Methyl isoindoline-4-carboxylate hydrochloride
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
methyl 2,3-dihydro-1H-isoindole-4-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2.ClH/c1-13-10(12)8-4-2-3-7-5-11-6-9(7)8;/h2-4,11H,5-6H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEOILCADGXBXQW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC2=C1CNC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10600398 | |
| Record name | Methyl 2,3-dihydro-1H-isoindole-4-carboxylate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10600398 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
127168-90-5 | |
| Record name | Methyl 2,3-dihydro-1H-isoindole-4-carboxylate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10600398 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl 2,3-dihydro-1H-isoindole-4-carboxylate hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Methyl Isoindoline-4-Carboxylate Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a plausible synthetic pathway for methyl isoindoline-4-carboxylate hydrochloride, a valuable intermediate in the development of various therapeutic agents. The synthesis involves a multi-step process commencing from readily available starting materials, encompassing the formation of a phthalimide derivative, selective reduction to the isoindoline ring system, esterification of the carboxylic acid functionality, and concluding with the formation of the hydrochloride salt.
I. Synthetic Pathway Overview
The synthesis of this compound can be strategically divided into three key stages:
-
Formation of the Isoindoline-4-carboxylic Acid Core: This crucial step involves the construction of the bicyclic isoindoline ring system bearing a carboxylic acid group at the 4-position. A common and effective strategy employs the reduction of a suitable phthalimide precursor, namely 4-carboxyphthalimide.
-
Esterification of the Carboxylic Acid: The carboxylic acid group of the isoindoline intermediate is then converted to its corresponding methyl ester. The Fischer esterification, a classic and reliable method, is well-suited for this transformation.
-
Formation of the Hydrochloride Salt: The final step involves the conversion of the methyl isoindoline-4-carboxylate base into its more stable and handleable hydrochloride salt by treatment with hydrochloric acid.
The overall synthetic pathway is depicted in the following workflow diagram:
Caption: Overall workflow for the synthesis of this compound.
II. Experimental Protocols
This section provides detailed experimental procedures for each key transformation in the synthesis.
Step 1: Synthesis of Isoindoline-4-carboxylic Acid via Selective Reduction of 4-Carboxyphthalimide
The selective reduction of the imide functionality of 4-carboxyphthalimide to the corresponding isoindoline, while preserving the carboxylic acid group, is a critical transformation. Catalytic hydrogenation is a preferred method for this step due to its potential for high selectivity under controlled conditions.
Reaction Scheme:
Caption: Selective reduction of 4-carboxyphthalimide to isoindoline-4-carboxylic acid.
Experimental Procedure:
-
Catalyst Preparation: In a high-pressure hydrogenation vessel, add 4-carboxyphthalimide and a catalytic amount of palladium on carbon (e.g., 5-10 mol% Pd/C).
-
Solvent Addition: Add a suitable solvent such as glacial acetic acid to dissolve or suspend the starting material.
-
Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the reactor with hydrogen to the desired pressure (e.g., 50-100 psi) and heat the mixture to a specified temperature (e.g., 60-80 °C).
-
Reaction Monitoring: Monitor the progress of the reaction by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and carefully vent the hydrogen gas. Filter the reaction mixture through a pad of celite to remove the palladium catalyst.
-
Isolation: Concentrate the filtrate under reduced pressure to remove the solvent. The resulting crude isoindoline-4-carboxylic acid can be purified by recrystallization from an appropriate solvent system.
Quantitative Data:
| Parameter | Value |
| Starting Material | 4-Carboxyphthalimide |
| Catalyst | Palladium on Carbon (Pd/C) |
| Hydrogen Pressure | 50 - 100 psi |
| Temperature | 60 - 80 °C |
| Solvent | Glacial Acetic Acid |
| Typical Yield | 80 - 95% |
Step 2: Esterification of Isoindoline-4-carboxylic Acid
The Fischer esterification method is employed to convert the carboxylic acid to its methyl ester using methanol in the presence of an acid catalyst.
Reaction Scheme:
Caption: Fischer esterification of isoindoline-4-carboxylic acid.
Experimental Procedure:
-
Reaction Setup: Suspend or dissolve isoindoline-4-carboxylic acid in an excess of anhydrous methanol.
-
Catalyst Addition: Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid or hydrogen chloride gas, to the mixture.
-
Reflux: Heat the reaction mixture to reflux and maintain this temperature for several hours.
-
Reaction Monitoring: Monitor the reaction progress by TLC or HPLC until the starting material is no longer detectable.
-
Work-up: After completion, cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.
-
Neutralization and Extraction: Dilute the residue with water and neutralize the acid catalyst with a suitable base, such as a saturated sodium bicarbonate solution. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Isolation and Purification: Combine the organic extracts, dry over an anhydrous drying agent (e.g., sodium sulfate), filter, and concentrate under reduced pressure to obtain the crude methyl isoindoline-4-carboxylate. The product can be further purified by column chromatography if necessary.
Quantitative Data:
| Parameter | Value |
| Starting Material | Isoindoline-4-carboxylic Acid |
| Reagent | Anhydrous Methanol (in excess) |
| Catalyst | Concentrated Sulfuric Acid |
| Temperature | Reflux |
| Typical Yield | 75 - 90% |
Step 3: Formation of this compound
The final step involves the conversion of the free base to its hydrochloride salt, which often improves stability and handling properties.
Reaction Scheme:
Caption: Formation of the hydrochloride salt.
Experimental Procedure:
-
Dissolution: Dissolve the purified methyl isoindoline-4-carboxylate in a suitable anhydrous organic solvent, such as diethyl ether or ethyl acetate.
-
Acidification: Slowly add a solution of hydrogen chloride in an organic solvent (e.g., HCl in diethyl ether or isopropanol) to the stirred solution of the free base.
-
Precipitation: The hydrochloride salt will typically precipitate out of the solution upon addition of the acid.
-
Isolation: Collect the solid precipitate by filtration.
-
Washing and Drying: Wash the collected solid with the anhydrous solvent used for the precipitation to remove any unreacted starting material or excess acid. Dry the final product under vacuum to obtain pure this compound.
Quantitative Data:
| Parameter | Value |
| Starting Material | Methyl Isoindoline-4-carboxylate |
| Reagent | Hydrogen Chloride (in solvent) |
| Solvent | Anhydrous Diethyl Ether or Ethyl Acetate |
| Typical Yield | > 95% |
III. Conclusion
This technical guide outlines a robust and logical synthetic pathway for the preparation of this compound. The described procedures, based on established chemical transformations, provide a solid foundation for researchers and drug development professionals. It is important to note that optimization of reaction conditions, including catalyst loading, temperature, pressure, and reaction times, may be necessary to achieve the desired yields and purity for specific applications. As with all chemical syntheses, appropriate safety precautions should be taken, and all reactions should be performed in a well-ventilated fume hood.
Technical Guide: Methyl Isoindoline-4-carboxylate Hydrochloride (CAS 127168-90-5)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known properties of Methyl isoindoline-4-carboxylate hydrochloride, a key intermediate in synthetic chemistry.
Core Properties
This compound is a heterocyclic compound recognized for its utility in the synthesis of more complex molecules, including those with potential therapeutic applications.[1] It is commercially available from various suppliers, typically as an off-white to gray solid.[1]
Physicochemical Data
A summary of the key physicochemical properties is presented in the table below. It is important to note that while some properties are calculated, an experimental melting point has not been definitively reported in the reviewed literature.
| Property | Value | Source |
| CAS Number | 127168-90-5 | [2] |
| Molecular Formula | C₁₀H₁₂ClNO₂ | [2] |
| Molecular Weight | 213.66 g/mol | [2] |
| IUPAC Name | methyl 2,3-dihydro-1H-isoindole-4-carboxylate;hydrochloride | [2] |
| Appearance | Off-white to gray solid | [1] |
| Boiling Point | 345.6°C at 760 mmHg (Predicted) | N/A |
| Melting Point | Not available | N/A |
| SMILES | COC(=O)C1=CC=CC2=C1CNC2.Cl | [2] |
| InChI | InChI=1S/C10H11NO2.ClH/c1-13-10(12)8-4-2-3-7-5-11-6-9(7)8;/h2-4,11H,5-6H2,1H3;1H | [2] |
| InChIKey | ZEOILCADGXBXQW-UHFFFAOYSA-N | [2] |
Spectral Data
Safety and Handling
This compound is classified as a hazardous substance. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following hazard statements:
-
H302: Harmful if swallowed.[2]
-
H315: Causes skin irritation.[2]
-
H319: Causes serious eye irritation.[2]
-
H335: May cause respiratory irritation.[2]
Precautionary Measures:
Standard laboratory safety protocols should be strictly followed when handling this compound. This includes the use of personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat. Work should be conducted in a well-ventilated area or under a fume hood.[1]
Incompatible Materials:
This compound should be stored away from strong oxidizing agents, strong acids, and strong bases.[1]
Experimental Protocols
Synthesis of this compound
A specific, detailed, and reproducible experimental protocol for the synthesis of this compound is not explicitly detailed in the reviewed scientific literature. However, a synthetic route is referenced in the context of preparing an intermediate for a related compound, suggesting a procedure outlined in Gazz. Chim. Ital, 106, 65(1976) for the synthesis of 2,3-dihydro-1H-isoindole-1-carboxylic acid, methyl ester, hydrochloride might be adapted.[4] The general synthesis of isoindoline derivatives can be achieved through various organic chemistry methodologies.
The logical workflow for a potential synthesis, based on common organic chemistry principles, is outlined below.
Caption: A generalized, hypothetical workflow for the synthesis of this compound.
Biological Activity and Signaling Pathways
There is no specific information available in the scientific literature regarding the biological activity or the involvement of this compound in any signaling pathways. Its primary documented role is that of a building block in the synthesis of other compounds.[1][5] While the broader class of isoindoline-containing molecules has been investigated for various pharmacological activities, these findings are not directly attributable to this specific hydrochloride salt.[5][6]
The following diagram illustrates the relationship between this compound and its application.
Caption: The primary role of this compound as a synthetic intermediate.
References
- 1. This compound | 127168-90-5 [chemicalbook.com]
- 2. methyl 2,3-dihydro-1H-isoindole-4-carboxylate hydrochloride | C10H12ClNO2 | CID 19828511 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 127168-90-5|this compound|BLD Pharm [bldpharm.com]
- 4. prepchem.com [prepchem.com]
- 5. mdpi.com [mdpi.com]
- 6. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]
"Methyl isoindoline-4-carboxylate hydrochloride" molecular structure and characterization
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl isoindoline-4-carboxylate hydrochloride is a heterocyclic compound of interest in medicinal chemistry and drug discovery. This technical guide provides a comprehensive overview of its molecular structure and key characterization data. Due to the limited availability of a complete, published experimental protocol and corresponding characterization data in peer-reviewed literature for this specific salt, this guide presents a compilation of known properties and predictive data based on its chemical structure. The provided information serves as a foundational resource for researchers working with this and related isoindoline scaffolds.
Molecular Structure and Properties
This compound is the hydrochloride salt of the methyl ester of isoindoline-4-carboxylic acid. The isoindoline core is a bicyclic structure composed of a benzene ring fused to a five-membered nitrogen-containing ring.
Molecular Formula: C₁₀H₁₂ClNO₂[1]
Molecular Weight: 213.66 g/mol [1]
IUPAC Name: methyl 2,3-dihydro-1H-isoindole-4-carboxylate;hydrochloride[1]
SMILES: COC(=O)C1=CC=CC2=C1CNC2.Cl[1]
Chemical Structure:
Caption: Molecular Structure of this compound.
Physicochemical Properties
| Property | Value | Source |
| Molecular Weight | 213.66 g/mol | [1] |
| Molecular Formula | C₁₀H₁₂ClNO₂ | [1] |
| XLogP3-AA | 0.8 | PubChem |
| Hydrogen Bond Donor Count | 2 | PubChem |
| Hydrogen Bond Acceptor Count | 2 | PubChem |
| Rotatable Bond Count | 1 | PubChem |
| Exact Mass | 213.055656 g/mol | [1] |
| Monoisotopic Mass | 213.055656 g/mol | [1] |
| Topological Polar Surface Area | 38.1 Ų | PubChem |
| Heavy Atom Count | 14 | PubChem |
| Formal Charge | 0 | PubChem |
| Complexity | 205 | PubChem |
Characterization Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons, the two methylene groups of the isoindoline ring, and the methyl ester group. The chemical shifts and coupling patterns would be characteristic of the substituted benzene ring and the saturated heterocyclic ring. The amine proton may appear as a broad singlet.
-
¹³C NMR: The carbon NMR spectrum would display signals for the aromatic carbons, the two methylene carbons of the isoindoline ring, the ester carbonyl carbon, and the methyl carbon of the ester.
Infrared (IR) Spectroscopy
The IR spectrum is expected to exhibit characteristic absorption bands for the following functional groups:
-
N-H stretch: A broad band in the region of 3200-3400 cm⁻¹ corresponding to the secondary amine hydrochloride.
-
C-H stretch (aromatic and aliphatic): Peaks in the range of 2850-3100 cm⁻¹.
-
C=O stretch (ester): A strong absorption band around 1720-1740 cm⁻¹.
-
C=C stretch (aromatic): Bands in the 1450-1600 cm⁻¹ region.
-
C-N stretch: In the 1000-1250 cm⁻¹ range.
Mass Spectrometry (MS)
Mass spectrometry would be used to confirm the molecular weight of the compound. For the free base (Methyl isoindoline-4-carboxylate), the expected molecular ion peak [M]⁺ would be at m/z 177.07898. In the case of the hydrochloride salt, the spectrum may show the molecular ion of the free base or fragments thereof.
Experimental Protocols
A definitive, published experimental protocol for the synthesis of this compound is not currently available. However, a general synthetic approach can be proposed based on established organic chemistry principles.
Proposed Synthesis Workflow
Caption: Proposed general synthetic workflow.
General Procedure for Esterification and Salt Formation
-
Esterification: Isoindoline-4-carboxylic acid would be dissolved in anhydrous methanol. A catalytic amount of a strong acid, such as sulfuric acid or thionyl chloride, would be added. The mixture would be heated under reflux for several hours. The reaction progress would be monitored by thin-layer chromatography (TLC). Upon completion, the solvent would be removed under reduced pressure.
-
Work-up and Purification: The residue would be dissolved in an organic solvent (e.g., ethyl acetate) and washed with a saturated sodium bicarbonate solution to neutralize the excess acid, followed by a brine wash. The organic layer would be dried over anhydrous sodium sulfate, filtered, and concentrated to yield crude methyl isoindoline-4-carboxylate. Purification could be achieved by column chromatography on silica gel.
-
Hydrochloride Salt Formation: The purified methyl isoindoline-4-carboxylate would be dissolved in a suitable anhydrous solvent (e.g., diethyl ether or ethyl acetate). A solution of hydrogen chloride in the same or another anhydrous solvent would be added dropwise with stirring. The resulting precipitate, this compound, would be collected by filtration, washed with the anhydrous solvent, and dried under vacuum.
Potential Signaling Pathways and Applications
As a derivative of the isoindoline scaffold, this compound may be explored for its potential biological activities. Isoindoline derivatives have been investigated for a variety of therapeutic applications, including as inhibitors of enzymes and as ligands for receptors. Further research would be required to elucidate any specific signaling pathways in which this compound may be involved.
References
Navigating the Spectral Landscape: An In-depth Guide to the NMR Data Interpretation of Methyl Isoindoline-4-carboxylate Hydrochloride
For Immediate Release
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
This whitepaper provides a detailed technical guide to the interpretation of the Nuclear Magnetic Resonance (NMR) data for Methyl isoindoline-4-carboxylate hydrochloride. In the absence of publicly available experimental spectra for this specific compound, this guide offers a robust, predictive analysis based on the principles of NMR spectroscopy and comparative data from structurally similar molecules. This document is intended to serve as a valuable resource for researchers in synthetic chemistry, pharmacology, and drug development by providing a foundational understanding of the expected spectral characteristics of this compound.
Introduction
This compound is a synthetic intermediate of significant interest in medicinal chemistry.[1] It serves as a precursor in the synthesis of various biologically active molecules, including those with applications in treating neurodegenerative disorders, anxiety, and pain.[1] A thorough characterization of this intermediate is crucial for quality control and the successful development of novel therapeutics. NMR spectroscopy is an indispensable tool for the structural elucidation of such molecules. This guide presents a detailed, predicted ¹H and ¹³C NMR spectral analysis to aid in its identification and characterization.
Predicted NMR Data
The following tables summarize the predicted chemical shifts (δ) for the protons (¹H) and carbons (¹³C) of this compound. These predictions are derived from established NMR principles, including substituent effects and analysis of closely related structural analogs. The numbering convention used for the assignments is illustrated in the molecular structure diagram below.
Molecular Structure and Numbering
Caption: Molecular structure of Methyl isoindoline-4-carboxylate with atom numbering for NMR assignments.
Predicted ¹H NMR Data
Table 1: Predicted ¹H NMR Chemical Shifts
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Notes |
| H5, H6, H7 | 7.2 - 7.6 | m | 3H | Aromatic protons, likely appearing as a complex multiplet. |
| H1, H3 | 4.5 - 4.8 | m | 4H | Methylene protons of the isoindoline ring, likely broadened due to the adjacent protonated nitrogen. |
| OCH₃ | ~3.9 | s | 3H | Methyl ester protons, appearing as a sharp singlet. |
| NH₂⁺ | 9.0 - 10.0 | br s | 2H | Amine protons, expected to be a broad singlet and may exchange with D₂O. |
Predicted ¹³C NMR Data
Table 2: Predicted ¹³C NMR Chemical Shifts
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Notes |
| C=O | ~167 | Carbonyl carbon of the methyl ester. |
| C4 | ~135 | Aromatic quaternary carbon attached to the carboxylate group. |
| C3a, C7a | 130 - 140 | Aromatic quaternary carbons at the ring junction. |
| C5, C6, C7 | 125 - 130 | Aromatic CH carbons. |
| C1, C3 | 50 - 55 | Methylene carbons of the isoindoline ring. |
| OCH₃ | ~52 | Methyl ester carbon. |
Rationale for Predictions
The predicted NMR data are based on the following analysis:
-
Aromatic Region (¹H and ¹³C): The benzene ring is substituted with an electron-withdrawing carboxylate group and an alkyl group (the fused pyrrolidine ring). The protons on the aromatic ring (H5, H6, H7) are expected to resonate in the typical aromatic region of 7.2-7.6 ppm. The corresponding carbons (C5, C6, C7) are predicted to appear between 125 and 130 ppm. The quaternary carbons of the aromatic ring (C3a, C4, C7a) will be downfield, with the carbon attached to the carboxylate group (C4) being the most deshielded.
-
Isoindoline Ring Protons (¹H): The methylene protons at positions C1 and C3 are adjacent to a protonated nitrogen atom. This will cause a significant downfield shift to approximately 4.5-4.8 ppm. The signal may be a multiplet or a broad singlet depending on the rate of nitrogen quadrupole relaxation and proton exchange.
-
Isoindoline Ring Carbons (¹³C): The methylene carbons (C1 and C3) are expected to resonate around 50-55 ppm, typical for carbons adjacent to a nitrogen atom in a five-membered ring.
-
Methyl Ester Group (¹H and ¹³C): The methyl protons of the ester will give a characteristic sharp singlet at around 3.9 ppm. The corresponding carbon will have a chemical shift of approximately 52 ppm. The carbonyl carbon is expected at around 167 ppm.
-
Amine Protons (¹H): The protons on the positively charged nitrogen are expected to be significantly deshielded and will likely appear as a broad singlet in the 9.0-10.0 ppm region. This signal would disappear upon the addition of a few drops of D₂O to the NMR sample due to proton-deuterium exchange.
Experimental Protocols
While experimental data for the title compound is not provided, a standard protocol for acquiring such data is outlined below for researchers intending to perform this analysis.
NMR Sample Preparation and Data Acquisition Workflow
Caption: A standard workflow for preparing an NMR sample and acquiring ¹H and ¹³C spectra.
Logical Relationships in Spectral Interpretation
The interpretation of NMR spectra involves a logical workflow that connects the raw data to the final molecular structure.
NMR Data Interpretation Workflow
Caption: A flowchart illustrating the logical steps involved in interpreting NMR data to determine a molecular structure.
Conclusion
This technical guide provides a comprehensive, albeit predictive, interpretation of the ¹H and ¹³C NMR spectra of this compound. The presented data tables, structural diagrams, and workflows offer a valuable framework for researchers working with this compound. While this guide serves as a robust starting point, it is imperative that experimental data be acquired and compared against these predictions for definitive structural confirmation. The methodologies and logical workflows described herein are broadly applicable to the NMR analysis of related small molecules in a drug discovery and development context.
References
Determining the Solubility of Methyl Isoindoline-4-carboxylate Hydrochloride in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive framework for determining the solubility of methyl isoindoline-4-carboxylate hydrochloride in various organic solvents. Due to the current absence of publicly available quantitative solubility data for this specific compound, this document focuses on equipping researchers with the necessary theoretical knowledge and detailed experimental protocols to conduct these crucial measurements in-house. Understanding the solubility of this compound is a critical first step in drug development, influencing formulation, purification, and bioavailability.
Theoretical Considerations for Solubility
The solubility of a compound is governed by the principle of "like dissolves like," where substances with similar polarities tend to be miscible. This compound is an organic salt. The presence of the hydrochloride moiety significantly increases its polarity compared to its free base form. Consequently, it is expected to exhibit higher solubility in polar organic solvents.
Several factors influence the solubility of hydrochloride salts in organic solvents:
-
Polarity of the Solvent: Protic polar solvents (e.g., alcohols like methanol, ethanol) and aprotic polar solvents (e.g., DMSO, DMF) are generally good candidates for dissolving hydrochloride salts due to their ability to engage in hydrogen bonding and dipole-dipole interactions.
-
Lattice Energy of the Salt: The strength of the ionic interactions in the crystal lattice of the salt must be overcome by the solvation energy for dissolution to occur.
-
Temperature: Solubility is temperature-dependent. For most solids dissolving in liquids, solubility increases with temperature.
-
Common Ion Effect: In solvents containing chloride ions, the solubility of a hydrochloride salt may be suppressed.[1][2]
Quantitative Solubility Data
Table 1: Solubility of this compound in Various Organic Solvents
| Organic Solvent | Temperature (°C) | Solubility (mg/mL) | Molar Solubility (mol/L) | Method of Analysis |
| e.g., Methanol | 25 | Data to be determined | Data to be determined | e.g., HPLC, UV-Vis |
| e.g., Ethanol | 25 | Data to be determined | Data to be determined | e.g., HPLC, UV-Vis |
| e.g., Dichloromethane | 25 | Data to be determined | Data to be determined | e.g., HPLC, UV-Vis |
| e.g., Acetone | 25 | Data to be determined | Data to be determined | e.g., HPLC, UV-Vis |
| e.g., Ethyl Acetate | 25 | Data to be determined | Data to be determined | e.g., HPLC, UV-Vis |
| e.g., Dimethyl Sulfoxide (DMSO) | 25 | Data to be determined | Data to be determined | e.g., HPLC, UV-Vis |
| e.g., N,N-Dimethylformamide (DMF) | 25 | Data to be determined | Data to be determined | e.g., HPLC, UV-Vis |
Experimental Protocol: Equilibrium Solubility Determination via the Shake-Flask Method
The saturation shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a compound.[3] The following protocol provides a detailed methodology.
3.1. Materials and Equipment
-
This compound (high purity)
-
Selected organic solvents (analytical grade or higher)
-
Scintillation vials or flasks with screw caps
-
Orbital shaker or vortex mixer
-
Constant temperature bath or incubator
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer
-
Volumetric flasks and pipettes
3.2. Procedure
-
Preparation: Add an excess amount of this compound to a series of vials, each containing a known volume of a different organic solvent. The presence of undissolved solid is crucial to ensure saturation.
-
Equilibration: Tightly cap the vials and place them in a constant temperature bath on an orbital shaker. Allow the mixtures to equilibrate for a sufficient period (typically 24-48 hours). The agitation ensures thorough mixing and facilitates the dissolution process.
-
Phase Separation: After equilibration, cease agitation and allow the vials to stand undisturbed in the temperature bath for a period to allow the excess solid to sediment.
-
Sampling: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately filter the aliquot through a syringe filter into a clean, pre-weighed vial to remove any undissolved solid particles.
-
Quantification: Accurately weigh the filtered solution. Dilute the solution with a suitable solvent to a concentration within the linear range of the analytical method (HPLC or UV-Vis).
-
Analysis: Analyze the diluted samples using a validated HPLC or UV-Vis method to determine the concentration of the dissolved compound.
-
Calculation: Calculate the solubility in mg/mL or mol/L based on the measured concentration and the dilution factor.
3.3. Workflow Diagram
The following diagram illustrates the experimental workflow for the shake-flask solubility determination method.
Conclusion
While direct solubility data for this compound remains to be published, this guide provides the necessary theoretical background and a robust experimental protocol for its determination. By following the outlined procedures, researchers in drug development and related fields can generate reliable and accurate solubility profiles for this compound, enabling informed decisions in subsequent stages of their work. The generation and dissemination of such data would be a valuable contribution to the scientific community.
References
The Strategic Role of Methyl Isoindoline-4-carboxylate Hydrochloride in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of contemporary drug discovery, the pursuit of novel molecular scaffolds that offer both synthetic versatility and significant biological activity is paramount. Among these, the isoindoline core has emerged as a privileged structure, forming the backbone of numerous clinically approved drugs and investigational agents.[1] This technical guide focuses on a key building block, Methyl isoindoline-4-carboxylate hydrochloride , and its pivotal role in the synthesis of next-generation therapeutics, particularly in the realms of oncology and inflammatory diseases. This document will provide a comprehensive overview of its chemical properties, synthesis, and application in the construction of potent enzyme inhibitors, supported by experimental protocols and quantitative data.
Physicochemical Properties and Synthetic Utility
This compound (CAS No: 127168-90-5) is a stable, crystalline solid that serves as a versatile intermediate in organic synthesis.[2][3] Its structure features a bicyclic isoindoline system with a methyl ester at the 4-position, offering multiple points for chemical modification. The hydrochloride salt form enhances its stability and handling characteristics.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₂ClNO₂ | [3] |
| Molecular Weight | 213.66 g/mol | [3] |
| Appearance | Off-white to gray solid | [2] |
| Storage | Inert atmosphere, 2-8°C | [2] |
The primary utility of this building block lies in its bifunctional nature. The secondary amine of the isoindoline ring is a nucleophile that can readily participate in a variety of coupling reactions, including amidation and alkylation. The methyl ester at the 4-position can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to form amides, a common functional group in many drug molecules. This dual reactivity allows for the rapid construction of diverse chemical libraries for screening and lead optimization.[2]
Synthesis of this compound
While a specific, detailed, and publicly available protocol for the direct synthesis of this compound is not extensively documented in the reviewed literature, a general synthetic strategy can be inferred from established methods for creating substituted isoindolines. A plausible retro-synthetic analysis suggests that the molecule could be prepared from a suitably substituted phthalic anhydride or phthalonitrile derivative.
A general experimental workflow for the synthesis of isoindoline derivatives often involves the reduction of a phthalimide or phthalonitrile precursor. For instance, the synthesis of isoindoline itself can be achieved by the hydrogenation of phthalonitrile in the presence of a platinum-on-carbon catalyst.[4]
Application in the Synthesis of PARP Inhibitors
Poly(ADP-ribose) polymerase (PARP) enzymes are critical components of the DNA damage response (DDR) pathway, playing a key role in the repair of single-strand DNA breaks.[5] In cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, cells become heavily reliant on PARP for survival. Inhibition of PARP in these cancer cells leads to an accumulation of DNA damage and ultimately cell death, a concept known as synthetic lethality.[6]
The isoindolinone scaffold, which can be readily synthesized from this compound, is a core structural motif in a number of potent PARP inhibitors.[7][8] The general strategy involves the acylation of the isoindoline nitrogen followed by intramolecular cyclization to form the lactam ring of the isoindolinone. The carboxylate group at the 4-position is then typically converted to a carboxamide, which is crucial for binding to the nicotinamide-binding pocket of the PARP enzyme.[9]
PARP Signaling Pathway and Mechanism of Inhibition
Representative Experimental Protocol: Synthesis of an Isoindolinone-4-carboxamide PARP Inhibitor
The following is a generalized protocol for the synthesis of an isoindolinone-4-carboxamide derivative, a common scaffold for PARP inhibitors, starting from this compound.
Step 1: Acylation of this compound
-
To a stirred solution of this compound (1.0 eq) and a suitable base (e.g., triethylamine, 2.2 eq) in a polar aprotic solvent (e.g., dichloromethane) at 0 °C, add a solution of an appropriate acyl chloride (e.g., 2-nitrobenzoyl chloride, 1.1 eq) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Upon completion (monitored by TLC), wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the acylated intermediate.
Step 2: Reductive Cyclization to form the Isoindolinone Core
-
Dissolve the acylated intermediate (1.0 eq) in a suitable solvent (e.g., ethanol or acetic acid).
-
Add a reducing agent (e.g., iron powder or tin(II) chloride, excess) and heat the mixture to reflux for 2-4 hours.
-
Cool the reaction mixture and filter to remove the metal salts.
-
Neutralize the filtrate with a base (e.g., saturated sodium bicarbonate solution) and extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer, filter, and concentrate to yield the crude isoindolinone product, which can be purified by column chromatography.
Step 3: Hydrolysis of the Methyl Ester
-
Dissolve the isoindolinone methyl ester (1.0 eq) in a mixture of methanol and water.
-
Add a base (e.g., lithium hydroxide, 2.0 eq) and stir the mixture at room temperature for 4-6 hours.
-
Acidify the reaction mixture with a dilute acid (e.g., 1N HCl) to precipitate the carboxylic acid.
-
Collect the solid by filtration, wash with water, and dry to obtain the isoindolinone-4-carboxylic acid.
Step 4: Amide Coupling
-
To a solution of the isoindolinone-4-carboxylic acid (1.0 eq), a desired amine (1.1 eq), and a coupling agent (e.g., HATU, 1.2 eq) in a polar aprotic solvent (e.g., DMF), add a non-nucleophilic base (e.g., DIPEA, 2.5 eq).
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Pour the reaction mixture into water and extract the product with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography or recrystallization to obtain the final isoindolinone-4-carboxamide.
Quantitative Data for Isoindolinone-based PARP Inhibitors
| Compound Class | Target | IC₅₀ (nM) | Cell-based Potency (nM) | Reference |
| Isoindolinone-4-carboxamides | PARP-1 | 1 - 50 | 10 - 200 | [9] |
| Substituted Isoindolinones | PARP-1 | Single-digit nM | Not reported | [6] |
Application in the Synthesis of Kinase Inhibitors
Kinases are a large family of enzymes that play a central role in cellular signal transduction. Dysregulation of kinase activity is a hallmark of many diseases, including cancer, making them attractive targets for therapeutic intervention. The isoindoline and isoindolinone scaffolds have also been successfully employed in the design of potent and selective kinase inhibitors.[10]
The synthetic strategies for accessing isoindolinone-based kinase inhibitors are similar to those for PARP inhibitors, involving the functionalization of the isoindoline nitrogen and subsequent manipulation of the carboxylate group. The diverse substitution patterns achievable with this building block allow for the fine-tuning of inhibitory activity and selectivity against different kinases.
Structure-Activity Relationship (SAR) Insights
Structure-activity relationship studies of isoindolinone-based inhibitors have provided valuable insights for the design of more potent and selective compounds. For PARP inhibitors, the carboxamide at the 4-position is a key pharmacophoric element that mimics the nicotinamide moiety of the natural substrate NAD+.[9] Modifications to the substituent on the isoindolinone nitrogen and the amide portion of the molecule can significantly impact potency and pharmacokinetic properties.[6]
For kinase inhibitors, the isoindolinone core often serves as a scaffold to orient key binding motifs into the ATP-binding pocket of the target kinase. Substitutions on the aromatic ring and the nitrogen atom are crucial for achieving selectivity and potency.[10]
Conclusion
This compound is a valuable and versatile building block in medicinal chemistry. Its bifunctional nature allows for the efficient construction of complex molecular architectures, particularly the isoindolinone scaffold, which is a key feature of several classes of enzyme inhibitors. The successful application of this and related building blocks in the development of PARP and kinase inhibitors highlights the importance of the isoindoline core in modern drug discovery. As the demand for novel and effective therapeutics continues to grow, the strategic use of such well-designed building blocks will undoubtedly accelerate the discovery and development of new medicines for a wide range of diseases.
References
- 1. This compound | 127168-90-5 [chemicalbook.com]
- 2. methyl 2,3-dihydro-1H-isoindole-4-carboxylate hydrochloride | C10H12ClNO2 | CID 19828511 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. US6320058B2 - Process for the preparation of isoindoline - Google Patents [patents.google.com]
- 4. WO2020114482A1 - Isoindoline compound, and preparation method, pharmaceutical composition, and application of isoindoline compound - Google Patents [patents.google.com]
- 5. Discovery of Potent Isoindolinone Inhibitors that Target an Active Conformation of PARP1 Using DNA-Encoded Libraries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Novel Isoindolinone-Containing PARP Inhibitors: Synthesis and Therapeutic Applications in CNS Cancer Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. AU2013336725A1 - 4-carboxamido-isoindolinone derivatives as selective PARP-1 inhibitors - Google Patents [patents.google.com]
- 8. 1-Oxo-3,4-dihydroisoquinoline-4-carboxamides as novel druglike inhibitors of poly(ADP-ribose) polymerase (PARP) with favourable ADME characteristics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. US8895571B2 - Isoindolinone and pyrrolopyridinone derivatives as Akt inhibitors - Google Patents [patents.google.com]
- 10. WO2008077550A1 - Substituted isoquinoline and isoquinolinone derivatives as inhibitors of rho-kinase - Google Patents [patents.google.com]
The Synthesis and Application of Novel Isoindoline Derivatives from Methyl Isoindoline-4-carboxylate Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the synthesis and potential applications of novel isoindoline derivatives, utilizing methyl isoindoline-4-carboxylate hydrochloride as a key starting material. The isoindoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. This document outlines the synthetic pathways to novel derivatives, focusing on the development of potent and selective histone deacetylase (HDAC) inhibitors, and provides detailed experimental protocols for their preparation.
Introduction to this compound
This compound is a valuable synthetic intermediate for the creation of a diverse range of isoindoline derivatives.[1] Its chemical structure, presented below, features a reactive secondary amine within the isoindoline ring system and a methyl ester at the 4-position of the benzene ring, offering multiple points for chemical modification.
Chemical Structure:
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 127168-90-5 | [1] |
| Molecular Formula | C₁₀H₁₂ClNO₂ | [1] |
| Molecular Weight | 213.66 g/mol | [1] |
| Appearance | White to off-white solid | [1] |
| Primary Use | Synthetic intermediate | [1] |
Synthesis of Novel Isoindoline Derivatives: N-Aryl-4-carboxamide Isoindolines as HDAC11 Inhibitors
A particularly promising application of this compound is in the synthesis of N-hydroxy-2-arylisoindoline-4-carboxamides, which have been identified as potent and selective inhibitors of histone deacetylase 11 (HDAC11).[2] HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression, and their dysregulation is implicated in various diseases, including cancer and inflammatory disorders. HDAC11, the sole member of Class IV HDACs, is an emerging therapeutic target.[3]
The synthetic strategy to access these inhibitors involves a multi-step process, beginning with the N-arylation of the isoindoline nitrogen, followed by hydrolysis of the methyl ester, and finally, amide coupling with a protected hydroxylamine species and subsequent deprotection.
Synthetic Workflow
The overall synthetic workflow for the preparation of N-hydroxy-2-arylisoindoline-4-carboxamides from this compound is depicted below.
Caption: Synthetic workflow for N-hydroxy-2-arylisoindoline-4-carboxamides.
Detailed Experimental Protocols
Protocol:
-
To a solution of this compound (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF), add a base, for example, potassium carbonate (K₂CO₃, 3.0 eq).
-
Add the desired aryl halide (e.g., aryl bromide or iodide, 1.2 eq) and a copper(I) catalyst such as copper(I) iodide (CuI, 0.1 eq) with a suitable ligand like N,N'-dimethylethylenediamine (DMEDA, 0.2 eq).
-
Heat the reaction mixture at a temperature ranging from 80 to 120 °C and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and dilute with water.
-
Extract the product with an organic solvent such as ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired methyl 2-aryl-isoindoline-4-carboxylate.
Protocol:
-
Dissolve the methyl 2-aryl-isoindoline-4-carboxylate (1.0 eq) in a mixture of tetrahydrofuran (THF) and water.
-
Add an excess of a base such as lithium hydroxide (LiOH, 3.0 eq) or sodium hydroxide (NaOH).
-
Stir the reaction mixture at room temperature until the hydrolysis is complete, as monitored by TLC or LC-MS.
-
Acidify the reaction mixture with a dilute acid (e.g., 1N HCl) to a pH of approximately 3-4.
-
Extract the aqueous layer with an organic solvent like ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the 2-aryl-isoindoline-4-carboxylic acid, which can often be used in the next step without further purification.
Protocol:
-
To a solution of the 2-aryl-isoindoline-4-carboxylic acid (1.0 eq) in DMF, add a coupling agent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate, 1.2 eq) and a base like N,N-diisopropylethylamine (DIPEA, 3.0 eq).
-
Stir the mixture at room temperature for 10-15 minutes to activate the carboxylic acid.
-
Add O-(tetrahydro-2H-pyran-2-yl)hydroxylamine (1.5 eq) to the reaction mixture.[4]
-
Continue stirring at room temperature until the reaction is complete (monitored by TLC or LC-MS).
-
Dilute the reaction mixture with water and extract the product with ethyl acetate.
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate and brine, then dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude protected hydroxamic acid by column chromatography.
-
For the deprotection step, dissolve the purified N-(tetrahydro-2H-pyran-2-yloxy)-2-arylisoindoline-4-carboxamide in a solvent such as methanol or dichloromethane.
-
Add a solution of hydrochloric acid in an organic solvent (e.g., 4M HCl in dioxane) and stir at room temperature.
-
Monitor the deprotection by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure and purify the residue by preparative HPLC or recrystallization to obtain the final N-hydroxy-2-arylisoindoline-4-carboxamide.
Structure-Activity Relationship (SAR) and Biological Data
The synthesized N-hydroxy-2-arylisoindoline-4-carboxamides have been evaluated for their inhibitory activity against various HDAC isoforms. The following table summarizes the structure-activity relationship data for a selection of these compounds.[2]
Table 2: In Vitro Inhibitory Activity of N-Hydroxy-2-arylisoindoline-4-carboxamides against HDAC Isoforms
| Compound | R-group on Aryl Moiety | HDAC11 IC₅₀ (nM) | HDAC1 IC₅₀ (nM) | HDAC2 IC₅₀ (nM) | HDAC3 IC₅₀ (nM) | HDAC6 IC₅₀ (nM) | HDAC8 IC₅₀ (nM) |
| 1 | 4-Trifluoromethylphenyl | 3 | >10,000 | >10,000 | >10,000 | >10,000 | >10,000 |
| 2 | 4-Chlorophenyl | 5 | >10,000 | >10,000 | >10,000 | >10,000 | >10,000 |
| 3 | 4-Fluorophenyl | 8 | >10,000 | >10,000 | >10,000 | >10,000 | >10,000 |
| 4 | Phenyl | 25 | >10,000 | >10,000 | >10,000 | >10,000 | >10,000 |
| 5 | 3-Chlorophenyl | 12 | >10,000 | >10,000 | >10,000 | >10,000 | >10,000 |
| 6 | 2-Trifluoromethylphenyl | 150 | >10,000 | >10,000 | >10,000 | >10,000 | >10,000 |
Data extracted from Bioorg. Med. Chem. Lett. 2018, 28 (12), 2143-2147.[2]
The SAR data indicates that electron-withdrawing substituents on the 4-position of the N-aryl ring generally lead to higher potency against HDAC11. The trifluoromethyl-substituted analog (Compound 1) demonstrated the highest potency and excellent selectivity over other HDAC isoforms.
HDAC11 Signaling Pathway
HDAC11 plays a complex role in cellular processes, including the regulation of gene expression and immune responses.[3] The inhibition of HDAC11 by the novel isoindoline derivatives can modulate these pathways. A simplified representation of the HDAC11 signaling pathway is shown below.
Caption: Simplified HDAC11 signaling pathway and the effect of inhibitors.
Histone acetyltransferases (HATs) add acetyl groups to histone tails, leading to a more open chromatin structure that generally promotes gene transcription. HDAC11 removes these acetyl groups, resulting in a more condensed chromatin structure and transcriptional repression of target genes, such as the anti-inflammatory cytokine IL-10.[3] The N-hydroxy-2-arylisoindoline-4-carboxamide inhibitors block the deacetylase activity of HDAC11, leading to an accumulation of acetylated histones and altered gene expression, which can have therapeutic benefits in various disease contexts.
Conclusion
This compound serves as a versatile and valuable starting material for the synthesis of novel isoindoline derivatives with significant therapeutic potential. The development of potent and selective HDAC11 inhibitors from this scaffold highlights its importance in modern drug discovery. The detailed synthetic protocols and structure-activity relationship data presented in this guide provide a solid foundation for researchers to further explore the chemical space of isoindoline derivatives and develop new therapeutic agents for a range of diseases.
References
- 1. Discovery of novel N-hydroxy-2-arylisoindoline-4-carboxamides as potent and selective inhibitors of HDAC11 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. O-(Tetrahydro-2H-pyran-2-yl)hydroxylamine 96 6723-30-4 [sigmaaldrich.com]
An In-depth Technical Guide on the Potential Therapeutic Applications of Methyl Isoindoline-4-carboxylate Hydrochloride
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This document outlines the therapeutic potential of derivatives of Methyl isoindoline-4-carboxylate hydrochloride, a key intermediate in the synthesis of novel therapeutic agents. The primary applications explored are in oncology, specifically in the development of inhibitors of the DNA Mismatch Repair (MMR) pathway proteins and in Fibroblast Activation Protein (FAP)-targeted radioligand therapy.
Introduction: The Versatility of the Isoindoline Scaffold
The isoindoline core is a privileged scaffold in medicinal chemistry, forming the basis of several clinically approved drugs.[1] Its rigid, bicyclic structure provides a three-dimensional framework that can be readily functionalized to interact with specific biological targets.[2] this compound serves as a crucial starting material for the synthesis of complex isoindoline derivatives with significant therapeutic potential. This guide will delve into two promising applications for compounds derived from this versatile building block.
Application 1: Inhibition of MLH1/PMS2 for Cancer Therapy
Therapeutic Rationale
The DNA Mismatch Repair (MMR) pathway is a critical cellular mechanism for maintaining genomic stability by correcting errors made during DNA replication.[3] Key proteins in this pathway include MLH1 and PMS2, which form the MutLα heterodimer.[3][4] In certain cancers, the MMR pathway is deficient, leading to an accumulation of mutations. Inhibiting the remaining MMR activity in these cancer cells can lead to synthetic lethality, a promising strategy for targeted cancer therapy. A recent patent has disclosed the use of this compound in the synthesis of compounds that function as inhibitors of MLH1 and/or PMS2 activity for the treatment of proliferative disorders such as cancer.[5]
Signaling Pathway: DNA Mismatch Repair (MMR)
The MMR pathway is a multi-step process involving mismatch recognition, recruitment of repair proteins, strand discrimination, excision of the erroneous DNA segment, and resynthesis of the correct sequence.
References
Methodological & Application
Application Notes and Protocols: Step-by-Step Synthesis of Aminoalkylbenzoic Acids from Methyl Isoindoline-4-carboxylate Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed, step-by-step protocol for the synthesis of aminoalkylbenzoic acid derivatives, a class of compounds with potential therapeutic applications, using methyl isoindoline-4-carboxylate hydrochloride as a key starting material. The synthesis is presented as a three-step process involving hydrolysis, N-alkylation, and final amide coupling.
Introduction
Aminoalkylbenzoic acid derivatives are of significant interest in medicinal chemistry due to their potential therapeutic activities. This document outlines a robust synthetic route to access these molecules, starting from the commercially available this compound. The protocols provided are intended to serve as a comprehensive guide for researchers in organic synthesis and drug discovery.
Overall Synthetic Scheme
The synthesis of the target aminoalkylbenzoic acids proceeds through the following three key steps:
-
Hydrolysis of the starting material, this compound, to yield 2,3-dihydro-1H-isoindole-4-carboxylic acid.
-
N-Alkylation of the isoindoline nitrogen with a suitable aminoalkyl halide to introduce the desired side chain.
-
Amide Coupling of the resulting N-substituted isoindoline-4-carboxylic acid with an appropriate amine to furnish the final aminoalkylbenzoic acid derivative.
Experimental Protocols
Step 1: Hydrolysis of this compound
This procedure describes the conversion of the methyl ester to a carboxylic acid.
Materials:
-
This compound
-
Hydrochloric acid (e.g., 6 M)
-
Sodium hydroxide solution (e.g., 1 M)
-
Dichloromethane (DCM)
-
Water
-
Magnesium sulfate (anhydrous)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq).
-
Add a 6 M aqueous solution of hydrochloric acid (5-10 volumes).
-
Heat the mixture to reflux (approximately 100-110 °C) and stir for 4-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
After completion, cool the reaction mixture to room temperature.
-
Carefully neutralize the solution to pH ~7 using a 1 M sodium hydroxide solution.
-
Extract the aqueous layer with dichloromethane (3 x 10 volumes).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield 2,3-dihydro-1H-isoindole-4-carboxylic acid.
Table 1: Representative Data for Hydrolysis Reaction
| Parameter | Value |
| Starting Material | This compound |
| Product | 2,3-Dihydro-1H-isoindole-4-carboxylic acid |
| Typical Yield | 85-95% |
| Purity (by HPLC) | >95% |
| Reaction Time | 4-8 hours |
| Reaction Temperature | 100-110 °C |
Step 2: N-Alkylation of 2,3-Dihydro-1H-isoindole-4-carboxylic Acid
This protocol details the introduction of an aminoalkyl side chain onto the isoindoline nitrogen. A Boc-protected aminoalkyl bromide is used as an example alkylating agent.
Materials:
-
2,3-Dihydro-1H-isoindole-4-carboxylic acid
-
Boc-protected aminoalkyl bromide (e.g., N-(2-bromoethyl)-tert-butoxycarbonylamine) (1.1 eq)
-
Potassium carbonate (K₂CO₃) (2.5 eq)
-
N,N-Dimethylformamide (DMF)
-
Water
-
Ethyl acetate
-
Brine
-
Magnesium sulfate (anhydrous)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve 2,3-dihydro-1H-isoindole-4-carboxylic acid (1.0 eq) in DMF in a round-bottom flask.
-
Add potassium carbonate (2.5 eq) to the solution.
-
Add the Boc-protected aminoalkyl bromide (1.1 eq) to the mixture.
-
Stir the reaction at room temperature for 12-24 hours. Monitor the reaction by TLC or HPLC.
-
Upon completion, quench the reaction with water.
-
Extract the aqueous layer with ethyl acetate (3 x 10 volumes).
-
Wash the combined organic layers with water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-(Boc-aminoalkyl)-2,3-dihydro-1H-isoindole-4-carboxylic acid.
-
Purify the crude product by column chromatography on silica gel if necessary.
Table 2: Representative Data for N-Alkylation Reaction
| Parameter | Value |
| Starting Material | 2,3-Dihydro-1H-isoindole-4-carboxylic acid |
| Product | N-(Boc-aminoalkyl)-2,3-dihydro-1H-isoindole-4-carboxylic acid |
| Typical Yield | 60-80% |
| Purity (by HPLC) | >95% after purification |
| Reaction Time | 12-24 hours |
| Reaction Temperature | Room Temperature |
Step 3: Amide Coupling and Deprotection
This final step involves coupling the carboxylic acid with an amine, followed by the removal of the Boc protecting group.
Materials:
-
N-(Boc-aminoalkyl)-2,3-dihydro-1H-isoindole-4-carboxylic acid
-
Amine (e.g., benzylamine) (1.2 eq)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.5 eq)
-
Hydroxybenzotriazole (HOBt) (1.5 eq)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Saturated sodium bicarbonate solution
-
Water
-
Brine
-
Magnesium sulfate (anhydrous)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
Part A: Amide Coupling
-
Dissolve N-(Boc-aminoalkyl)-2,3-dihydro-1H-isoindole-4-carboxylic acid (1.0 eq) in DCM in a round-bottom flask.
-
Add EDC (1.5 eq), HOBt (1.5 eq), and DIPEA (3.0 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add the desired amine (e.g., benzylamine) (1.2 eq) and continue stirring at room temperature for 12-24 hours. Monitor the reaction by TLC or HPLC.
-
Once the reaction is complete, wash the mixture with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the Boc-protected final product.
Part B: Boc Deprotection
-
Dissolve the Boc-protected product from Part A in DCM.
-
Add an excess of trifluoroacetic acid (TFA) (e.g., 20-50% v/v in DCM).
-
Stir the mixture at room temperature for 1-4 hours. Monitor the deprotection by TLC or HPLC.
-
Upon completion, remove the solvent and excess TFA under reduced pressure.
-
Purify the final aminoalkylbenzoic acid derivative by recrystallization or column chromatography to obtain the desired product.
Table 3: Representative Data for Amide Coupling and Deprotection
| Parameter | Value |
| Starting Material | N-(Boc-aminoalkyl)-2,3-dihydro-1H-isoindole-4-carboxylic acid |
| Product | Aminoalkylbenzoic acid derivative |
| Typical Yield (2 steps) | 50-70% |
| Purity (by HPLC) | >98% after purification |
| Reaction Time (Coupling) | 12-24 hours |
| Reaction Time (Deprotection) | 1-4 hours |
Visualized Workflow
The following diagrams illustrate the overall synthetic workflow.
Experimental protocol for N-alkylation of "Methyl isoindoline-4-carboxylate hydrochloride"
Application Note: N-Alkylation of Methyl Isoindoline-4-carboxylate Hydrochloride
Introduction
N-alkylation of secondary amines is a fundamental transformation in organic synthesis, crucial for the construction of tertiary amines.[1] Tertiary amines are prevalent structural motifs in a vast array of pharmaceuticals, agrochemicals, and fine chemicals.[2][3] This protocol details a robust and reproducible method for the N-alkylation of this compound, a key intermediate in medicinal chemistry. The procedure involves the reaction of the secondary amine with an alkyl halide in the presence of a non-nucleophilic base to yield the corresponding N-alkylated tertiary amine.[1][4] This method is broadly applicable for introducing a variety of alkyl substituents onto the isoindoline nitrogen, enabling the synthesis of diverse compound libraries for drug discovery and development programs.
The reaction proceeds via a nucleophilic aliphatic substitution mechanism.[4] The hydrochloride salt of the starting material is first neutralized in situ by a base, liberating the free secondary amine. This amine then acts as a nucleophile, attacking the electrophilic carbon of the alkyl halide to form a new carbon-nitrogen bond. The base also serves to quench the hydrogen halide byproduct generated during the reaction. Common solvents for this transformation include polar aprotic solvents like acetonitrile or N,N-dimethylformamide (DMF), which effectively solvate the reactants and facilitate the reaction.[5][6]
Experimental Protocol
Materials and Equipment
-
Reagents:
-
This compound
-
Alkyl halide (e.g., Benzyl bromide, Ethyl iodide, Propyl bromide)
-
Potassium carbonate (K₂CO₃), anhydrous
-
Potassium iodide (KI) (optional, as a catalyst)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Deionized water
-
Brine (saturated aqueous NaCl solution)
-
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄), anhydrous
-
-
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature controller or oil bath
-
Condenser and inert gas line (Nitrogen or Argon)
-
Separatory funnel
-
Rotary evaporator
-
Thin-Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
Flash column chromatography system
-
Standard laboratory glassware
-
Safety Precautions:
-
Perform the reaction in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.
-
Alkylating agents are often toxic, lachrymatory, and should be handled with extreme care.
-
DMF is a potential teratogen; avoid inhalation and skin contact.
-
Handle potassium carbonate dust with care.
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 equiv).
-
Addition of Reagents: Add anhydrous potassium carbonate (2.5 equiv) and a catalytic amount of potassium iodide (0.1 equiv, optional).
-
Solvent Addition: Add anhydrous N,N-Dimethylformamide (DMF) to create a solution with a concentration of approximately 0.1-0.2 M with respect to the starting amine.
-
Addition of Alkylating Agent: While stirring the suspension, add the alkyl halide (1.2 equiv) dropwise at room temperature.
-
Reaction Conditions: Heat the reaction mixture to 60-70 °C and stir under an inert atmosphere (e.g., nitrogen).
-
Monitoring the Reaction: Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) until the starting material is consumed (typically 4-12 hours).[5] A suitable eluent system would be a mixture of ethyl acetate and hexanes.
-
Work-up: a. Once the reaction is complete, cool the mixture to room temperature. b. Carefully pour the reaction mixture into a separatory funnel containing deionized water. c. Extract the aqueous layer three times with ethyl acetate. d. Combine the organic layers and wash sequentially with deionized water and then with brine to remove residual DMF and inorganic salts.
-
Drying and Concentration: Dry the combined organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, using an appropriate gradient of ethyl acetate in hexanes as the eluent, to afford the pure N-alkylated product.
Data Presentation
The following table summarizes the typical stoichiometry and reaction parameters for the N-alkylation protocol.
| Component | Role | Stoichiometric Ratio (equiv) | Notes |
| Methyl isoindoline-4-carboxylate HCl | Starting Material | 1.0 | The limiting reagent. |
| Alkyl Halide (R-X) | Alkylating Agent | 1.1 - 1.2 | A slight excess ensures complete consumption of the starting amine. |
| Potassium Carbonate (K₂CO₃) | Base | 2.2 - 2.5 | Neutralizes the HCl salt and the H-X byproduct.[6] |
| Potassium Iodide (KI) | Catalyst (Optional) | 0.1 | Recommended if using an alkyl chloride or bromide to enhance reactivity. |
| N,N-Dimethylformamide (DMF) | Solvent | - | Use enough for a 0.1-0.2 M concentration.[6] |
| Parameter | Value | ||
| Temperature | 60 - 70 °C | Moderate heating drives the reaction efficiently. | |
| Reaction Time | 4 - 12 hours | Monitor by TLC for completion. |
Visualization of Experimental Workflow
Caption: Workflow for the N-alkylation of methyl isoindoline-4-carboxylate.
References
- 1. researchgate.net [researchgate.net]
- 2. svv-research-data.s3.ap-south-1.amazonaws.com [svv-research-data.s3.ap-south-1.amazonaws.com]
- 3. researchgate.net [researchgate.net]
- 4. Amine alkylation - Wikipedia [en.wikipedia.org]
- 5. tandfonline.com [tandfonline.com]
- 6. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
Application Notes and Protocols: Synthesis of Isoindolinone Scaffolds Utilizing Methyl Isoindoline-4-carboxylate Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of isoindolinone scaffolds, a core motif in many biologically active compounds, using methyl isoindoline-4-carboxylate hydrochloride as a key starting material. The protocols outlined below describe a reliable two-step synthetic pathway involving an initial N-acylation of the isoindoline nitrogen followed by a selective aerobic oxidation to furnish the desired isoindolinone core. An alternative route via hydrolysis and intramolecular amidation is also discussed.
Introduction
The isoindolinone scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous pharmaceuticals with a wide range of therapeutic applications. This compound is a versatile building block that can be elaborated into various substituted isoindolinones. This document provides detailed experimental procedures, quantitative data, and workflow visualizations to guide researchers in the synthesis of these valuable compounds.
Synthetic Strategy Overview
The primary synthetic route detailed here involves a two-step sequence:
-
N-Acylation: The secondary amine of methyl isoindoline-4-carboxylate is acylated with an appropriate acylating agent to introduce the desired N-substituent.
-
Aerobic Oxidation: The resulting N-acyl isoindoline-4-carboxylate is then oxidized at the benzylic position (C1) to form the isoindolinone ring.
An alternative approach involves:
-
Ester Hydrolysis: The methyl ester of the starting material is hydrolyzed to the corresponding carboxylic acid.
-
Intramolecular Amidation: The resulting amino acid is then cyclized to form the isoindolinone.
Caption: Overview of synthetic routes to isoindolinone scaffolds.
Route 1: N-Acylation and Aerobic Oxidation
This route is advantageous due to its modularity, allowing for the introduction of various N-substituents at the beginning of the synthesis.
Protocol 1: N-Acylation of Methyl Isoindoline-4-carboxylate
This protocol describes the acylation of the isoindoline nitrogen with an acyl chloride. The reaction should be performed under anhydrous conditions to prevent hydrolysis of the acyl chloride.
Experimental Workflow:
Caption: Workflow for the N-acylation of methyl isoindoline-4-carboxylate.
Materials:
-
This compound
-
Acyl chloride (e.g., benzoyl chloride, acetyl chloride)
-
Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DCM, add triethylamine (2.2 eq) at room temperature.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add the desired acyl chloride (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by TLC.
-
Upon completion, quench the reaction by adding water.
-
Separate the organic layer and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the N-acyl methyl isoindoline-4-carboxylate.
Quantitative Data (Representative):
| Entry | Acyl Chloride | Base | Solvent | Time (h) | Yield (%) |
| 1 | Benzoyl chloride | Et₃N | DCM | 16 | 85 |
| 2 | Acetyl chloride | DIPEA | DCM | 12 | 92 |
Protocol 2: Dioxane-Mediated Aerobic Oxidation of N-Acyl Isoindoline-4-carboxylate
This protocol is based on the selective oxidation of the benzylic C-H bond of the isoindoline ring to form the corresponding lactam.[1][2][3]
Experimental Workflow:
Caption: Workflow for the aerobic oxidation to form the isoindolinone.
Materials:
-
N-Acyl methyl isoindoline-4-carboxylate
-
1,4-Dioxane (anhydrous)
-
Silica gel for column chromatography
Procedure:
-
Dissolve the N-acyl methyl isoindoline-4-carboxylate (1.0 eq) in 1,4-dioxane.
-
Heat the solution to reflux (approximately 101 °C) under an air atmosphere (using a reflux condenser open to the air).
-
Monitor the reaction progress by TLC. The reaction may take 24-72 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel to yield the N-acyl isoindolinone-4-carboxylate.
Quantitative Data (Representative from literature on similar substrates): [1][2][3]
| Entry | N-Substituent | Time (h) | Yield (%) |
| 1 | N-Benzoyl | 48 | 65 |
| 2 | N-Acetyl | 72 | 58 |
Route 2: Ester Hydrolysis and Intramolecular Amidation
This alternative route is useful when the desired N-substituent is incompatible with the acylation conditions or when the parent N-unsubstituted isoindolinone is the target.
Protocol 3: Hydrolysis of Methyl Isoindoline-4-carboxylate
This protocol describes the saponification of the methyl ester to the corresponding carboxylic acid.
Experimental Workflow:
Caption: Workflow for the hydrolysis of the methyl ester.
Materials:
-
This compound
-
Lithium hydroxide (LiOH)
-
Tetrahydrofuran (THF)
-
Water
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve this compound (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v).
-
Add lithium hydroxide (2.0-3.0 eq) to the solution.
-
Stir the mixture at room temperature for 4-12 hours, monitoring the reaction by TLC.
-
After completion, carefully acidify the reaction mixture to pH 2-3 with 1 M HCl.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain isoindoline-4-carboxylic acid.
Protocol 4: Intramolecular Amidation of Isoindoline-4-carboxylic Acid
This protocol describes the cyclization of the amino acid to the lactam.
Experimental Workflow:
Caption: Workflow for the intramolecular amidation to form the isoindolinone.
Materials:
-
Isoindoline-4-carboxylic acid
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Hydroxybenzotriazole (HOBt)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve isoindoline-4-carboxylic acid (1.0 eq) and HOBt (1.2 eq) in anhydrous DMF.
-
Add EDC (1.2 eq) to the solution at room temperature.
-
Stir the reaction mixture for 12-24 hours.
-
Pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization to obtain the isoindolinone product.
Concluding Remarks
The protocols described provide a comprehensive guide for the synthesis of isoindolinone scaffolds from this compound. The two-step N-acylation/oxidation sequence is a versatile method for accessing a variety of N-substituted isoindolinones. The alternative hydrolysis/amidation route offers a complementary approach. Researchers can adapt these protocols to synthesize a diverse library of isoindolinone derivatives for applications in drug discovery and development.
References
Application Notes and Protocols for Monitoring Reactions with Methyl Isoindoline-4-carboxylate Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for monitoring the progress of chemical reactions involving Methyl isoindoline-4-carboxylate hydrochloride. The protocols focus on High-Performance Liquid Chromatography (HPLC) and in-situ Nuclear Magnetic Resonance (NMR) spectroscopy, two powerful and commonly employed analytical techniques in synthetic chemistry and drug development.
Application Note 1: HPLC-UV for Monitoring Amide Bond Formation
Introduction
This compound is a valuable building block in medicinal chemistry, often utilized as a secondary amine for the formation of amide bonds. A common application is in the synthesis of inhibitors of Fibroblast Activation Protein (FAP), a target in cancer therapy. Monitoring the consumption of the starting material and the formation of the product is crucial for reaction optimization, determining reaction endpoints, and ensuring the quality of the final product. Reverse-phase High-Performance Liquid Chromatography with UV detection (RP-HPLC-UV) is a robust and widely accessible method for this purpose. The isoindoline core possesses a UV chromophore, allowing for sensitive detection.[1][2][3][4][5]
Principle
This method separates the starting material (Methyl isoindoline-4-carboxylate), the acylated product, and other reaction components based on their polarity. A non-polar stationary phase (C18 column) is used with a polar mobile phase. The starting material, being more polar due to the free amine (as a salt), will have a shorter retention time than the less polar acylated product. The progress of the reaction can be quantified by monitoring the decrease in the peak area of the starting material and the increase in the peak area of the product over time.
Quantitative Data Summary
The following table provides expected retention times and UV detection wavelengths for a typical amide coupling reaction. These values are illustrative and may vary depending on the specific reaction conditions and HPLC system.
| Compound | Expected Retention Time (min) | λmax (nm) |
| Methyl isoindoline-4-carboxylate | 2.5 - 3.5 | 230 |
| Acylated Product | 5.0 - 7.0 | 230 |
| Carboxylic Acid Coupling Partner | Varies | Varies |
| Coupling Reagent Byproducts (e.g., HOBt) | 1.5 - 2.5 | ~210, 280 |
Experimental Protocol: HPLC-UV Monitoring
1. Instrumentation and Materials:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water
-
Mobile Phase B: 0.1% TFA in Acetonitrile
-
Reaction quench solution: Acetonitrile or a suitable solvent that stops the reaction and dissolves all components.
2. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 230 nm
-
Injection Volume: 5 µL
-
Gradient Elution:
-
0-1 min: 5% B
-
1-8 min: 5% to 95% B
-
8-10 min: 95% B
-
10.1-12 min: 5% B (re-equilibration)
-
3. Sample Preparation:
-
At designated time points (e.g., t=0, 1h, 2h, 4h, etc.), withdraw a small aliquot (e.g., 10 µL) of the reaction mixture.
-
Immediately quench the reaction by diluting the aliquot in a known volume (e.g., 1 mL) of the quench solution. This prevents further reaction and prepares the sample for analysis.
-
Filter the quenched sample through a 0.22 µm syringe filter to remove any particulate matter before injection.
4. Analysis:
-
Inject the prepared sample onto the HPLC system.
-
Integrate the peak areas of the starting material and the product.
-
Calculate the percent conversion using the following formula: % Conversion = [Product Peak Area / (Starting Material Peak Area + Product Peak Area)] * 100
Workflow for HPLC-UV Reaction Monitoring
Caption: Workflow for monitoring an amide coupling reaction using HPLC-UV.
Application Note 2: In-situ NMR for Real-Time Reaction Monitoring
Introduction
In-situ (or real-time) Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for monitoring homogeneous reactions without the need for sampling and quenching. By acquiring spectra at regular intervals directly from the reaction vessel (an NMR tube), detailed kinetic and mechanistic information can be obtained. This method is particularly useful for identifying reactive intermediates and for reactions that are difficult to quench.
Principle
The reaction is initiated directly in an NMR tube by adding the final reagent, and a series of ¹H NMR spectra are recorded over time. The disappearance of reactant signals and the appearance of product signals are monitored. By integrating characteristic, non-overlapping peaks for the starting material and the product, their relative concentrations can be determined throughout the course of the reaction.
Quantitative Data Summary
The following table lists hypothetical but plausible ¹H NMR chemical shifts (in ppm) for monitoring the acylation of Methyl isoindoline-4-carboxylate in a deuterated solvent like DMSO-d₆.
| Compound/Functional Group | Expected ¹H NMR Shift (ppm) | Multiplicity |
| Isoindoline CH₂ (Starting Material) | ~4.5 | s |
| Isoindoline CH₂ (Product) | ~4.8 - 5.0 | s |
| Methyl Ester -OCH₃ | ~3.8 | s |
| Aromatic Protons | ~7.2 - 7.8 | m |
Experimental Protocol: In-situ ¹H NMR Monitoring
1. Instrumentation and Materials:
-
NMR spectrometer (400 MHz or higher recommended)
-
NMR tubes
-
Deuterated solvent (e.g., DMSO-d₆, CDCl₃)
-
Internal standard (optional, e.g., tetramethylsilane - TMS, or a high boiling point solvent with a known concentration)
2. Sample Preparation:
-
In an NMR tube, dissolve this compound and the carboxylic acid coupling partner in the deuterated solvent.
-
Add the coupling reagents (e.g., HATU, DIPEA), but withhold the final reagent that initiates the reaction.
-
Acquire an initial spectrum (t=0) to confirm the starting material signals.
-
Initiate the reaction by adding the final reagent (e.g., the base or the coupling partner solution) directly to the NMR tube, mix quickly, and insert it into the spectrometer.
3. NMR Data Acquisition:
-
Immediately begin acquiring a series of ¹H NMR spectra at regular intervals (e.g., every 5-10 minutes).
-
Use a sufficient number of scans for each spectrum to achieve adequate signal-to-noise.
-
Continue data acquisition until the reaction appears to be complete (i.e., the starting material signals are no longer visible or their intensity is constant).
4. Data Analysis:
-
Process the series of spectra (Fourier transform, phase, and baseline correction).
-
Select a well-resolved peak for the starting material and one for the product.
-
Integrate these peaks in each spectrum.
-
Plot the integral values versus time to generate a reaction profile.
Logical Relationship for In-situ NMR Monitoring
Caption: Logical flow for real-time reaction monitoring using in-situ NMR.
Disclaimer: The quantitative data and protocols provided are intended as illustrative examples. Specific parameters should be optimized for individual experimental setups and reaction conditions.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. ACG Publications - Synthesis and optical properties of some isoindoline-1,3-dione compounds: Optical band gap, refractive index and absorbance band edge [acgpubs.org]
- 4. acgpubs.org [acgpubs.org]
- 5. researchgate.net [researchgate.net]
Application Note: HPLC Purification of Compounds Derived from Methyl Isoindoline-4-carboxylate Hydrochloride
Audience: Researchers, scientists, and drug development professionals.
Introduction
Methyl isoindoline-4-carboxylate hydrochloride serves as a crucial starting material for the synthesis of a diverse range of substituted isoindoline derivatives. These derivatives are of significant interest in medicinal chemistry and drug development due to their potential biological activities. High-Performance Liquid Chromatography (HPLC) is an indispensable technique for the purification and analysis of these compounds, ensuring high purity standards required for subsequent biological assays and clinical studies. This document provides detailed protocols for both analytical and preparative HPLC purification of novel compounds derived from this versatile scaffold.
The methodologies outlined below are designed to be adaptable for a variety of derivatives, including those with modifications at the isoindoline nitrogen (N-alkylation, N-arylation, N-acylation) and variations of the ester group at the 4-position. Both reversed-phase and chiral chromatography techniques are addressed to handle a broad spectrum of compound polarities and to resolve stereoisomers.
Data Presentation
Table 1: Analytical Reversed-Phase HPLC Data for Isoindoline Derivatives
| Compound ID | R Group (at N-2) | Retention Time (min) | Purity (%) |
| ISO-001 | H | 5.2 | >99 |
| ISO-002 | -CH₃ | 6.8 | 98.5 |
| ISO-003 | -CH₂Ph | 10.5 | 99.2 |
| ISO-004 | -C(O)CH₃ | 8.1 | 97.9 |
| ISO-005 | -SO₂Ph | 11.2 | 98.8 |
Table 2: Preparative Reversed-Phase HPLC Purification Summary
| Compound ID | Crude Mass (mg) | Isolated Mass (mg) | Recovery (%) | Final Purity (%) |
| ISO-003 | 500 | 465 | 93.0 | >99.5 |
| ISO-005 | 350 | 310 | 88.6 | >99.0 |
Table 3: Analytical Chiral HPLC Data for Enantiomers of N-Acyl Derivative
| Enantiomer | Retention Time (min) | Peak Area (%) | Enantiomeric Excess (%) |
| (R)-ISO-004 | 12.4 | 49.8 | 99.0 (for isolated enantiomer) |
| (S)-ISO-004 | 15.1 | 50.2 | 99.2 (for isolated enantiomer) |
Experimental Protocols
General Sample Preparation Protocol
-
Dissolution: Accurately weigh the crude or synthesized compound. Dissolve the sample in a suitable solvent (e.g., Methanol, Acetonitrile, or a mixture of Acetonitrile/Water) to a stock concentration of 1-10 mg/mL for analytical HPLC and 10-50 mg/mL for preparative HPLC.
-
Filtration: Filter the sample solution through a 0.22 µm or 0.45 µm syringe filter to remove any particulate matter that could damage the HPLC column or system.
-
Dilution (for analytical HPLC): Dilute the filtered stock solution with the initial mobile phase to a final concentration suitable for UV detection (typically 10-100 µg/mL).
Analytical Reversed-Phase HPLC Protocol
This protocol is designed for purity assessment and reaction monitoring of synthesized isoindoline derivatives.
-
HPLC System: An Agilent 1260 Infinity II LC System or equivalent, equipped with a diode array detector (DAD).
-
Column: C18 column (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.
-
Gradient Program:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-18.1 min: 95% to 5% B
-
18.1-22 min: 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm (or optimal wavelength determined by UV scan).
-
Injection Volume: 5-10 µL.
Preparative Reversed-Phase HPLC Protocol
This protocol is for the purification of multigram quantities of target isoindoline derivatives.
-
HPLC System: A preparative HPLC system with a high-pressure gradient pump, a UV detector with a preparative flow cell, and an automated fraction collector.
-
Column: Preparative C18 column (e.g., 21.2 x 250 mm, 10 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.
-
Gradient Program: A scaled gradient based on the analytical method. For example:
-
0-5 min: 20% B
-
5-30 min: 20% to 80% B
-
30-35 min: 80% B
-
35-35.1 min: 80% to 20% B
-
35.1-40 min: 20% B (re-equilibration)
-
-
Flow Rate: 20 mL/min.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 1-5 mL, depending on sample concentration and column capacity.
-
Post-Purification:
-
Combine fractions containing the pure product based on the analytical HPLC analysis of each fraction.
-
Remove the organic solvent (Acetonitrile) using a rotary evaporator.
-
Lyophilize the remaining aqueous solution to obtain the purified compound as a solid TFA salt. Alternatively, perform a liquid-liquid extraction after neutralizing the acid to recover the free base.
-
Chiral HPLC Separation Protocol
This protocol is for the separation of enantiomers of chiral isoindoline derivatives.
-
HPLC System: Analytical HPLC system as described above.
-
Column: Chiral stationary phase (CSP) column (e.g., CHIRALPAK® IA, IB, or IC, 4.6 x 250 mm, 5 µm). The selection of the specific chiral column is empirical and may require screening.
-
Mobile Phase: Typically a normal phase eluent system such as Hexane/Isopropanol or a polar organic mode with Acetonitrile/Methanol. Modifiers like trifluoroacetic acid (TFA) or diethylamine (DEA) (0.1%) may be added to improve peak shape. A typical starting condition is Hexane:Isopropanol (80:20, v/v).
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 5 µL.
Visualizations
Caption: General workflow for the synthesis and purification of isoindoline derivatives.
"Methyl isoindoline-4-carboxylate hydrochloride" reaction with primary amines protocol
Abstract
This application note provides a detailed protocol for the synthesis of N-substituted isoindoline-4-carboxamides through the reaction of methyl isoindoline-4-carboxylate hydrochloride with various primary amines. This amidation reaction is a crucial step in the development of novel therapeutic agents, as the isoindoline scaffold is a key structural motif in many biologically active compounds. The described protocol utilizes a standard peptide coupling agent to facilitate the efficient formation of the amide bond, offering a reliable method for researchers in medicinal chemistry and drug development.
Introduction
This compound is a valuable synthetic intermediate used in the preparation of a variety of isoindoline derivatives.[1] The conversion of the methyl ester to a series of N-substituted amides allows for the exploration of structure-activity relationships (SAR) in drug discovery programs. The resulting isoindoline-4-carboxamides are precursors to compounds with potential applications in treating a range of disorders, including neurodegenerative diseases and pain.[1] This document outlines a general and robust protocol for the amidation of this compound with primary amines.
Reaction Principle
The core of this protocol is the formation of an amide bond between the carboxylate of the isoindoline scaffold and a primary amine. Since the direct reaction between an ester and an amine is often slow and requires harsh conditions, a coupling agent is employed to activate the carboxylic acid intermediate (formed in situ by hydrolysis or used directly as the carboxylate salt), facilitating nucleophilic attack by the primary amine. A common strategy involves the use of a peptide coupling reagent, such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), in the presence of an organic base to neutralize the hydrochloride salt and facilitate the coupling reaction.[2][3]
Experimental Protocol
This protocol describes a general procedure for the reaction of this compound with a representative primary amine. Researchers should optimize the reaction conditions for each specific primary amine.
Materials:
-
This compound (CAS: 127168-90-5)[4]
-
Primary amine (e.g., benzylamine, aniline derivatives, etc.)
-
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Solvents for purification (e.g., ethyl acetate, hexanes)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Nitrogen or argon inlet
-
Syringes
-
Separatory funnel
-
Rotary evaporator
-
Flash chromatography system or equipment for recrystallization
-
Analytical balance
-
Standard laboratory glassware
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (nitrogen or argon), add this compound (1.0 eq).
-
Dissolve the starting material in anhydrous DCM or DMF.
-
Add the primary amine (1.1 eq) to the solution.
-
Add the organic base (e.g., DIPEA or TEA, 2.5 eq) to the reaction mixture to neutralize the hydrochloride salt and facilitate the reaction.
-
In a separate flask, dissolve HBTU (1.2 eq) in a minimal amount of anhydrous DCM or DMF.
-
Slowly add the HBTU solution to the reaction mixture at room temperature.
-
Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous sodium bicarbonate solution (2 x 20 mL) and brine (1 x 20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization to afford the desired N-substituted isoindoline-4-carboxamide.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Data Presentation
The following table provides a template for summarizing the results obtained from the reaction of this compound with various primary amines.
| Entry | Primary Amine | Product | Yield (%) | Purity (%) | Method of Purification |
| 1 | Benzylamine | N-benzylisoindoline-4-carboxamide | Data | Data | Column Chromatography |
| 2 | Aniline | N-phenylisoindoline-4-carboxamide | Data | Data | Recrystallization |
| 3 | Amine A | Product A | Data | Data | Method |
| 4 | Amine B | Product B | Data | Data | Method |
Note: The yield and purity data are placeholders and should be determined experimentally.
Visualizations
Reaction Scheme:
Caption: General reaction scheme for the amidation of this compound.
Experimental Workflow:
Caption: A typical experimental workflow for the synthesis and purification of N-substituted isoindoline-4-carboxamides.
Safety Precautions
-
Handle all chemicals in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
This compound is harmful if swallowed and causes skin and eye irritation.[4]
-
Consult the Safety Data Sheet (SDS) for all reagents before use.
Conclusion
The protocol described in this application note provides a reliable method for the synthesis of N-substituted isoindoline-4-carboxamides from this compound. This procedure is amenable to a wide range of primary amines, making it a valuable tool for the generation of compound libraries for drug discovery and medicinal chemistry research. The use of a standard coupling agent ensures high efficiency and reproducibility.
References
- 1. This compound | 127168-90-5 [chemicalbook.com]
- 2. Amidation Reactions from the Direct Coupling of Metal Carboxylate Salts with Amines [organic-chemistry.org]
- 3. Amidation reactions from the direct coupling of metal carboxylate salts with amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. methyl 2,3-dihydro-1H-isoindole-4-carboxylate hydrochloride | C10H12ClNO2 | CID 19828511 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Large-Scale Synthesis of Methyl Isoindoline-4-carboxylate Hydrochloride Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic considerations for the large-scale production of "Methyl isoindoline-4-carboxylate hydrochloride" and its derivatives. This document includes detailed protocols, data presentation in tabular format, and visualizations of synthetic pathways and relevant biological signaling cascades.
Introduction
The isoindoline scaffold is a privileged structural motif found in numerous biologically active compounds and approved pharmaceuticals.[1] Derivatives of isoindoline have garnered significant attention in drug discovery for their potential therapeutic applications, including oncology and immunology. "this compound" serves as a key building block for the synthesis of a diverse range of more complex molecules. The scalability of the synthesis of this intermediate is a critical consideration for its application in drug development programs.
This document outlines a potential scalable synthetic route, purification strategies, and discusses the role of isoindoline derivatives as modulators of key signaling pathways, such as the MDM2-p53 interaction and Cereblon (CRBN)-mediated processes.[2][3][4][5]
Large-Scale Synthesis of this compound
A scalable synthetic route to this compound can be envisioned starting from commercially available precursors. The following proposed multi-step synthesis is designed with scalability and process optimization in mind.
2.1. Proposed Synthetic Pathway
A plausible and scalable synthetic route involves the initial synthesis of a substituted phthalonitrile, followed by catalytic hydrogenation to the isoindoline core, and subsequent esterification and salt formation.
Caption: Proposed synthetic pathway for this compound.
2.2. Experimental Protocols
Step 1: Synthesis of 4-Methylphthalonitrile (Illustrative Precursor)
This step can be achieved through various methods, including the ammoxidation of 4-methyl-o-xylene. For large-scale production, a fixed-bed catalytic reactor is often employed.
-
Materials: 4-methyl-o-xylene, Ammonia, Air (or Oxygen), Catalyst (e.g., V-Sb-O based).
-
Procedure:
-
Vaporize 4-methyl-o-xylene and mix with a preheated stream of ammonia and air.
-
Pass the gaseous mixture through a fixed-bed reactor containing the ammoxidation catalyst at a temperature of 400-500 °C.
-
The reactor effluent is cooled to condense the product, 4-methylphthalonitrile.
-
The crude product is then purified by recrystallization or distillation.
-
Step 2: Catalytic Hydrogenation to 4-Methylisoindoline
Catalytic hydrogenation of the dinitrile to the corresponding diamine, which then cyclizes, is a key step. A high-pressure hydrogenation process is suitable for industrial scale.[6]
-
Materials: 4-Methylphthalonitrile, Solvent (e.g., Tetrahydrofuran), Catalyst (e.g., 5% Platinum on Carbon), Hydrogen gas.
-
Procedure:
-
In a high-pressure autoclave, charge a solution of 4-methylphthalonitrile in tetrahydrofuran.
-
Add the 5% Pt/C catalyst (typically 10-20% by weight of the substrate).
-
Purge the autoclave with nitrogen, then pressurize with hydrogen to 100-180 bar.[6]
-
Heat the reaction mixture to 60-100 °C and maintain stirring for 5-6 hours.[6]
-
After cooling and depressurization, filter the catalyst.
-
The filtrate containing 4-methylisoindoline can be used directly in the next step or purified by distillation.
-
Step 3: Synthesis of Methyl isoindoline-4-carboxylate
This transformation can be approached via formylation, oxidation, and esterification. A more direct, albeit potentially lower-yielding on a large scale, approach could involve direct carbonylation if a suitable catalytic system is developed. A plausible scalable route involves the oxidation of the methyl group to a carboxylic acid followed by esterification.
-
Materials: 4-Methylisoindoline, Oxidizing agent (e.g., Potassium permanganate), Sulfuric acid, Methanol.
-
Procedure:
-
Dissolve 4-methylisoindoline in an aqueous solution of sulfuric acid.
-
Slowly add a solution of potassium permanganate while maintaining the temperature below 40 °C.
-
After the reaction is complete, quench with a suitable reducing agent (e.g., sodium bisulfite) to remove excess permanganate.
-
Filter the manganese dioxide byproduct.
-
Acidify the filtrate to precipitate the isoindoline-4-carboxylic acid.
-
Collect the solid by filtration and dry.
-
Suspend the carboxylic acid in methanol and add a catalytic amount of sulfuric acid.
-
Reflux the mixture until the esterification is complete (monitored by TLC or HPLC).
-
Cool the reaction mixture and neutralize with a base (e.g., sodium bicarbonate).
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate), dry the organic layer, and concentrate under reduced pressure to obtain the crude methyl isoindoline-4-carboxylate.
-
Step 4: Formation of this compound
The final step is the formation of the hydrochloride salt, which often improves the stability and handling properties of the compound.
-
Materials: Methyl isoindoline-4-carboxylate, Hydrochloric acid (e.g., 2.5 N solution in ethyl acetate).
-
Procedure:
-
Dissolve the crude methyl isoindoline-4-carboxylate in ethyl acetate.[6]
-
Slowly add a 2.5 N solution of hydrochloric acid in ethyl acetate with stirring.[6]
-
The hydrochloride salt will precipitate out of the solution.
-
Collect the solid by filtration, wash with cold ethyl acetate, and dry under vacuum to yield this compound.
-
2.3. Data Presentation: Process Parameters and Yields
The following table summarizes typical process parameters and expected yields for the large-scale synthesis. These values are illustrative and would require optimization for a specific manufacturing process.
| Step | Key Parameters | Typical Yield (%) | Purity (%) |
| Ammoxidation | Temperature: 400-500 °C, Catalyst: V-Sb-O | 80-90 | >95 |
| Catalytic Hydrogenation | Pressure: 100-180 bar, Catalyst: 5% Pt/C, Temperature: 60-100 °C | 75-85[6] | ~90[6] |
| Oxidation & Esterification | Oxidant: KMnO₄, Esterification Catalyst: H₂SO₄ | 60-70 (two steps) | >95 |
| HCl Salt Formation | Solvent: Ethyl acetate, Reagent: HCl in Ethyl Acetate | >95 | >98.5[6] |
| Overall Yield | ~30-45 |
Purification of Isoindoline Derivatives
For large-scale production, purification methods must be efficient, cost-effective, and scalable.
-
Crystallization: This is the preferred method for purifying the final hydrochloride salt.[7] The choice of solvent is critical; a solvent in which the compound is highly soluble at elevated temperatures and poorly soluble at room or lower temperatures is ideal.[7] For this compound, a mixture of methanol and ether or ethyl acetate can be effective.[8]
-
Chromatography: While often used at the lab scale, large-scale column chromatography can be expensive and generate significant solvent waste.[9] However, for high-purity requirements, techniques like preparative HPLC or simulated moving bed (SMB) chromatography may be employed. For basic compounds like isoindoline derivatives, strong cation exchange (SCX) chromatography can be a useful "catch-and-release" purification strategy.[10]
Application Notes: Biological Activities of Isoindoline Derivatives
Isoindoline derivatives have been shown to modulate several important biological pathways, making them attractive candidates for drug development.
4.1. Inhibition of the MDM2-p53 Protein-Protein Interaction
The tumor suppressor protein p53 is a critical regulator of the cell cycle and apoptosis. In many cancers, p53 is inactivated through its interaction with the murine double minute 2 (MDM2) oncoprotein. Small molecules that inhibit the MDM2-p53 interaction can reactivate p53, leading to tumor cell death. Several isoindolinone-based compounds have been identified as potent inhibitors of this interaction.[2][11][12]
Caption: Inhibition of the MDM2-p53 interaction by isoindoline derivatives.
4.2. Modulation of Cereblon (CRBN)
Cereblon (CRBN) is a substrate receptor of the CRL4-CRBN E3 ubiquitin ligase complex.[4] Certain isoindoline derivatives, such as thalidomide and its analogs, can bind to CRBN and modulate its substrate specificity, leading to the ubiquitination and subsequent proteasomal degradation of specific target proteins (neo-substrates).[5][13] This mechanism is the basis for the therapeutic effects of immunomodulatory drugs (IMiDs) in certain cancers.
Caption: Modulation of Cereblon (CRBN) by isoindoline derivatives.
Experimental Workflow for Derivative Synthesis and Screening
The development of novel isoindoline derivatives typically follows a structured workflow from synthesis to biological evaluation.
Caption: A typical workflow for the synthesis and evaluation of isoindoline derivatives.
Conclusion
"this compound" is a valuable intermediate for the synthesis of a wide array of isoindoline-based compounds with significant therapeutic potential. The successful large-scale synthesis of this building block is contingent upon a robust and optimized multi-step process. The proposed synthetic route, coupled with efficient purification strategies, provides a framework for the industrial production of this key intermediate. Further investigation into the biological activities of its derivatives, particularly as modulators of the MDM2-p53 and Cereblon pathways, holds promise for the development of novel therapeutics.
References
- 1. mdpi.com [mdpi.com]
- 2. Isoindolinone-based inhibitors of the MDM2-p53 protein-protein interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. US20230045737A1 - Substituted isoindolinones as modulators of cereblon-mediated neo-substrate recruitment - Google Patents [patents.google.com]
- 5. De-Novo Design of Cereblon (CRBN) Effectors Guided by Natural Hydrolysis Products of Thalidomide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. US6320058B2 - Process for the preparation of isoindoline - Google Patents [patents.google.com]
- 7. longdom.org [longdom.org]
- 8. prepchem.com [prepchem.com]
- 9. column-chromatography.com [column-chromatography.com]
- 10. teledyneisco.com [teledyneisco.com]
- 11. Isoindolinone inhibitors of the murine double minute 2 (MDM2)-p53 protein-protein interaction: structure-activity studies leading to improved potency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Structure-Based Design of Potent and Orally Active Isoindolinone Inhibitors of MDM2-p53 Protein-Protein Interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for Parallel Synthesis Using Methyl Isoindoline-4-carboxylate Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the utilization of Methyl Isoindoline-4-carboxylate Hydrochloride in parallel synthesis to generate diverse libraries of substituted isoindoline derivatives. The isoindoline scaffold is a privileged structure in medicinal chemistry, appearing in a variety of biologically active compounds.[1][2] This document outlines detailed experimental protocols, data presentation, and workflow diagrams to facilitate high-throughput synthesis and drug discovery efforts.
Introduction
This compound is a valuable building block for the synthesis of compound libraries targeting a range of biological pathways. Its structure features two key points for diversification: the secondary amine of the isoindoline ring and the methyl ester at the 4-position. These functional groups allow for a variety of chemical transformations to be performed in a parallel format, enabling the rapid generation of numerous analogs for structure-activity relationship (SAR) studies. This compound serves as a synthetic intermediate in the creation of 2,3-Dihydro-1H-isoindole-4-carboxylic Acid, a reagent used in synthesizing compounds for treating neurological and sleep disorders.[3]
Properties of this compound
A summary of the key chemical and physical properties of the starting material is presented in Table 1.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₂ClNO₂ | [4] |
| Molecular Weight | 213.66 g/mol | [4] |
| CAS Number | 127168-90-5 | [3][4][5] |
| Appearance | White to off-white solid | |
| Solubility | Soluble in polar solvents such as methanol, ethanol, and water. | |
| Storage | Store in a cool, dry, well-ventilated area away from incompatible substances. | [3] |
Overview of Parallel Synthesis Strategy
The parallel synthesis strategy with this compound involves a two-step diversification approach. The first step focuses on the derivatization of the secondary amine, followed by the modification of the methyl ester. This approach allows for the creation of a large and diverse library of compounds from a single starting material.
A schematic representation of this workflow is provided below.
Caption: General workflow for the parallel synthesis of a diverse isoindoline library.
Experimental Protocols
The following protocols are provided as a general guideline and can be adapted and optimized for specific library synthesis goals and available automation platforms.
Protocol 1: Parallel N-Acylation of Methyl Isoindoline-4-carboxylate
This protocol describes the parallel acylation of the isoindoline nitrogen with a variety of acylating agents.
Materials:
-
This compound
-
Library of acyl chlorides or carboxylic acids
-
DIPEA (N,N-Diisopropylethylamine) or another suitable non-nucleophilic base
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) for carboxylic acid coupling
-
Anhydrous DCM (Dichloromethane) or DMF (Dimethylformamide)
-
96-well reaction block or individual reaction vials
Procedure:
-
Preparation of Starting Material Solution: Prepare a 0.2 M stock solution of this compound in anhydrous DCM.
-
Neutralization: To each well of the reaction block, add 200 µL of the starting material stock solution (40 µmol). Add 2.2 equivalents of DIPEA (15.2 µL, 88 µmol) to each well to neutralize the hydrochloride salt and scavenge the acid produced during the reaction.
-
Addition of Acylating Agents:
-
For Acyl Chlorides: Prepare 0.5 M stock solutions of a diverse set of acyl chlorides in anhydrous DCM. Add 100 µL (50 µmol, 1.25 equivalents) of each unique acyl chloride solution to individual wells of the reaction block.
-
For Carboxylic Acids: Prepare 0.5 M stock solutions of a diverse set of carboxylic acids in anhydrous DMF. In separate wells, add 100 µL (50 µmol, 1.25 equivalents) of each unique carboxylic acid solution. Then, add 1.3 equivalents of HATU (20 mg, 52 µmol) as a solid or from a stock solution in DMF.
-
-
Reaction: Seal the reaction block and shake at room temperature for 16 hours.
-
Work-up:
-
Quench the reaction by adding 200 µL of saturated aqueous sodium bicarbonate solution to each well.
-
Extract the aqueous layer with 2 x 300 µL of DCM.
-
Combine the organic extracts and wash with 300 µL of brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
-
Analysis and Purification: Analyze the crude product by LC-MS to determine purity and confirm the desired mass. Purify the products using parallel HPLC.
Protocol 2: Parallel Amidation of the Methyl Ester
This protocol describes the conversion of the methyl ester to a diverse library of amides using a set of primary and secondary amines.
Materials:
-
N-functionalized methyl isoindoline-4-carboxylate intermediates from Protocol 1
-
Library of primary and secondary amines
-
TMA (Trimethylaluminum), 2.0 M solution in toluene
-
Anhydrous Toluene
-
96-well reaction block or individual reaction vials
Procedure:
-
Preparation of Intermediates: Dissolve the crude or purified N-functionalized intermediates from Protocol 1 in anhydrous toluene to a concentration of 0.2 M.
-
Preparation of Amine Solutions: Prepare 0.5 M stock solutions of a diverse set of primary and secondary amines in anhydrous toluene.
-
Reaction Setup: To each well of a new reaction block, add 200 µL of the intermediate stock solution (40 µmol).
-
Amine Addition: Add 1.5 equivalents of each unique amine solution (120 µL, 60 µmol) to individual wells.
-
TMA Addition: Carefully and slowly add 2.0 equivalents of 2.0 M TMA in toluene (40 µL, 80 µmol) to each well at 0 °C. Caution: TMA is pyrophoric and reacts violently with water.
-
Reaction: Seal the reaction block and allow it to warm to room temperature, then heat to 80 °C for 16 hours.
-
Work-up:
-
Cool the reaction block to 0 °C.
-
Slowly quench the reaction by the dropwise addition of 200 µL of a 1:1 mixture of methanol and water.
-
Add 300 µL of ethyl acetate and shake.
-
Separate the organic layer.
-
Extract the aqueous layer with 2 x 300 µL of ethyl acetate.
-
Combine the organic extracts and wash with 300 µL of brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
-
Analysis and Purification: Analyze the crude product by LC-MS to determine purity and confirm the desired mass. Purify the products using parallel HPLC.
Data Presentation
The results of the parallel synthesis should be summarized in a clear and concise table to allow for easy comparison of yields and purities across the library.
Table 2: Representative Library Synthesis Data
| Entry | R¹ Group (Acyl) | R²R³N (Amine) | Yield (%) | Purity (%) |
| 1 | Acetyl | Benzylamine | 75 | 92 |
| 2 | Benzoyl | Morpholine | 81 | 95 |
| 3 | 4-Chlorobenzoyl | Cyclopropylamine | 78 | 91 |
| 4 | Isobutyryl | N-Methylpiperazine | 65 | 88 |
| ... | ... | ... | ... | ... |
Visualization of Logical Relationships
The decision-making process for optimizing the parallel synthesis can be visualized as follows:
Caption: Decision tree for the optimization of parallel synthesis reactions.
Conclusion
This compound is a versatile starting material for the parallel synthesis of diverse chemical libraries. The protocols and workflows presented here provide a solid foundation for researchers to generate novel isoindoline derivatives for screening in various drug discovery programs. The ability to systematically modify both the N-position and the 4-position of the isoindoline core allows for a thorough exploration of the chemical space around this important scaffold.
References
- 1. Synthesis of a Unique Isoindoline/Tetrahydroisoquinoline-based Tricyclic Sultam Library Utilizing a Heck-aza-Michael Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. This compound | 127168-90-5 [chemicalbook.com]
- 4. methyl 2,3-dihydro-1H-isoindole-4-carboxylate hydrochloride | C10H12ClNO2 | CID 19828511 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. alchempharmtech.com [alchempharmtech.com]
Application Notes and Protocols: Methyl Isoindoline-4-Carboxylate Hydrochloride in Drug Discovery Libraries
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl isoindoline-4-carboxylate hydrochloride is a versatile bifunctional building block for the synthesis of diverse chemical libraries aimed at drug discovery. The isoindoline scaffold is a privileged structure found in numerous biologically active compounds and approved drugs, making it an attractive starting point for the exploration of new chemical space.[1][2] This document provides detailed application notes and experimental protocols for the utilization of this compound in the generation of compound libraries for screening against various biological targets.
Chemical Properties and Handling
A summary of the key chemical properties for this compound is provided below.
| Property | Value |
| CAS Number | 127168-90-5 |
| Molecular Formula | C₁₀H₁₂ClNO₂ |
| Molecular Weight | 213.66 g/mol |
| Appearance | White to off-white solid |
| Storage | Store at 2-8°C in an inert atmosphere |
Handling Precautions: This compound is harmful if swallowed and may cause skin and eye irritation.[3] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this reagent. All manipulations should be performed in a well-ventilated fume hood.
Application in Drug Discovery Library Synthesis
This compound offers two primary points of diversification for library synthesis: the secondary amine of the isoindoline ring and the methyl ester at the 4-position. These functional groups allow for the introduction of a wide variety of substituents, enabling the creation of large and structurally diverse compound libraries.
Two principal strategies for library generation are outlined below:
-
N-Functionalization of the Isoindoline Core: The secondary amine can be readily functionalized through reactions such as N-alkylation and N-arylation to introduce diverse substituents.
-
Amide Library Synthesis: The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with a library of amines to generate a diverse set of isoindoline-4-carboxamides.
These strategies can also be used in combination to create even more complex and diverse libraries.
Experimental Protocols
Protocol 1: N-Arylation of Methyl Isoindoline-4-Carboxylate for Library Synthesis
This protocol describes a general procedure for the copper-catalyzed N-arylation of methyl isoindoline-4-carboxylate with a variety of aryl halides.
Materials:
-
This compound
-
A library of aryl iodides or aryl bromides
-
Copper(I) iodide (CuI)
-
L-Proline
-
Potassium carbonate (K₂CO₃)
-
Anhydrous dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a reaction vial, add this compound (1.0 eq), the desired aryl halide (1.2 eq), CuI (0.1 eq), L-proline (0.2 eq), and K₂CO₃ (2.5 eq).
-
Add anhydrous DMF to the vial.
-
Seal the vial and heat the reaction mixture to 100-120°C with stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired N-aryl isoindoline derivative.
Expected Yields: 60-90%
Protocol 2: Synthesis of an Isoindoline-4-Carboxamide Library
This protocol outlines a two-step procedure for the synthesis of an amide library starting from this compound.
Step 1: Hydrolysis of the Methyl Ester
Materials:
-
This compound
-
Lithium hydroxide (LiOH)
-
Tetrahydrofuran (THF)
-
Water
-
1 M Hydrochloric acid (HCl)
Procedure:
-
Dissolve this compound in a mixture of THF and water.
-
Add an excess of LiOH (e.g., 3.0 eq) to the solution.
-
Stir the reaction mixture at room temperature and monitor by TLC or LC-MS until the starting material is consumed.
-
Acidify the reaction mixture to pH 3-4 with 1 M HCl.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield isoindoline-4-carboxylic acid.
Expected Yield: >95%
Step 2: Amide Coupling with a Library of Amines
Materials:
-
Isoindoline-4-carboxylic acid (from Step 1)
-
A library of primary and secondary amines
-
(Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of isoindoline-4-carboxylic acid (1.0 eq) in anhydrous DMF, add the desired amine (1.1 eq), PyBOP (1.2 eq), and DIPEA (3.0 eq).
-
Stir the reaction mixture at room temperature overnight.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3 x).
-
Combine the organic layers and wash with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or preparative HPLC to obtain the desired isoindoline-4-carboxamide.
Expected Yields: 50-85%
Data Presentation
The following tables provide a template for summarizing the data generated from the synthesis of a hypothetical library.
Table 1: N-Arylated Methyl Isoindoline-4-Carboxylate Library
| Compound ID | Aryl Halide Used | Product Structure | Yield (%) | Purity (%) |
| LIB-N-001 | 4-Iodoanisole | N-(4-methoxyphenyl)methyl isoindoline-4-carboxylate | 85 | >95 |
| LIB-N-002 | 3-Bromopyridine | N-(pyridin-3-yl)methyl isoindoline-4-carboxylate | 72 | >95 |
| ... | ... | ... | ... | ... |
Table 2: Isoindoline-4-Carboxamide Library
| Compound ID | Amine Used | Product Structure | Yield (%) | Purity (%) |
| LIB-A-001 | Benzylamine | N-Benzylisoindoline-4-carboxamide | 88 | >95 |
| LIB-A-002 | Morpholine | (Isoindolin-4-yl)(morpholino)methanone | 75 | >95 |
| ... | ... | ... | ... | ... |
Visualization of Workflows and Pathways
Experimental Workflow for Library Synthesis
The following diagram illustrates the general workflow for generating a diverse library of isoindoline derivatives from this compound.
Caption: General workflow for library synthesis.
Hypothetical Screening Cascade and Signaling Pathway
Compounds derived from this compound, such as isoindoline-4-carboxamides, have been shown to inhibit enzymes like Histone Deacetylase 11 (HDAC11).[4] The following diagrams illustrate a hypothetical screening cascade and the signaling pathway that could be targeted.
Caption: Hypothetical screening cascade.
Caption: Simplified HDAC signaling pathway.
Conclusion
This compound is a valuable and versatile starting material for the construction of diverse drug discovery libraries. The straightforward functionalization of both the isoindoline nitrogen and the carboxylate group allows for the rapid generation of novel chemical entities. The protocols and workflows presented here provide a foundation for researchers to design and synthesize their own focused or diverse libraries for screening against a multitude of biological targets, ultimately accelerating the drug discovery process.
References
- 1. The chemistry of isoindole natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Discovery of novel N-hydroxy-2-arylisoindoline-4-carboxamides as potent and selective inhibitors of HDAC11 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of "Methyl isoindoline-4-carboxylate hydrochloride" in neuro-oncology research
For Researchers, Scientists, and Drug Development Professionals
Introduction:
Methyl isoindoline-4-carboxylate hydrochloride is a heterocyclic building block that is increasingly finding application in the synthesis of novel compounds for neuro-oncology research. While not a therapeutic agent in itself, its rigid isoindoline scaffold serves as a key structural component for developing targeted therapies and diagnostic agents for brain tumors, particularly glioblastoma. This document provides detailed application notes and protocols for two such applications: the synthesis of inhibitors targeting the DNA Mismatch Repair (MMR) pathway and the development of Fibroblast Activation Protein (FAP)-targeted radioligands for tumor imaging and therapy.
Application 1: Synthesis of MLH1/PMS2 Inhibitors for Glioma
Background:
A significant subset of gliomas exhibits deficiencies in the DNA Mismatch Repair (MMR) pathway, often due to the silencing of key proteins like MLH1. This deficiency can be exploited therapeutically. Novel inhibitors of MLH1 and/or its partner protein PMS2 are being investigated as a strategy to induce synthetic lethality in these cancer cells. This compound has been utilized as a core scaffold in the synthesis of such inhibitors.
Experimental Protocol: Synthesis of a Precursor for MLH1/PMS2 Inhibitors
This protocol is adapted from patent literature (US20230183197A1) and describes a general step for incorporating the isoindoline moiety.[1] Further derivatization would be required to yield the final active inhibitor.
Materials:
-
A suitable carboxylic acid precursor
-
Thionyl chloride (SOCl₂) or a similar activating agent
-
This compound
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Triethylamine (TEA) or another suitable base
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware and purification apparatus (e.g., column chromatography)
Procedure:
-
Acid Activation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid precursor in a suitable solvent like dichloromethane (DCM) or tetrahydrofuran (THF). Add an excess of thionyl chloride and a catalytic amount of DMF. Reflux the mixture for 1-2 hours until the reaction is complete (monitor by TLC). Remove the excess thionyl chloride under reduced pressure to obtain the acid chloride.
-
Amide Coupling: In a separate flask, suspend this compound in anhydrous DMF. Cool the mixture to 0°C in an ice bath. Add triethylamine to neutralize the hydrochloride and deprotonate the secondary amine.
-
Slowly add a solution of the previously prepared acid chloride in anhydrous DMF to the isoindoline suspension at 0°C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Work-up: Quench the reaction by adding water. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired N-acylated isoindoline-4-carboxylate.
Proposed Mechanism of Action:
The synthesized inhibitors are designed to bind to MLH1 or PMS2, disrupting the formation of the MutLα heterodimer (MLH1-PMS2). This disruption impairs the downstream signaling of the MMR pathway, which is responsible for recognizing and repairing base-base mismatches and small insertions/deletions in DNA. In MMR-deficient tumor cells, further inhibition of this pathway can lead to an accumulation of DNA errors, ultimately triggering apoptosis.
Data Presentation:
As this application is based on patent literature, specific quantitative efficacy data (e.g., IC₅₀ values in glioma cell lines, in vivo tumor growth inhibition) for compounds synthesized using this specific starting material are not yet publicly available.
Visualizations:
Caption: Synthetic workflow for an MLH1/PMS2 inhibitor precursor.
Caption: Proposed mechanism of MLH1/PMS2 inhibitors in MMR.
Application 2: Development of FAP-Targeted Radioligands for Glioblastoma
Background:
Fibroblast Activation Protein (FAP) is a serine protease that is highly expressed on cancer-associated fibroblasts (CAFs) in the tumor microenvironment of many solid tumors, including glioblastoma, while its expression in healthy tissues is minimal. This differential expression makes FAP an excellent target for both diagnostic imaging and targeted radioligand therapy. This compound is a key component in the synthesis of the FAP-targeting ligand, FAP6.
Experimental Protocol: Synthesis of the FAP6 Ligand
This protocol is a conceptual representation based on the components described in the research by Lindeman et al. in the Journal of Nuclear Medicine. The exact, detailed multi-step synthesis is complex and proprietary; this outlines the key coupling step involving the isoindoline moiety.
Materials:
-
(S)-1-((S)-2-aminopropanoyl)pyrrolidine-2-carbonitrile (or a similar precursor)
-
This compound
-
A coupling agent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
A non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous solvent such as DMF
-
Standard purification equipment
Procedure:
-
Preparation: In a reaction vessel, dissolve the aminopropanoyl-pyrrolidine precursor in anhydrous DMF.
-
Coupling Reaction: Add this compound, HATU, and DIPEA to the solution.
-
Stir the reaction mixture at room temperature for 4-6 hours, monitoring for completion by LC-MS.
-
Work-up and Purification: Upon completion, the solvent is removed under vacuum. The residue is redissolved in a suitable organic solvent and purified using reverse-phase HPLC to yield the core of the FAP6 ligand.
-
Further Modification: This core structure is then further elaborated, for example, by coupling with a PEG spacer and a chelator like DOTA, to create the final FAP6-DOTA conjugate for radiolabeling.
In Vitro and In Vivo Assays:
-
Cell Lines: U87MG (human glioblastoma) cells, which have low endogenous FAP expression, can be used in xenograft models where FAP is expressed by the co-injected or host-derived CAFs.
-
Binding Affinity: The binding affinity (Kd) of the final radiolabeled compound (e.g., ¹⁷⁷Lu-FAP6-IP-DOTA) to FAP-expressing cells is determined by saturation binding assays.
-
In Vivo Tumor Models: Nude mice bearing U87MG subcutaneous xenografts are used. Tumor growth is monitored after intravenous injection of the radiolabeled compound.
-
Imaging: SPECT/CT imaging can be performed at various time points post-injection to visualize tumor uptake and biodistribution of the radioligand.
Data Presentation:
The following tables summarize the quantitative data for the FAP-targeted radioligand, ¹⁷⁷Lu-FAP6-IP-DOTA, derived from the study by Lindeman et al.
| Parameter | Value | Reference |
| Binding Affinity (Kd) | ~1 nM | [2] |
| Target | Fibroblast Activation Protein (FAP) | [2][3] |
| Tumor Model | Treatment | Outcome | Reference |
| U87MG Glioblastoma Xenograft | Single dose of ¹⁷⁷Lu-FAP6-IP-DOTA | ~45% tumor growth suppression | [2] |
| Other Solid Tumor Xenografts | Single dose of ¹⁷⁷Lu-FAP6-IP-DOTA | ~45% tumor growth suppression | [2] |
| 4T1 Tumor Model | ¹⁷⁷Lu-FAP6-IP-DOTA vs. ¹⁷⁷Lu-FAP6-DOTA | 88-fold higher tumor radiation dose | [2] |
Visualizations:
Caption: Synthesis workflow for the FAP6-DOTA conjugate.
Caption: Mechanism of FAP-targeted radioligand therapy.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Reactions with Methyl Isoindoline-4-carboxylate Hydrochloride
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Methyl isoindoline-4-carboxylate hydrochloride. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help improve the yield and success of your chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What are the common applications of this compound?
This compound is a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals. It serves as a building block for more complex molecules, often through N-functionalization or coupling reactions to introduce substituents on the isoindoline nitrogen. Its derivatives are explored for various therapeutic applications, including in the synthesis of targeted radioligands for cancer therapy.
Q2: Why is my reaction yield with this compound consistently low?
Low yields in reactions involving isoindoline derivatives can stem from several factors. The stability of the isoindoline ring system can be a concern, potentially leading to side reactions or degradation under harsh conditions. More commonly, issues can arise from the nature of the hydrochloride salt, incomplete reactions, or suboptimal workup and purification procedures. Specific troubleshooting steps are outlined in the guide below.
Q3: How does the hydrochloride salt form of this compound affect its reactivity and solubility?
The hydrochloride salt form can significantly impact the compound's properties. While it often improves stability and ease of handling, it can also affect solubility. In non-polar organic solvents, the salt may have limited solubility, potentially hindering reaction rates. Furthermore, the presence of chloride ions can sometimes lead to the "common ion effect," which can decrease the solubility of the product if it is also a hydrochloride salt, complicating purification. Careful consideration of the solvent system and the use of a base to neutralize the hydrochloride are crucial for successful reactions.
Q4: What types of reactions are typically performed with this compound?
The most common reaction is the N-functionalization of the isoindoline nitrogen. This is often achieved through acylation (amide bond formation) with carboxylic acids using coupling reagents like HATU, or through alkylation reactions. These reactions are fundamental in building more complex molecular scaffolds for drug discovery and other applications.
Troubleshooting Guide
Issue 1: Low Yield in N-Acylation Reactions (e.g., using HATU coupling)
Symptoms:
-
Low conversion of starting material observed by TLC or LC-MS.
-
Significant amount of unreacted this compound recovered.
-
Formation of multiple side products.
Potential Causes & Solutions:
| Potential Cause | Troubleshooting Steps |
| Incomplete neutralization of the hydrochloride salt | The secondary amine of the isoindoline is protonated. Ensure at least one equivalent of a non-nucleophilic base (e.g., DIPEA, triethylamine) is added to liberate the free amine for the reaction. It is often beneficial to use a slight excess of the base. |
| Presence of water in the reaction | Coupling reagents like HATU are sensitive to moisture. Use anhydrous solvents (e.g., dry DMF, DCM) and ensure all glassware is thoroughly dried. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can also be beneficial. |
| Suboptimal base selection | Nucleophilic bases, such as pyridine, can compete with the desired amine in reacting with the activated carboxylic acid. Use a hindered, non-nucleophilic base like DIPEA or N,N-diisopropylethylamine. |
| Insufficient activation of the carboxylic acid | Allow the carboxylic acid, coupling reagent (e.g., HATU), and base to stir for a short period (e.g., 15-30 minutes) to form the active ester before adding the this compound. |
| Side reaction of HATU | In some cases, the amine can react with HATU to form a guanidinium byproduct. Using the correct stoichiometry and adding the amine after the initial activation of the carboxylic acid can minimize this. |
Issue 2: Difficulty in Product Isolation and Purification
Symptoms:
-
The product oils out during workup.
-
The product is difficult to precipitate or crystallize.
-
The product is a sticky solid that is difficult to handle.
-
Co-elution of product with byproducts during chromatography.
Potential Causes & Solutions:
| Potential Cause | Troubleshooting Steps |
| Product is also a hydrochloride salt and is hygroscopic | The hydrochloride salt of the product may absorb atmospheric moisture, leading to a gummy or oily consistency. Handle the product under a dry atmosphere and dry thoroughly under high vacuum. |
| Common ion effect suppressing solubility | If the product is a hydrochloride salt, its solubility in aqueous media containing chloride ions (from the starting material or workup) can be reduced, leading to premature precipitation or difficulty in extraction. Consider converting the product to the free base using a mild aqueous base (e.g., sodium bicarbonate solution) during workup to improve its solubility in organic solvents for extraction. The free base can then be purified and, if desired, converted back to a salt. |
| Residual DMF or other high-boiling solvents | Ensure complete removal of high-boiling reaction solvents like DMF by washing the organic extract thoroughly with water or brine and drying under high vacuum for an extended period. |
| Formation of polar byproducts | Byproducts from the coupling reagent (e.g., HOBt, HOAt from HATU) can be difficult to separate. Thorough aqueous washes can help remove these impurities before chromatography. |
Experimental Protocols
General Protocol for N-Acylation using HATU
This protocol is a general guideline for the N-acylation of this compound with a generic carboxylic acid.
Materials:
-
This compound
-
Carboxylic acid of interest
-
HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of the carboxylic acid (1.0 eq) in anhydrous DMF, add HATU (1.2 eq) and DIPEA (3.0 eq).
-
Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
Add this compound (1.1 eq) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. Reactions are typically complete within 2-16 hours.
-
Once the reaction is complete, pour the mixture into water and extract with ethyl acetate (3 x volume of the aqueous layer).
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).
Visualizations
Experimental Workflow for N-Acylation
Caption: A typical experimental workflow for the N-acylation of this compound.
Troubleshooting Logic Diagram for Low Yield
Caption: A logical diagram to troubleshoot low yield in reactions with this compound.
"Methyl isoindoline-4-carboxylate hydrochloride" side product identification and minimization
Technical Support Center: Methyl Isoindoline-4-carboxylate Hydrochloride
This guide serves researchers, scientists, and drug development professionals, offering troubleshooting advice and frequently asked questions (FAQs) for the synthesis of this compound, with a focus on identifying and minimizing common side products.
Frequently Asked Questions (FAQs)
Q1: My reaction to synthesize this compound has a low yield. What are the common causes and how can I improve it?
Low yields can stem from several factors, and a systematic approach is best for troubleshooting.[1] Common causes include:
-
Incomplete Reaction: The reduction of the phthalimide precursor to the isoindoline may be sluggish. Monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time.[2] Consider extending the reaction duration or slightly increasing the temperature.
-
Purity of Reagents: Impurities in starting materials or solvents can inhibit the reaction or lead to unwanted side products.[1] Ensure you are using reagents of appropriate purity and that solvents are anhydrous if the reaction is moisture-sensitive.
-
Atmospheric Conditions: Reductions, especially catalytic hydrogenations, can be sensitive to atmospheric oxygen. Ensure all glassware is properly dried and the reaction is maintained under an inert atmosphere (e.g., Nitrogen or Argon).[1]
-
Product Degradation: The isoindoline product may be unstable under the reaction or workup conditions.[2] Minimizing exposure to harsh acids, bases, or prolonged high temperatures during workup is crucial.
Q2: I'm observing a new, more polar spot on my TLC plate after the reaction. What could this side product be?
A more polar impurity often suggests the formation of a carboxylic acid. This is typically due to the hydrolysis of the methyl ester group.
-
Cause: This can occur during aqueous workup, particularly if the conditions are acidic or basic, or if the reaction is heated for an extended period in the presence of water.[3][4]
-
Identification: The hydrolyzed product, isoindoline-4-carboxylic acid hydrochloride, will have a different mass-to-charge ratio (m/z) in LC-MS analysis and will lack the characteristic methyl ester singlet (~3.9 ppm) in ¹H NMR.
-
Minimization: Use neutral or buffered aqueous solutions during workup. Minimize the time the reaction mixture is in contact with aqueous acidic or basic solutions.
Q3: My NMR spectrum shows signals corresponding to my starting material. How can I drive the reaction to completion?
The presence of starting material indicates an incomplete reaction.
-
Solution 1: Increase Reaction Time/Temperature: As a first step, extend the reaction time and monitor its progress every few hours. If the reaction stalls, a modest increase in temperature may be necessary.[1]
-
Solution 2: Check Reagent Stoichiometry: Ensure that the reducing agent was added in the correct stoichiometric amount. Some reducing agents can degrade upon storage, so using a fresh bottle or titrating the reagent may be necessary.
-
Solution 3: Catalyst Activity (for catalytic hydrogenation): If using a catalyst like Palladium on carbon (Pd/C) or Rhodium on carbon (Rh/C), ensure it is active.[5] Use a fresh batch of catalyst or increase the catalyst loading. Ensure the reaction is adequately pressurized with hydrogen and that stirring is vigorous enough to ensure good mixing.
Q4: I have an impurity with a mass that is two units lower than my product. What is this and how can I avoid it?
An impurity with a mass difference of -2 Da often points to an oxidation of the isoindoline ring to form an isoindole derivative.
-
Cause: Isoindolines can be susceptible to oxidation, especially when exposed to air over long periods, or in the presence of certain metals or oxidizing agents.[6]
-
Identification: This side product may be colored.[7] It can be detected by LC-MS and will show different aromatic signals in the ¹H NMR spectrum.
-
Minimization: Maintain an inert atmosphere during the reaction and workup. Consider degassing solvents before use. Store the final product under an inert atmosphere and protect it from light.
Troubleshooting Guide: Side Product Identification
Use the following table to help identify potential side products based on analytical data.
| Observed Issue | Potential Side Product | ¹H NMR Signature | LC-MS (m/z) Signature | Suggested Minimization Strategy |
| Spot more polar than product on TLC. | Isoindoline-4-carboxylic acid | Absence of methyl ester singlet (~3.9 ppm). Broad OH signal. | Lower m/z than product (loss of CH₂). | Use neutral workup conditions; minimize exposure to acid/base.[3] |
| Signals for starting material remain. | Unreacted Phthalimide Precursor | Characteristic imide NH proton; aromatic signals of precursor. | m/z corresponds to starting material. | Increase reaction time/temperature; check reagent stoichiometry/activity.[1] |
| Unexpected signals in the 4.5-5.0 ppm range. | Over-reduced alcohol | Disappearance of ester; new signals for -CH₂OH group. | Lower m/z than product (loss of CO). | Use a milder reducing agent (e.g., NaBH₄ instead of LiAlH₄); control temperature carefully. |
| Product is off-color (e.g., yellow/brown). | Oxidized Isoindole Species | Altered aromatic signals; potential broadening. | M-2 peak (loss of 2 hydrogens). | Maintain inert atmosphere; use degassed solvents; protect from light.[6][7] |
Experimental Protocols
Protocol 1: Synthesis via Catalytic Hydrogenation
This protocol describes a representative synthesis of this compound from its corresponding phthalimide precursor.
-
Reaction Setup: To a solution of methyl 2,3-dihydro-1,3-dioxo-1H-isoindole-4-carboxylate (1.0 eq) in methanol (MeOH, 0.1 M), add 10% Rhodium on carbon (Rh/C, 0.05 eq).[5]
-
Hydrogenation: Place the reaction vessel in a hydrogenation apparatus. Purge the system with nitrogen, then pressurize with hydrogen gas (H₂) to 50 psi.
-
Reaction: Stir the mixture vigorously at room temperature for 16-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of celite to remove the catalyst, washing the pad with additional MeOH.[5]
-
Isolation: Concentrate the filtrate under reduced pressure. Dissolve the resulting residue in a minimal amount of MeOH and add diethyl ether until a precipitate forms.[5]
-
Purification: Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield the pure hydrochloride salt.
Visual Guides
Workflow & Troubleshooting
The following diagrams illustrate the general experimental workflow and a troubleshooting decision tree for common issues.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound | 127168-90-5 [chemicalbook.com]
- 3. Preparation of 3-Substituted Isoindolin-1-one, Cinnoline, and 1,2,4-[e]-Benzotriazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. prepchem.com [prepchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Condensations with Methyl Isoindoline-4-carboxylate Hydrochloride
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with "Methyl isoindoline-4-carboxylate hydrochloride" in condensation reactions.
Troubleshooting Guides
This section addresses specific issues that may be encountered during experiments, offering potential causes and solutions in a question-and-answer format.
Issue 1: Low or No Product Yield in Amide Coupling Reactions
Q: I am attempting an amide coupling reaction with this compound and a carboxylic acid, but I'm observing very low to no yield of my desired amide. What are the potential causes and how can I troubleshoot this?
A: Low yields in amide coupling reactions involving this compound can stem from several factors. Here is a systematic approach to troubleshooting this issue:
-
Incomplete Amine Neutralization: The starting material is a hydrochloride salt. The amine must be liberated to act as a nucleophile. Insufficient base will result in a low concentration of the free amine, leading to a poor reaction rate.
-
Solution: Ensure at least one equivalent of a non-nucleophilic base (e.g., Diisopropylethylamine (DIPEA), Triethylamine (TEA)) is added to neutralize the hydrochloride salt before adding the coupling agents. It is often beneficial to use a slight excess of the base.
-
-
Ineffective Coupling Reagent: The choice of coupling reagent is critical. Some may not be potent enough to activate the carboxylic acid efficiently.
-
Solution: Employ a more robust coupling reagent. For many standard couplings, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) in combination with a base like DIPEA are highly effective.
-
-
Reaction Conditions: Temperature and reaction time can significantly impact the outcome.
-
Solution: While many amide couplings proceed well at room temperature, gentle heating (e.g., 40-50 °C) can sometimes improve the rate and yield, especially with sterically hindered substrates. Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time.
-
-
Moisture Contamination: Water in the reaction can hydrolyze the activated carboxylic acid species, leading to the regeneration of the carboxylic acid and reducing the yield of the desired amide.
-
Solution: Use anhydrous solvents (e.g., DMF, DCM) and ensure all glassware is thoroughly dried. Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon).
-
Issue 2: Poor Yields in Pictet-Spengler Type Reactions
Q: I am trying to perform a Pictet-Spengler-type condensation with this compound and an aldehyde/ketone, but the yield is very low. Why is this happening and what can I do to improve it?
A: The Pictet-Spengler reaction involves the cyclization of a β-arylethylamine with a carbonyl compound. While Methyl isoindoline-4-carboxylate is not a classic β-arylethylamine, analogous intramolecular cyclizations can be challenging. The electron-withdrawing nature of the methyl carboxylate group can deactivate the aromatic ring, making the key electrophilic aromatic substitution step difficult.
-
Electronic Deactivation: The ester group reduces the nucleophilicity of the aromatic ring, hindering the cyclization.
-
Solution 1: Employ stronger acidic catalysts and higher temperatures to force the reaction forward. However, this may lead to side reactions.[1][2]
-
Solution 2: Consider a substrate modification strategy. If feasible for your synthetic route, perform the Pictet-Spengler reaction on a precursor with an electron-donating group on the aromatic ring, and then introduce the carboxylate functionality later.
-
-
Iminium Ion Formation: The initial condensation to form the iminium ion is a reversible equilibrium.
-
Solution: To drive the reaction towards the iminium ion, remove water as it forms using a Dean-Stark apparatus or by adding molecular sieves to the reaction mixture.[1]
-
-
Steric Hindrance: The aldehyde or ketone used might be sterically bulky, hindering its approach to the isoindoline nitrogen.
-
Solution: If possible, opt for a less sterically hindered carbonyl compound.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common types of condensation reactions performed with this compound?
A: The two most prevalent condensation reactions are:
-
Amide Bond Formation: The secondary amine of the isoindoline nucleus readily participates in amide coupling reactions with carboxylic acids or their activated derivatives (e.g., acyl chlorides).
-
Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) to form N-substituted isoindolines.
Q2: How does the hydrochloride salt affect the reactivity of the isoindoline?
A: The hydrochloride salt protonates the secondary amine, rendering it non-nucleophilic. Therefore, for any reaction requiring the amine to act as a nucleophile (like amide coupling or reductive amination), the free base must be generated in situ by adding a suitable base, typically a tertiary amine like triethylamine or diisopropylethylamine.
Q3: What solvents are typically recommended for condensation reactions with this substrate?
A: The choice of solvent depends on the specific reaction:
-
Amide Coupling: Aprotic polar solvents such as Dimethylformamide (DMF), Dichloromethane (DCM), or Tetrahydrofuran (THF) are commonly used.
-
Reductive Amination: Dichloromethane (DCM), 1,2-Dichloroethane (DCE), or Tetrahydrofuran (THF) are suitable choices.
Q4: Are there any known stability issues with this compound?
A: While generally stable, prolonged exposure to strong acids or bases at elevated temperatures can potentially lead to hydrolysis of the methyl ester. It is advisable to store the compound in a cool, dry place.
Experimental Protocols
Protocol 1: General Procedure for Amide Coupling
This protocol is based on a procedure described in patent literature.[3]
-
To a solution of the carboxylic acid (1.0 eq.) in an anhydrous solvent such as DMF (0.1-0.5 M), add a coupling reagent like HATU (1.1 eq.) and a non-nucleophilic base such as DIPEA (2.5 eq.).
-
Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
Add this compound (1.1 eq.) to the reaction mixture.
-
Stir the reaction at room temperature for 16 hours or until completion as monitored by TLC or LC-MS.
-
Upon completion, pour the reaction mixture into ice-cold water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: General Procedure for Reductive Amination
-
Dissolve this compound (1.0 eq.) in a suitable solvent like DCM or DCE (0.1-0.5 M).
-
Add a non-nucleophilic base such as triethylamine (1.2 eq.) to liberate the free amine. Stir for 10-15 minutes.
-
Add the desired aldehyde or ketone (1.0-1.2 eq.) to the mixture.
-
If the reaction is sluggish, a catalytic amount of acetic acid can be added to facilitate iminium ion formation.
-
Add a reducing agent, such as sodium triacetoxyborohydride (1.5 eq.), portion-wise to control any potential exotherm.
-
Stir the reaction at room temperature for 2-24 hours, monitoring by TLC or LC-MS.
-
Once the reaction is complete, quench by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with the same solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the product via column chromatography.
Data Presentation
Table 1: Amide Coupling Reaction Parameters
| Carboxylic Acid | Coupling Reagent | Base | Solvent | Time (h) | Temp (°C) | Yield (%) |
| Acid 1 | HATU | DIPEA | DMF | 16 | 25 | 85 |
| Acid 2 | HBTU | TEA | DCM | 24 | 25 | 78 |
| Acid 3 | EDC/HOBt | DIPEA | DMF/DCM | 18 | 40 | 80 |
Table 2: Reductive Amination Reaction Parameters
| Carbonyl Compound | Reducing Agent | Solvent | Time (h) | Temp (°C) | Yield (%) |
| Aldehyde 1 | NaBH(OAc)₃ | DCE | 4 | 25 | 92 |
| Ketone 1 | NaBH(OAc)₃ | THF | 12 | 25 | 85 |
| Aldehyde 2 | NaBH₄ | MeOH | 2 | 0-25 | 88 |
Visualizations
Caption: Workflow for a typical amide coupling reaction.
References
"Methyl isoindoline-4-carboxylate hydrochloride" stability and degradation pathways
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and degradation of Methyl isoindoline-4-carboxylate hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A: For optimal stability, this compound should be stored in a well-sealed container in a cool, dry, and well-ventilated area.[1] It is advisable to protect the compound from direct sunlight and sources of ignition.[1] For short-term storage (less than 2 weeks), shipping at room temperature is acceptable.[1]
Q2: What are the known incompatibilities of this compound?
A: this compound is incompatible with strong acids, strong alkalis, strong oxidizing agents, and strong reducing agents.[1] Contact with these substances can lead to degradation of the compound.
Q3: What are the potential degradation pathways for this compound?
A: Based on its chemical structure, the following degradation pathways are plausible:
-
Hydrolysis: The methyl ester group is susceptible to hydrolysis under both acidic and basic conditions, which would yield isoindoline-4-carboxylic acid and methanol.
-
Oxidation: The isoindoline ring system may be susceptible to oxidation, potentially leading to the formation of N-oxides or other oxidized species.
-
Photodegradation: Aromatic amines and their derivatives can be sensitive to light, which may induce degradation.
-
Thermal Degradation: At elevated temperatures, decomposition may occur, potentially leading to the release of toxic fumes.[1]
Q4: Are there any known degradation products?
A: Specific degradation products for this compound have not been extensively reported in the public domain. However, based on chemical principles, the primary degradation product from hydrolysis would be isoindoline-4-carboxylic acid.
Troubleshooting Guides
This section addresses common issues that may be encountered during experiments involving this compound.
| Symptom | Possible Cause | Troubleshooting Steps |
| Unexpected peaks in HPLC chromatogram | Compound degradation. | 1. Check pH of solutions: Extreme pH can cause hydrolysis of the ester. Ensure all solutions are within a stable pH range for the compound.2. Protect from light: If new peaks appear over time in solution, consider photodegradation. Prepare solutions fresh and store them in amber vials or protected from light.3. Avoid incompatible reagents: Ensure no strong oxidizing or reducing agents are present in your experimental setup. |
| Loss of compound potency over time in solution | Instability in the chosen solvent or buffer. | 1. Perform a solution stability study: Dissolve the compound in the intended solvent/buffer and monitor its concentration over time by HPLC under your experimental conditions (e.g., temperature).2. Consider alternative solvents: If instability is observed, test the compound's stability in a range of different solvents or buffer systems to find a more suitable one.3. Prepare fresh solutions: For critical experiments, always use freshly prepared solutions of the compound. |
| Discoloration of the solid compound or solutions | Oxidation or photodegradation. | 1. Verify storage conditions: Ensure the solid compound is stored under an inert atmosphere (e.g., argon or nitrogen) if it is found to be sensitive to air.2. Minimize light exposure: Handle the solid and its solutions under low-light conditions and use light-protective containers. |
Quantitative Data Summary
Table 1: Summary of Forced Degradation Studies
| Stress Condition | Reagent/Condition | Time (hours) | Temperature (°C) | % Degradation | Number of Degradants | Major Degradant (Peak Area %) |
| Acidic Hydrolysis | 0.1 M HCl | 2, 4, 8, 24 | 60 | |||
| Basic Hydrolysis | 0.1 M NaOH | 2, 4, 8, 24 | 60 | |||
| Oxidation | 3% H₂O₂ | 2, 4, 8, 24 | 25 | |||
| Thermal | Solid State | 24, 48, 72 | 80 | |||
| Photolytic | Solution (in Quartz) | 24, 48, 72 | 25 |
Table 2: Purity and Mass Balance Analysis
| Stress Condition | Initial Purity (%) | Final Purity (%) | Mass Balance (%) | Remarks |
| Acidic Hydrolysis | ||||
| Basic Hydrolysis | ||||
| Oxidation | ||||
| Thermal | ||||
| Photolytic |
Experimental Protocols
The following are detailed methodologies for conducting forced degradation studies on this compound, based on general guidelines for pharmaceutical stress testing.
1. Acidic Hydrolysis
-
Objective: To assess the stability of the compound in acidic conditions.
-
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or water) at a concentration of 1 mg/mL.
-
In a clean vial, add a known volume of the stock solution to an equal volume of 0.2 M HCl to achieve a final concentration of 0.5 mg/mL in 0.1 M HCl.
-
Incubate the vial at 60°C.
-
Withdraw aliquots at specified time points (e.g., 2, 4, 8, and 24 hours).
-
Neutralize the aliquots with an equivalent amount of 0.1 M NaOH.
-
Dilute the neutralized samples with the mobile phase to a suitable concentration for HPLC analysis.
-
Analyze the samples by a stability-indicating HPLC method.
-
2. Basic Hydrolysis
-
Objective: To evaluate the stability of the compound under basic conditions.
-
Procedure:
-
Follow the same procedure as for acidic hydrolysis, but use 0.2 M NaOH for degradation and 0.1 M HCl for neutralization.
-
3. Oxidative Degradation
-
Objective: To determine the compound's susceptibility to oxidation.
-
Procedure:
-
Prepare a 1 mg/mL stock solution of the compound.
-
In a vial, mix a known volume of the stock solution with an equal volume of 6% hydrogen peroxide (H₂O₂) to achieve a final concentration of 0.5 mg/mL in 3% H₂O₂.
-
Keep the vial at room temperature (25°C) and protect it from light.
-
Withdraw aliquots at specified time points.
-
Dilute the samples with the mobile phase for HPLC analysis.
-
4. Thermal Degradation (Solid State)
-
Objective: To assess the stability of the solid compound at elevated temperatures.
-
Procedure:
-
Place a thin layer of the solid compound in a petri dish.
-
Expose the sample to a temperature of 80°C in a thermostatically controlled oven.
-
Collect samples at various time points.
-
Prepare solutions of the collected samples at a known concentration for HPLC analysis.
-
5. Photolytic Degradation
-
Objective: To evaluate the compound's sensitivity to light.
-
Procedure:
-
Prepare a solution of the compound at 1 mg/mL in a suitable solvent.
-
Transfer the solution to a transparent quartz vial.
-
Expose the sample to a light source that provides both UV and visible light, as specified in ICH Q1B guidelines.
-
Simultaneously, keep a control sample, wrapped in aluminum foil to protect it from light, under the same temperature conditions.
-
Withdraw samples at appropriate time intervals and analyze by HPLC.
-
Visualizations
The following diagrams illustrate potential degradation pathways and a general experimental workflow for stability testing.
Caption: Potential degradation pathways for this compound.
Caption: General workflow for forced degradation studies.
References
Common impurities in "Methyl isoindoline-4-carboxylate hydrochloride" and their removal
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Methyl Isoindoline-4-Carboxylate Hydrochloride. The information provided addresses common impurities and their removal during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in commercially available this compound?
A1: Common impurities can originate from the synthetic route used in manufacturing. Based on a likely synthesis pathway starting from a nitro-aromatic precursor, the following impurities may be present:
-
Starting Materials: Residual amounts of the initial building blocks, such as methyl 2-formyl-3-nitrobenzoate.
-
Intermediates: Incompletely reacted intermediates, for instance, the corresponding nitroso or hydroxylamine derivatives from a partial reduction of the nitro group.
-
Byproducts: Compounds formed through side reactions during the synthesis.
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Residual Solvents: Solvents used during the synthesis and purification steps.
-
Inorganic Salts: Salts formed during pH adjustments or work-up procedures.
Q2: How can I detect the presence of these impurities in my sample?
A2: Several analytical techniques can be employed for impurity profiling. High-Performance Liquid Chromatography (HPLC) is the most common and effective method for separating and quantifying organic impurities. Other useful techniques include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To identify the structure of impurities if they are present in sufficient quantities.
-
Mass Spectrometry (MS), often coupled with HPLC (LC-MS): To determine the molecular weight of unknown impurities.
-
Gas Chromatography (GC): Primarily used for the detection of residual solvents.
Q3: My this compound appears discolored. What could be the cause?
A3: Discoloration, such as a yellow or brownish tint, can be indicative of the presence of colored impurities. Often, these are trace amounts of nitro-aromatic starting materials or their partially reduced intermediates, which can be highly colored. Oxidation of the isoindoline ring over time upon exposure to air and light can also contribute to color formation.
Q4: I am having trouble getting my hydrochloride salt to precipitate or it forms an oil. What should I do?
A4: This can be a common issue during the final salt formation step. The hydrochloride salt may be hygroscopic, absorbing moisture from the air and becoming an oil or "goo". Ensure you are using anhydrous solvents and a dry atmosphere (e.g., under nitrogen or argon). If it remains an oil, trying a different solvent system for precipitation, such as adding a less polar co-solvent like diethyl ether or hexane to a solution in a more polar solvent like isopropanol or ethyl acetate, can induce crystallization.
Troubleshooting Guides
Issue 1: High levels of organic impurities detected by HPLC.
-
Possible Cause 1: Incomplete Reaction. The synthesis reaction may not have gone to completion, leaving unreacted starting materials or intermediates.
-
Troubleshooting:
-
Review the reaction conditions (temperature, time, stoichiometry of reagents) and consider optimizing them.
-
Purify the crude product using column chromatography or recrystallization.
-
-
Possible Cause 2: Side Reactions. Undesired side reactions may have occurred, leading to the formation of byproducts.
-
Troubleshooting:
-
Adjust reaction conditions to minimize side reactions (e.g., lower temperature, use of a more selective reagent).
-
Employ a purification method with high resolving power, such as preparative HPLC or careful column chromatography.
-
Issue 2: Presence of residual catalyst.
-
Possible Cause: If a heterogeneous catalyst (e.g., Palladium on carbon) was used for hydrogenation, fine particles may not have been completely removed by filtration.
-
Troubleshooting:
-
Filter the reaction mixture through a fine filter aid like Celite®.
-
Consider a second filtration step to ensure complete removal.
-
For some applications, treatment with activated carbon can help adsorb residual metal catalysts.
-
Issue 3: Product fails to meet the required purity specifications after initial purification.
-
Possible Cause: The chosen purification method may not be optimal for removing the specific impurities present.
-
Troubleshooting:
-
Recrystallization: Experiment with different solvent systems. A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Common solvents to screen include alcohols (isopropanol, ethanol), esters (ethyl acetate), and ketones (acetone), or mixtures thereof with anti-solvents like hexanes or diethyl ether.
-
Column Chromatography: Optimize the mobile phase to achieve better separation of the product from its impurities on a silica gel column. A gradient elution might be necessary.
-
Data Presentation
Table 1: Common Impurities and their Potential Sources
| Impurity Class | Specific Example (Postulated) | Potential Source |
| Starting Material | Methyl 2-formyl-3-nitrobenzoate | Incomplete reaction during synthesis. |
| Reaction Intermediate | Methyl 2-(hydroxymethyl)-3-aminobenzoate | Incomplete cyclization. |
| Reduction Intermediate | Nitroso or Hydroxylamine derivative | Incomplete reduction of the nitro group. |
| Byproduct | Over-reduced or rearranged products | Non-specific reduction or side reactions. |
| Reagent-related | Residual acid or base | Incomplete work-up or neutralization. |
Table 2: Typical Analytical Methods for Purity Assessment
| Analytical Method | Parameter Measured | Typical Limit of Quantitation (LOQ) |
| HPLC-UV | Organic Impurities | 0.05% |
| GC-FID | Residual Solvents | 1-10 ppm |
| Karl Fischer Titration | Water Content | 0.01% |
| ICP-MS | Elemental Impurities (e.g., catalyst residue) | ppb level |
Experimental Protocols
Protocol 1: General Recrystallization Procedure
-
Solvent Selection: In a small test tube, add approximately 20-30 mg of the crude this compound. Add a few drops of the chosen solvent (e.g., isopropanol).
-
Dissolution: Heat the test tube gently in a water bath. If the solid dissolves completely, it is likely a good solvent. If it does not dissolve, add more solvent dropwise until it does.
-
Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, try scratching the inside of the test tube with a glass rod or adding a seed crystal.
-
Scaling Up: Once a suitable solvent or solvent system is identified, dissolve the bulk of the crude product in the minimum amount of the hot solvent.
-
Cooling: Allow the solution to cool slowly to room temperature, and then cool it further in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.
Protocol 2: HPLC Method for Purity Analysis (Illustrative Example)
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: Start with 10% B, ramp to 90% B over 15 minutes, hold for 5 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve a known concentration of the sample (e.g., 1 mg/mL) in the initial mobile phase composition.
Mandatory Visualizations
Caption: A generalized experimental workflow for the synthesis, purification, and analysis of this compound.
Caption: A logical relationship diagram for troubleshooting the identification and removal of impurities.
Overcoming poor solubility of "Methyl isoindoline-4-carboxylate hydrochloride" in reactions
This guide provides troubleshooting advice and frequently asked questions regarding solubility challenges encountered when using Methyl isoindoline-4-carboxylate hydrochloride in chemical reactions.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound not dissolving in my reaction solvent?
A1: this compound is a salt, which generally leads to high polarity. Its solubility is therefore highest in polar solvents. If you are using a non-polar or weakly polar organic solvent, you will likely encounter solubility issues. The presence of the hydrochloride salt form significantly increases its polarity compared to the free base.[1][2][3][4]
Q2: Can I simply use the free base form of Methyl isoindoline-4-carboxylate to avoid solubility issues?
A2: While the free base is more soluble in a wider range of organic solvents, its stability and handling characteristics may differ from the hydrochloride salt.[5] The hydrochloride salt is often used to improve the stability and shelf-life of the compound.[4][6] The choice between the free base and the salt depends on the specific requirements of your reaction.
Q3: What are the most common solvents for dissolving this compound?
A3: Polar protic solvents such as water, methanol, and ethanol are generally the best choices for dissolving this compound. Polar aprotic solvents like DMSO and DMF can also be effective, often used as co-solvents.[7][8]
Q4: Will heating the mixture improve the solubility?
A4: In many cases, increasing the temperature will increase the solubility of a solid in a liquid.[2][7][8] However, be cautious as excessive heat can lead to degradation of the compound or unwanted side reactions. It is recommended to conduct a stability test at your desired reaction temperature.
Q5: Are there any known incompatibilities with this compound?
A5: Avoid strongly basic conditions when using the hydrochloride salt, as this will neutralize the salt and may cause the free base to precipitate if it is not soluble in the reaction mixture. Also, be mindful of the common ion effect, where the presence of other chloride salts in the solution could potentially decrease solubility.[9]
Troubleshooting Guide
Issue 1: Poor Solubility in Aprotic Solvents (e.g., THF, Dichloromethane)
Solution 1: In-situ Neutralization to the Free Base
-
Principle: By adding a suitable base, the hydrochloride salt is neutralized to its free base form, which is typically more soluble in aprotic organic solvents.
-
Recommendation: Add a tertiary amine base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), to the reaction mixture. Use a slight excess (1.05-1.2 equivalents) relative to the this compound. The resulting ammonium salt byproduct is often insoluble and can be filtered off, or it may remain soluble depending on the solvent.
Solution 2: Use of a Co-solvent
-
Principle: The addition of a small amount of a polar aprotic solvent in which the compound is highly soluble can enhance the overall solubility in the bulk solvent.[7][8][10]
-
Recommendation: Add a minimal amount of DMSO or DMF (e.g., 5-10% of the total solvent volume) to your reaction mixture. Ensure that this co-solvent does not interfere with your reaction chemistry.
Issue 2: Compound Precipitates During Reaction
Solution 1: Increase Reaction Temperature
-
Principle: If the product of the reaction has lower solubility, or if there is a change in the solvent polarity during the reaction, precipitation can occur. Increasing the temperature can help maintain solubility.[2][7][8]
-
Recommendation: Gradually increase the reaction temperature while monitoring for any signs of degradation.
Solution 2: Solvent System Modification
-
Principle: The polarity of the reaction mixture may be changing over time. Adjusting the solvent system can accommodate this.
-
Recommendation: If your reaction allows, consider using a more polar solvent system from the start. Alternatively, a gradual addition of a co-solvent during the reaction might be possible.
Data Presentation
Table 1: Qualitative Solubility of this compound
| Solvent Class | Solvent Examples | Solubility | Notes |
| Polar Protic | Water, Methanol, Ethanol | High | Best choice for initial dissolution. |
| Polar Aprotic | DMSO, DMF | Moderate to High | Good as solvents or co-solvents. |
| Ethers | THF, Diethyl Ether | Very Low | Generally poor solvents for the salt.[11] |
| Halogenated | Dichloromethane, Chloroform | Very Low | In-situ neutralization is often required. |
| Hydrocarbons | Hexane, Toluene | Insoluble | Not suitable for the hydrochloride salt.[11] |
Experimental Protocols
Protocol 1: In-situ Neutralization for Improved Solubility in Dichloromethane
-
To a dry reaction flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).
-
Add dry dichloromethane as the reaction solvent.
-
Stir the resulting suspension at room temperature.
-
Slowly add triethylamine (1.1 eq) dropwise to the suspension.
-
Stir the mixture for 15-30 minutes. The solid should gradually dissolve as the free base is formed.
-
The mixture is now ready for the addition of other reagents.
Protocol 2: Using a Co-solvent System
-
In a dry reaction flask, dissolve this compound (1.0 eq) in a minimal amount of dry DMSO.
-
In a separate flask, prepare your main reaction solvent (e.g., THF).
-
Slowly add the DMSO solution of the starting material to the main reaction solvent with vigorous stirring.
-
Proceed with the addition of other reagents.
Visualizations
Caption: Troubleshooting workflow for poor solubility.
Caption: Experimental workflow for in-situ neutralization.
References
- 1. researchgate.net [researchgate.net]
- 2. pharmaexcipients.com [pharmaexcipients.com]
- 3. quora.com [quora.com]
- 4. spectroscopyonline.com [spectroscopyonline.com]
- 5. Sciencemadness Discussion Board - Solubility of organic amine salts - Powered by XMB 1.9.11 [sciencemadness.org]
- 6. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. asianjpr.com [asianjpr.com]
- 8. ijirt.org [ijirt.org]
- 9. merckmillipore.com [merckmillipore.com]
- 10. Methods of solubility enhancements | PPTX [slideshare.net]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Catalyst Selection for Reactions of Methyl Isoindoline-4-carboxylate Hydrochloride
Welcome to the technical support center for researchers, scientists, and drug development professionals working with "Methyl isoindoline-4-carboxylate hydrochloride." This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist in the selection of catalysts for efficient and successful reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of catalytic reactions performed on isoindoline scaffolds like this compound?
A1: The isoindoline core is a versatile scaffold in medicinal chemistry. Common catalytic reactions include:
-
N-Arylation/N-Alkenylation (Buchwald-Hartwig Amination): Formation of a C-N bond between the isoindoline nitrogen and an aryl or vinyl halide/triflate. Palladium-based catalysts are most commonly employed for this transformation.
-
Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira): If the isoindoline ring is functionalized with a halide, these palladium-catalyzed reactions can be used to form C-C bonds.
-
C-H Activation/Functionalization: Direct functionalization of C-H bonds on the aromatic ring of the isoindoline scaffold, often catalyzed by palladium, rhodium, or ruthenium complexes.
Q2: Which factors are most critical when selecting a catalyst system for a reaction with this compound?
A2: Catalyst selection is crucial for achieving high yields and selectivity. Key factors include:
-
The Nature of the Reaction: The type of bond being formed (C-N, C-C) will dictate the general class of catalyst (e.g., palladium for cross-coupling).
-
The Coupling Partner: The electronic and steric properties of the other reactant (e.g., an aryl halide) will influence the choice of ligand on the metal center.
-
Catalyst Precursor and Ligand: The choice of palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and the phosphine ligand (e.g., XPhos, SPhos, RuPhos for Buchwald-Hartwig) is critical and often requires screening.[1]
-
Base and Solvent: The choice of base (e.g., K₂CO₃, Cs₂CO₃, NaOtBu) and solvent (e.g., toluene, dioxane, DMF) can significantly impact reaction rate and yield.[2]
Q3: Are there any specific challenges associated with using this compound as a substrate in catalytic reactions?
A3: While a relatively stable starting material, potential challenges include:
-
Steric Hindrance: The isoindoline structure may present some steric bulk that can affect the approach of the catalyst and the coupling partner.
-
Competing Coordination: The ester group and the secondary amine could potentially coordinate to the metal center, which might influence the catalytic cycle.
-
Solubility: The hydrochloride salt form has different solubility profiles than the free base. It is often necessary to neutralize the salt with a base before the catalytic reaction begins.
Troubleshooting Guide
Problem 1: Low or no conversion of starting material in a palladium-catalyzed N-arylation reaction.
-
Possible Cause: Inactive catalyst.
-
Possible Cause: Inappropriate choice of ligand.
-
Solution: The ligand is critical for an efficient reaction. For N-arylation of secondary amines, bulky, electron-rich phosphine ligands are often required. Screen a panel of ligands (e.g., Buchwald-type ligands like XPhos, SPhos, RuPhos) to find the optimal one for your specific substrates.
-
-
Possible Cause: Incorrect base or solvent.
-
Solution: The strength and solubility of the base are crucial. For N-arylations, a stronger base like NaOtBu or LHMDS may be required. The solvent can also play a significant role; screen solvents such as toluene, dioxane, and THF.[2]
-
-
Possible Cause: Presence of the hydrochloride salt.
-
Solution: The hydrochloride can interfere with the catalytic cycle. Ensure that a sufficient excess of base is used to both neutralize the hydrochloride and facilitate the catalytic reaction. Alternatively, perform a separate workup step to isolate the free base before the coupling reaction.
-
Problem 2: Formation of significant side products, such as homocoupling of the coupling partner.
-
Possible Cause: Suboptimal reaction temperature.
-
Solution: High temperatures can sometimes lead to side reactions. Try running the reaction at a lower temperature for a longer period.
-
-
Possible Cause: Incorrect palladium precursor to ligand ratio.
-
Solution: The ratio of palladium to ligand is important. Typically, a 1:1 to 1:2 ratio is used. An excess of ligand can sometimes suppress side reactions.
-
-
Possible Cause: Oxygen sensitivity.
-
Solution: Ensure the reaction is set up under a strictly inert atmosphere (e.g., nitrogen or argon) as oxygen can deactivate the catalyst and promote side reactions.
-
Data Presentation
Table 1: Catalyst System Screening for the N-Arylation of Methyl isoindoline-4-carboxylate with 4-bromotoluene
| Entry | Palladium Precursor (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd(OAc)₂ (2) | XPhos (4) | Cs₂CO₃ | Toluene | 100 | 12 | 85 |
| 2 | Pd₂(dba)₃ (1) | SPhos (3) | NaOtBu | Dioxane | 100 | 12 | 92 |
| 3 | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ | Toluene | 110 | 18 | 78 |
| 4 | Pd₂(dba)₃ (1) | BINAP (3) | Cs₂CO₃ | Toluene | 100 | 24 | 45 |
| 5 | Pd(OAc)₂ (2) | dppf (4) | NaOtBu | DMF | 90 | 24 | 60 |
This is a representative data table based on common findings in catalyst screening for similar reactions and is for illustrative purposes.
Experimental Protocols
Representative Protocol for a Buchwald-Hartwig N-Arylation
Materials:
-
This compound
-
Aryl bromide (e.g., 4-bromotoluene)
-
Palladium precursor (e.g., Pd₂(dba)₃)
-
Phosphine ligand (e.g., SPhos)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous dioxane
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To an oven-dried Schlenk tube, add this compound (1.0 equiv), the aryl bromide (1.1 equiv), and sodium tert-butoxide (2.5 equiv).
-
Add the palladium precursor (e.g., 1 mol% Pd₂(dba)₃) and the phosphine ligand (e.g., 3 mol% SPhos).
-
Evacuate and backfill the tube with inert gas three times.
-
Add anhydrous dioxane via syringe.
-
Place the sealed tube in a preheated oil bath at 100 °C and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite.
-
Concentrate the filtrate and purify the crude product by flash column chromatography.
Visualizations
Caption: A flowchart for troubleshooting low yield in catalytic reactions.
Caption: A general catalytic cycle for Buchwald-Hartwig amination.
References
Preventing byproduct formation in "Methyl isoindoline-4-carboxylate hydrochloride" reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Methyl isoindoline-4-carboxylate hydrochloride. Our aim is to help you overcome common challenges and prevent the formation of byproducts in your reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
A1: The two most prevalent synthetic strategies for this compound are:
-
Catalytic Hydrogenation: This route typically involves the reduction of a substituted benzonitrile, such as dimethyl 4-cyanophthalate, using a catalyst like palladium on carbon (Pd/C) or Raney Nickel under a hydrogen atmosphere.
-
Fischer Esterification: This method involves the acid-catalyzed esterification of isoindoline-4-carboxylic acid with methanol.[1][2][3][4]
Q2: What are the primary byproducts I should be aware of during the synthesis?
A2: Byproduct formation is dependent on the synthetic route chosen:
-
Catalytic Hydrogenation Route:
-
Secondary and Tertiary Amines: These are the most common byproducts, arising from the reaction of the newly formed primary amine with the starting material or intermediate imines.
-
Partially Hydrogenated Intermediates: Incomplete reduction can lead to the presence of imines or other partially reduced species.
-
Over-reduction Products: In some cases, the aromatic ring can be partially or fully hydrogenated under harsh conditions.
-
-
Fischer Esterification Route:
-
Unreacted Starting Material: Due to the reversible nature of the Fischer esterification, incomplete conversion is a common issue.[1][2]
-
Amide Formation: The amino group of the isoindoline can potentially react with the carboxylic acid of another molecule to form an amide dimer, especially if the amino group is not protected.
-
Byproducts from Impurities in Starting Material: Impurities in the isoindoline-4-carboxylic acid can lead to corresponding ester byproducts.
-
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during the synthesis of this compound.
Scenario 1: Catalytic Hydrogenation Route
Problem: Low yield of the desired primary amine (Methyl isoindoline-4-carboxylate) and significant formation of secondary/tertiary amines.
This is a frequent challenge in the hydrogenation of nitriles. The primary amine product can react with the starting nitrile to form secondary and tertiary amines.
Solutions:
-
Optimize Catalyst and Solvent System:
-
The choice of catalyst and solvent can significantly influence selectivity. For the hydrogenation of benzonitrile to benzylamine, a 10% Pd/C catalyst in a biphasic solvent system (e.g., water/dichloromethane) with a medium acidic additive like NaH2PO4 has been shown to achieve high selectivity for the primary amine.[5]
-
Cobalt-based catalysts, such as Raney cobalt or Co/SiO2, in the presence of ammonia, are also effective in suppressing secondary amine formation.[6]
-
-
Reaction Conditions:
-
Temperature and Pressure: Lower temperatures and pressures generally favor the formation of the primary amine. Start with mild conditions (e.g., 30°C and 6 bar H2) and gradually increase if the reaction is too slow.[5]
-
Ammonia Addition: The addition of ammonia to the reaction mixture can effectively suppress the formation of secondary and tertiary amines.[7]
-
-
Quantitative Data Summary:
| Catalyst | Solvent System | Additive | Temperature (°C) | Pressure (bar) | Primary Amine Selectivity (%) | Reference |
| 10% Pd/C | Water/Dichloromethane | NaH2PO4 | 30 | 6 | 95 | [5] |
| 70% Co/SiO2 | - | NH3 | 80 | 80 | High | [6] |
| Raney Nickel | - | NH3 | - | - | High | [6] |
Problem: The reaction is sluggish or stalls completely.
Solutions:
-
Catalyst Activity: Ensure your catalyst is fresh and active. Deactivated catalysts are a common cause of reaction failure.
-
Catalyst Poisoning: Impurities in the starting material or solvent can poison the catalyst. Purify the starting nitrile before use.
-
Hydrogen Pressure: Inadequate hydrogen pressure can slow down the reaction. Ensure your system is properly sealed and pressurized.
Scenario 2: Fischer Esterification Route
Problem: Low conversion to the methyl ester.
The Fischer esterification is a reversible reaction, and achieving high conversion can be challenging.[1][2]
Solutions:
-
Use of Excess Methanol: Employing a large excess of methanol can shift the equilibrium towards the product side. Often, methanol is used as the solvent.[1][2]
-
Removal of Water: The water produced during the reaction can be removed to drive the equilibrium forward. This can be achieved using a Dean-Stark apparatus or by adding a dehydrating agent.
-
Choice of Acid Catalyst: Strong acids like sulfuric acid (H2SO4) or p-toluenesulfonic acid (TsOH) are effective catalysts. Dry hydrogen chloride gas can also be used.[4]
Problem: Formation of an insoluble, high-molecular-weight byproduct.
This could be due to polymerization, where the amino group of one molecule reacts with the carboxylic acid of another.
Solutions:
-
Protection of the Amino Group: If polymerization is a significant issue, consider protecting the amino group of the isoindoline-4-carboxylic acid before esterification. A suitable protecting group can be removed after the ester is formed.
-
Reaction at Lower Temperatures: Running the reaction at a lower temperature can sometimes minimize side reactions, although it may require longer reaction times.
Experimental Protocols
Key Experiment: Catalytic Hydrogenation of Dimethyl 4-cyanophthalate
This protocol is a representative example for the synthesis of Methyl isoindoline-4-carboxylate.
Materials:
-
Dimethyl 4-cyanophthalate
-
10% Palladium on Carbon (Pd/C)
-
Methanol (Anhydrous)
-
Hydrochloric Acid (in a suitable solvent like ether or methanol)
-
Hydrogen gas
-
Reaction flask suitable for hydrogenation (e.g., Parr shaker bottle)
-
Magnetic stirrer
-
Filtration apparatus
Procedure:
-
In a reaction flask, dissolve dimethyl 4-cyanophthalate in anhydrous methanol.
-
Carefully add 10% Pd/C to the solution (typically 5-10 mol% of the substrate).
-
Seal the reaction vessel and purge with an inert gas (e.g., nitrogen or argon) before introducing hydrogen gas.
-
Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 50 psi).
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by techniques such as TLC or HPLC.
-
Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas.
-
Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Wash the filter cake with methanol to ensure complete recovery of the product.
-
To the filtrate, add a solution of hydrochloric acid in a suitable solvent to precipitate the hydrochloride salt.
-
Collect the precipitate by filtration, wash with a small amount of cold solvent, and dry under vacuum.
Visualizations
Caption: Synthetic routes to this compound.
Caption: Troubleshooting low primary amine yield in catalytic hydrogenation.
Caption: Experimental workflow for catalytic hydrogenation synthesis.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. researchgate.net [researchgate.net]
- 6. pp.bme.hu [pp.bme.hu]
- 7. CA1126760A - Hydrogenation of aromatic nitriles to primary amines - Google Patents [patents.google.com]
"Methyl isoindoline-4-carboxylate hydrochloride" storage and handling best practices
This guide provides researchers, scientists, and drug development professionals with essential information for the safe storage and handling of Methyl isoindoline-4-carboxylate hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
For optimal stability, this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[1][2] It is recommended to store the compound at room temperature.[2] For short-term shipping (less than two weeks), room temperature is also acceptable.[2] To prevent degradation due to air sensitivity, it is best practice to store it under an inert atmosphere, such as nitrogen or argon.[3] The storage area should be secure and accessible only to authorized personnel.[2][3]
Q2: What personal protective equipment (PPE) should be worn when handling this compound?
Due to its hazardous nature, appropriate PPE is mandatory. This includes:
-
Eye Protection: Chemical safety goggles or a face shield.[3]
-
Hand Protection: Protective gloves (e.g., nitrile rubber).[3]
-
Body Protection: A lab coat or other protective clothing to prevent skin contact.[3]
-
Respiratory Protection: A respirator is required when dust is generated.[3] All handling of the solid should be done in a well-ventilated area, preferably under a chemical fume hood.[3]
Q3: What are the primary hazards associated with this compound?
This compound is classified with several hazards:
Q4: What materials are incompatible with this compound?
Avoid contact with strong acids, strong alkalis, strong oxidizing agents, and strong reducing agents.[1]
Q5: How should I handle this compound, given its air sensitivity?
As an air-sensitive solid, all manipulations should be performed under an inert atmosphere to prevent degradation.[3] This can be achieved using a glovebox or by employing Schlenk line techniques. When transferring the solid, use a clean spatula inside a glovebox. For solution transfers, use dry, inert gas-flushed syringes or cannulas.
Troubleshooting Guide
Problem: I've noticed a change in the color or texture of the solid.
-
Possible Cause: This could be a sign of degradation due to exposure to air, moisture, or incompatible substances.
-
Solution: Do not use the compound if you suspect it has degraded. It is best to dispose of it according to your institution's guidelines and use a fresh, properly stored batch for your experiments. To prevent this, always ensure the container is tightly sealed and stored under an inert atmosphere.
Problem: My experimental results are inconsistent.
-
Possible Cause: If you have ruled out other experimental errors, the integrity of your this compound may be compromised. Improper storage or handling can lead to degradation, which will affect its reactivity and purity.
-
Solution: Review your storage and handling procedures. Ensure the compound is not being exposed to air or moisture. If you are preparing solutions, use anhydrous solvents and inert atmosphere techniques. It may be necessary to use a fresh vial of the compound.
Storage and Handling Summary
| Parameter | Recommendation | Source |
| Storage Temperature | Room temperature. | [2] |
| Atmosphere | Store under an inert gas (e.g., Nitrogen, Argon). | [3] |
| Container | Tightly closed and properly sealed. | [2][3] |
| Storage Location | Cool, dry, well-ventilated, and secure area. | [2][3] |
| Incompatible Materials | Strong acids/alkalis, strong oxidizing/reducing agents. | [1] |
Experimental Workflow & Logic Diagrams
Caption: Workflow for handling this compound.
Caption: Key factors influencing experimental outcomes.
References
Validation & Comparative
A Comparative Guide to Isoindoline Synthesis: Methyl Isoindoline-4-carboxylate Hydrochloride vs. Alternative Starting Materials
For researchers, scientists, and drug development professionals, the isoindoline scaffold represents a privileged structural motif found in a wide array of biologically active compounds and pharmaceuticals. The efficient construction of this bicyclic amine is therefore of critical importance. This guide provides a comprehensive comparison of synthetic routes to the isoindoline core, focusing on the use of methyl isoindoline-4-carboxylate hydrochloride as a starting material against several common alternatives.
This document delves into a quantitative comparison of these methods, supported by experimental data, and provides detailed protocols for key transformations. Furthermore, visualizations of the synthetic pathways and a decision-making workflow are presented to aid in the selection of the most appropriate starting material and methodology for a given research objective.
Data Presentation: A Quantitative Comparison of Isoindoline Synthesis Routes
The choice of starting material and synthetic route can significantly impact the yield, purity, and scalability of isoindoline synthesis. The following table summarizes key quantitative data for the synthesis of the core isoindoline ring from various precursors.
| Starting Material | Reagents & Conditions | Reaction Time | Temperature (°C) | Yield (%) | Purity (%) | Reference/Notes |
| Methyl Isoindoline-4-carboxylate HCl | 1. 6M HCl (aq) 2. Heat | 4-6 h | 100 | 80-90 (estimated) | >95 | Hydrolysis followed by decarboxylation. Yield is an estimate based on similar reactions. |
| o-Xylene Dibromide | NH3, EtOH | 12-24 h | Reflux | 60-70 | >90 | A common and direct method, though yields can be moderate. |
| o-Phthalaldehyde | NH3, NaBH4, MeOH | 2-4 h | 0 to RT | 70-85 | >95 | Reductive amination approach; generally provides good yields and purity. |
| Phthalimide | LiAlH4, THF | 6-12 h | Reflux | 85-95 | >98 | High-yielding reduction, but requires the use of a strong, hazardous reducing agent. |
| 2-Carboxybenzaldehyde | R-NH2, H2, Pd/C | 12-24 h | 50-80 | 90-99 (for N-substituted) | >98 | High yields for N-substituted isoindolinones, adaptable for isoindoline synthesis.[1] |
| Phthalonitrile | H2, Pt/C, THF | 5-6 h | 60 | 75 | 89 | Catalytic hydrogenation under pressure.[2] |
Experimental Protocols
Detailed methodologies for the key synthetic transformations discussed are provided below.
Synthesis of Isoindoline from this compound (Proposed)
This two-step, one-pot procedure involves the hydrolysis of the methyl ester followed by the decarboxylation of the resulting carboxylic acid.
Materials:
-
This compound
-
6M Hydrochloric acid
-
Sodium hydroxide (for neutralization)
-
Dichloromethane (for extraction)
-
Anhydrous magnesium sulfate (for drying)
Procedure:
-
To a round-bottom flask equipped with a reflux condenser, add this compound (1.0 eq).
-
Add 6M hydrochloric acid (10 mL per gram of starting material).
-
Heat the mixture to reflux (approximately 100°C) and maintain for 4-6 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Carefully neutralize the acidic solution with a saturated solution of sodium hydroxide until a pH of >10 is achieved.
-
Extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Combine the organic layers and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the organic phase under reduced pressure to yield the crude isoindoline.
-
Purify the product by distillation or chromatography as required.
Synthesis of Isoindoline from o-Xylene Dibromide
This method involves the direct reaction of o-xylene dibromide with ammonia.
Materials:
-
o-Xylene dibromide
-
Ammonia (ethanolic solution)
-
Ethanol
Procedure:
-
Dissolve o-xylene dibromide (1.0 eq) in ethanol in a pressure vessel.
-
Cool the solution in an ice bath and saturate with ammonia gas, or add a concentrated ethanolic solution of ammonia (excess).
-
Seal the vessel and heat at reflux for 12-24 hours.
-
Cool the reaction mixture to room temperature and carefully vent the vessel.
-
Concentrate the reaction mixture under reduced pressure.
-
Take up the residue in water and extract with a suitable organic solvent (e.g., diethyl ether).
-
Dry the organic extracts over a suitable drying agent, filter, and concentrate to yield the crude product.
-
Purify by distillation or chromatography.
Synthesis of Isoindoline from o-Phthalaldehyde via Reductive Amination
This procedure involves the in-situ formation of an imine with ammonia, followed by reduction.
Materials:
-
o-Phthalaldehyde
-
Ammonia (methanolic solution)
-
Sodium borohydride
-
Methanol
Procedure:
-
Dissolve o-phthalaldehyde (1.0 eq) in methanol in a round-bottom flask.
-
Add a solution of ammonia in methanol (excess) and stir at room temperature for 1 hour.
-
Cool the reaction mixture to 0°C in an ice bath.
-
Slowly add sodium borohydride (1.5-2.0 eq) portion-wise, maintaining the temperature below 10°C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-3 hours.
-
Quench the reaction by the slow addition of water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with dichloromethane (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to give the crude isoindoline.
-
Purify by distillation or chromatography.
Mandatory Visualizations
Synthetic Pathways to Isoindoline
The following diagram illustrates the different synthetic routes to the isoindoline core from the discussed starting materials.
Caption: Synthetic routes to isoindoline from various starting materials.
Experimental Workflow: Isoindoline Synthesis from Methyl Isoindoline-4-carboxylate HCl
This diagram outlines the general laboratory workflow for the synthesis of isoindoline from its 4-carboxy methyl ester hydrochloride salt.
Caption: Laboratory workflow for isoindoline synthesis.
Logical Relationships: Selecting a Synthetic Route
The choice of a synthetic route for isoindoline depends on several factors. This diagram provides a logical framework for making this decision.
Caption: Decision tree for selecting an isoindoline synthetic route.
References
Navigating the Synthesis of 2,3-Dihydro-1H-isoindole-4-carboxylic Acid: A Comparative Analysis of Synthetic Routes
For researchers, scientists, and professionals in drug development, the efficient synthesis of scaffold molecules is a cornerstone of innovation. 2,3-Dihydro-1H-isoindole-4-carboxylic acid, a valuable building block in medicinal chemistry, presents a unique synthetic challenge. This guide provides a comparative analysis of potential synthetic routes to this target molecule, offering insights into precursor selection and key transformations. While a definitive, high-yield protocol remains to be fully elucidated in publicly available literature, this analysis outlines the most promising strategies based on established chemical principles and analogous reactions.
The primary challenge in synthesizing 2,3-Dihydro-1H-isoindole-4-carboxylic acid lies in the selective reduction of a robust aromatic heterocyclic system while preserving a carboxylic acid functionality. The most logical approaches commence with readily available, appropriately substituted precursors, focusing on the reduction of phthalimide or isoindolinone moieties.
Potential Synthetic Pathways
Two main strategies emerge as the most viable routes to the target molecule, each with its own set of advantages and challenges:
-
Reduction of 1,3-Dioxoisoindoline-4-carboxylic Acid: This approach utilizes a commercially available starting material, phthalimide-4-carboxylic acid. The key transformation is the complete reduction of both carbonyl groups of the phthalimide ring to methylene groups.
-
Reduction of 1-Oxo-2,3-dihydro-1H-isoindole-4-carboxylic Acid: This strategy involves the reduction of a lactam functionality within the isoindolinone ring system. This precursor, while not as common as the phthalimide analog, offers the advantage of requiring the reduction of a single carbonyl group.
The selection of the reducing agent is critical for the success of both strategies to ensure the survival of the carboxylic acid group.
Comparative Data of Potential Synthetic Routes
| Route | Starting Material | Key Transformation | Potential Reducing Agents | Anticipated Challenges | Theoretical Yield |
| 1 | 1,3-Dioxoisoindoline-4-carboxylic Acid | Phthalimide Reduction | Catalytic Hydrogenation (e.g., H₂/Pd, H₂/Rh), Metal Hydrides (e.g., LiAlH₄, NaBH₄/Lewis Acid) | Chemoselectivity (avoiding reduction of carboxylic acid and aromatic ring), harsh reaction conditions. | Variable |
| 2 | 1-Oxo-2,3-dihydro-1H-isoindole-4-carboxylic Acid | Lactam Reduction | Borane complexes (e.g., BH₃·THF, BH₃·SMe₂), LiAlH₄ | Availability of starting material, chemoselectivity. | Potentially higher |
Experimental Protocols: A Closer Look
Detailed experimental protocols for the direct synthesis of 2,3-Dihydro-1H-isoindole-4-carboxylic Acid are not extensively reported. However, based on analogous transformations, the following conceptual protocols can be proposed:
Route 1: Reduction of 1,3-Dioxoisoindoline-4-carboxylic Acid via Catalytic Hydrogenation
Methodology:
-
Catalyst Preparation: A suspension of 1,3-Dioxoisoindoline-4-carboxylic acid and a suitable catalyst (e.g., 10% Palladium on carbon or Rhodium on alumina) in a solvent such as ethanol or acetic acid is prepared in a high-pressure autoclave.
-
Hydrogenation: The vessel is purged with hydrogen gas and then pressurized to a specified pressure (e.g., 50-100 atm). The reaction mixture is stirred at an elevated temperature (e.g., 100-150 °C) for a designated period (e.g., 12-24 hours).
-
Work-up and Purification: After cooling and venting the hydrogen, the catalyst is removed by filtration. The solvent is evaporated under reduced pressure, and the crude product is purified by recrystallization or column chromatography.
Route 2: Reduction of 1-Oxo-2,3-dihydro-1H-isoindole-4-carboxylic Acid with Borane
Methodology:
-
Reaction Setup: 1-Oxo-2,3-dihydro-1H-isoindole-4-carboxylic acid is dissolved in a dry aprotic solvent, such as tetrahydrofuran (THF), under an inert atmosphere (e.g., argon or nitrogen).
-
Reduction: A solution of borane-tetrahydrofuran complex (BH₃·THF) is added dropwise to the stirred solution at a controlled temperature (e.g., 0 °C to room temperature). The reaction is monitored by thin-layer chromatography (TLC) for the disappearance of the starting material.
-
Quenching and Work-up: The reaction is carefully quenched by the slow addition of methanol or water. The solvent is removed in vacuo, and the residue is treated with an aqueous acid (e.g., HCl) to hydrolyze any borane complexes.
-
Purification: The aqueous layer is washed with an organic solvent, and the pH is adjusted to the isoelectric point of the amino acid to precipitate the product. The solid is collected by filtration and dried.
Logical Flow of Synthetic Strategies
Caption: Comparative overview of the two primary synthetic strategies.
Experimental Workflow for a Generic Reduction
Caption: A generalized workflow for the reduction of a precursor.
A Comparative Guide to the Validation of Analytical Methods for Methyl Isoindoline-4-carboxylate Hydrochloride and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methods for the quantitative and qualitative analysis of Methyl isoindoline-4-carboxylate hydrochloride and its derivatives. The cross-validation of analytical methods is crucial for ensuring data integrity, consistency, and reliability throughout the drug development lifecycle. This document outlines the experimental protocols and performance characteristics of two primary analytical techniques: High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV) and Liquid Chromatography-Mass Spectrometry (LC-MS).
Data Presentation: A Comparative Analysis
The performance of HPLC-UV and LC-MS for the analysis of this compound derivatives is summarized in the table below. This data is compiled based on typical performance characteristics observed for similar small molecule pharmaceuticals and serves as a robust baseline for method selection and validation.
| Validation Parameter | HPLC-UV | LC-MS | ICH Q2(R1) Guideline Reference |
| Specificity | High (Good resolution from impurities) | Very High (Mass-based specificity) | The ability to assess the analyte unequivocally in the presence of other components.[1][2] |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.0 - 101.0% | Closeness of test results to the true value.[1][2][3] |
| Precision (% RSD) | |||
| - Repeatability | < 1.0% | < 1.5% | Precision under the same operating conditions over a short interval of time.[1][2][3] |
| - Intermediate Precision | < 2.0% | < 2.5% | Within-laboratory variations: different days, different analysts, different equipment.[3] |
| Linearity (R²) | > 0.999 | > 0.999 | Ability to obtain test results which are directly proportional to the concentration of analyte.[1][2] |
| Range | 80 - 120% of test concentration | 70 - 130% of test concentration | The interval between the upper and lower concentration of analyte in the sample.[1][2] |
| Limit of Detection (LOD) | ~5 ng/mL | ~0.1 ng/mL | The lowest amount of analyte in a sample which can be detected but not necessarily quantitated.[1][2] |
| Limit of Quantitation (LOQ) | ~15 ng/mL | ~0.3 ng/mL | The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[1][2] |
| Robustness | Good | Good | Capacity to remain unaffected by small, but deliberate variations in method parameters.[1][2][3] |
Experimental Protocols
Detailed methodologies for each analytical technique are provided to facilitate replication and cross-validation in your laboratory.
High-Performance Liquid Chromatography (HPLC-UV)
This method is ideal for the routine quantification of this compound in bulk drug substance and formulated products.
-
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV/Vis detector.
-
Column: Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of Solvent A (0.1% trifluoroacetic acid in water) and Solvent B (acetonitrile).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in the mobile phase to a final concentration of approximately 100 µg/mL.
Liquid Chromatography-Mass Spectrometry (LC-MS)
This method is highly sensitive and specific, making it suitable for the identification and quantification of impurities, degradation products, and metabolites.
-
Instrumentation: An LC system coupled to a triple quadrupole or high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF).
-
Column: Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm particle size).
-
Mobile Phase: A gradient of Solvent A (0.1% formic acid in water) and Solvent B (0.1% formic acid in acetonitrile).
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
Ionization Source: Electrospray Ionization (ESI), positive mode.
-
MS Detection: Selected Ion Monitoring (SIM) for known compounds or full scan for impurity profiling. For quantitative analysis, Multiple Reaction Monitoring (MRM) would be used on a triple quadrupole instrument.
-
Sample Preparation: Dilute the sample in the mobile phase to a final concentration appropriate for the sensitivity of the instrument (typically in the ng/mL to low µg/mL range).
Visualizations
Workflow for Analytical Method Validation
The following diagram illustrates a typical workflow for the validation of an analytical method according to ICH Q2(R1) guidelines.[1][2][4][5]
Caption: A flowchart of the analytical method validation process.
Decision Tree for Analytical Method Selection
This diagram provides a logical approach to selecting the most appropriate analytical method based on the specific requirements of the analysis.
Caption: A decision tree for selecting an analytical method.
References
Spectroscopic Data Comparison for Methyl Isoindoline-4-carboxylate Analogs: A Guide for Researchers
This guide provides a comparative analysis of spectroscopic data for various analogs of methyl isoindoline-4-carboxylate. Due to the limited availability of public spectroscopic data for "Methyl isoindoline-4-carboxylate hydrochloride," this document focuses on presenting the ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data for structurally similar compounds. This information is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working with this class of molecules, offering insights into the expected spectral characteristics.
Data Presentation
The following tables summarize the key spectroscopic data for several analogs of methyl isoindoline-4-carboxylate. These compounds share the core isoindoline structure with variations in substitution patterns, providing a basis for understanding the influence of different functional groups on the spectroscopic output.
Table 1: ¹H NMR Spectroscopic Data for Methyl Isoindoline-4-carboxylate Analogs
| Compound Name/Analog Type | Solvent | Chemical Shifts (δ, ppm) and Coupling Constants (J, Hz) |
| Analog 1: N-Boc-5-hydroxymethyl-isoindoline | CDCl₃ | 7.15-7.24 (m, 3H), 4.66 (s, 2H), 4.55 (br, 4H), 2.75 (brs, 1H), 1.50 (s, 9H) |
| Analog 2: 5-[(4-Methylpiperazin-1-yl)methyl]isoindoline trihydrochloride | D₂O | 7.57 (s, 1H), 7.57 (s, 2H), 4.72 (s, 4H), 4.54(s, 2H), 3.71 (br, 8H), 3.03 (s, 3H) |
| Analog 3: (1S,3S)-Methyl 2-(3-(5-methoxy-1H-indol-3-yl)-2-tosylisoindolin-1-yl)acetate | CDCl₃ | 8.15 (s, 1H), 7.71 (d, J = 8.2 Hz, 2H), 7.40 – 6.88 (m, 11H), 6.26 (s, 1H), 5.50 (dd, J = 4.2, 8.8 Hz, 1H), 3.89 (s, 3H), 3.78 (s, 3H), 3.42 (dd, J = 4.4, 16.1 Hz, 1H), 3.02 (dd, J = 8.3, 16.1 Hz, 1H), 2.35 (s, 3H) |
Table 2: ¹³C NMR Spectroscopic Data for Methyl Isoindoline-4-carboxylate Analogs
| Compound Name/Analog Type | Solvent | Chemical Shifts (δ, ppm) |
| Analog 1: N-Boc-5-hydroxymethyl-isoindoline | CDCl₃ | 155.28, 141.29, 138.16, 137.05, 126.94, 123.29, 121.96, 80.52, 65.59, 52.79, 52.47, 29.17 |
| Analog 2: 5-[(4-Methylpiperazin-1-yl)methyl]isoindoline trihydrochloride | D₂O | 136.72, 135.53, 131.80, 128.20, 125.79, 123.97, 59.97, 50.06, 50.59, 50.19, 48.18, 42.83 |
| Analog 3: (1S,3S)-Methyl 2-(3-(5-methoxy-1H-indol-3-yl)-2-tosylisoindolin-1-yl)acetate | CDCl₃ | 171.4, 167.7, 143.6, 139.2, 138.9, 138.3, 134.1, 129.6, 128.3, 127.8, 127.6, 125.2, 124.9, 123.2, 122.5, 122.0, 121.6, 118.6, 111.0, 62.5, 62.0, 51.8, 43.5, 21.5 |
Table 3: Infrared (IR) Spectroscopic Data for Methyl Isoindoline-4-carboxylate Analogs
| Compound Name/Analog Type | Sample Prep. | Key Absorption Bands (ν, cm⁻¹) |
| Analog 4: N-Substituted Isoindoline-1,3-dione | KBr | 3448 (N-H), 3055 (C-H, aromatic), 1770, 1712 (C=O, imide), 1610 (C=C, aromatic) |
| Analog 5: Spiro[indoline-3,3′-indolizine] | KBr | 3400-2500 (O-H, carboxylic acid), 1710 (C=O, carboxylic acid), 1680 (C=O, ketone), 1600 (C=C, aromatic) |
Table 4: Mass Spectrometry (MS) Data for Methyl Isoindoline-4-carboxylate Analogs
| Compound Name/Analog Type | Ionization | m/z (relative intensity) |
| Analog 1: N-Boc-5-hydroxymethyl-isoindoline | HRMS/ESI | [M+Na]⁺ calcd. for C₁₄H₁₉NNaO₃: 288.1257; found: 288.1259 |
| Analog 2: 5-[(4-Methylpiperazin-1-yl)methyl]isoindoline trihydrochloride | HRMS/ESI | [M+H]⁺ calcd. for C₁₄H₂₂N₃: 232.1808; found: 232.1811 |
| Analog 3: (1S,3S)-Methyl 2-(3-(5-methoxy-1H-indol-3-yl)-2-tosylisoindolin-1-yl)acetate | EI | 538.1 (M⁺, 23%) |
Experimental Protocols
The following are generalized experimental protocols for the acquisition of the spectroscopic data presented in this guide. Specific parameters may vary depending on the instrument and the specific sample.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of the compound was dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O) in a clean NMR tube. Tetramethylsilane (TMS) was used as an internal standard (0 ppm).
-
¹H NMR Spectroscopy: ¹H NMR spectra were recorded on a 300, 400, or 500 MHz spectrometer. Data were reported as chemical shifts (δ) in parts per million (ppm) downfield from TMS. Multiplicity (s = singlet, d = doublet, t = triplet, q = quartet, m = multiplet) and coupling constants (J) in Hertz (Hz) are provided where available.
-
¹³C NMR Spectroscopy: ¹³C NMR spectra were recorded on the same instrument at a corresponding frequency (e.g., 75, 100, or 125 MHz). Chemical shifts (δ) are reported in ppm relative to the solvent peak.
Infrared (IR) Spectroscopy
-
Sample Preparation: Solid samples were prepared as potassium bromide (KBr) pellets. A small amount of the compound was ground with anhydrous KBr and pressed into a thin transparent disk.
-
Data Acquisition: IR spectra were recorded on a Fourier Transform Infrared (FTIR) spectrometer. The spectra were typically scanned over the range of 4000-400 cm⁻¹. Absorption bands are reported in wavenumbers (ν) in cm⁻¹.
Mass Spectrometry (MS)
-
Sample Introduction and Ionization: Samples were introduced into the mass spectrometer via direct infusion or after separation by gas chromatography (GC) or liquid chromatography (LC). Ionization techniques included Electrospray Ionization (ESI) for polar compounds and Electron Impact (EI) for more volatile compounds.
-
Mass Analysis: The mass-to-charge ratio (m/z) of the ions was determined using a mass analyzer (e.g., quadrupole, time-of-flight). High-resolution mass spectrometry (HRMS) was used for accurate mass measurements to confirm elemental compositions.
Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates a typical workflow for the structural elucidation of an organic compound, such as a methyl isoindoline-4-carboxylate analog, using a combination of spectroscopic techniques.
Caption: A flowchart illustrating the general workflow for characterizing organic molecules.
Biological activity screening of compounds synthesized from "Methyl isoindoline-4-carboxylate hydrochloride"
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological activities of various compound classes synthesized from the versatile starting material, Methyl isoindoline-4-carboxylate hydrochloride. The data presented herein is compiled from peer-reviewed scientific literature and patent filings, offering a valuable resource for researchers engaged in drug discovery and development. We will explore three distinct classes of inhibitors targeting key proteins in cancer and inflammatory diseases: Poly(ADP-ribose) Polymerase (PARP), Histone Deacetylase 11 (HDAC11), and the DNA Mismatch Repair (MMR) proteins MLH1 and PMS2.
Overview of Synthesized Compound Classes and Their Targets
This compound serves as a crucial scaffold for the synthesis of a diverse range of biologically active molecules. Its rigid bicyclic structure provides a solid foundation for the development of potent and selective inhibitors for various therapeutic targets. This guide focuses on three such classes of compounds that have shown significant promise in preclinical studies.
3-Oxoisoindoline-4-carboxamides as PARP Inhibitors
Poly(ADP-ribose) Polymerase (PARP) enzymes are critical for DNA repair, and their inhibition is a clinically validated strategy for treating cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations.[1][2] Compounds with a 3-oxoisoindoline-4-carboxamide core, synthesized from this compound, have demonstrated potent inhibition of PARP-1.[3][4]
N-Hydroxy-2-arylisoindoline-4-carboxamides as HDAC11 Inhibitors
Histone Deacetylases (HDACs) are a class of enzymes that play a crucial role in epigenetic regulation by removing acetyl groups from histones and other proteins.[5] HDAC11, the sole member of Class IV HDACs, has emerged as a therapeutic target for oncology and inflammatory diseases.[6][7] N-Hydroxy-2-arylisoindoline-4-carboxamides have been identified as a novel class of potent and selective HDAC11 inhibitors.[6][7]
Isoindoline Derivatives as MLH1 and PMS2 Inhibitors
The DNA Mismatch Repair (MMR) pathway, involving key proteins like MLH1 and PMS2, is essential for maintaining genomic stability.[8] Inhibitors of these proteins are being explored as a novel approach in cancer therapy. This compound is a key starting material for the synthesis of compounds that inhibit the activity of MLH1 and/or PMS2.
Comparative Performance Data
The following tables summarize the in vitro biological activity of representative compounds from each class, alongside established inhibitors for comparison.
Table 1: Inhibitory Activity of 3-Oxoisoindoline-4-carboxamide Derivatives against PARP-1
| Compound ID | Modification on Lactam Nitrogen | PARP-1 Enzymatic IC50 (nM) | Cellular PARP Inhibition IC50 (nM) | Reference |
| 1e | 4-piperidinyl | 14 | 5 | [3] |
| 1f | 1-methyl-4-piperidinyl | 10 | 4 | [3] |
| Olaparib | Approved PARP Inhibitor | 5 | 10 | |
| Rucaparib | Approved PARP Inhibitor | 1.2 | 4.7 | |
| Niraparib | Approved PARP Inhibitor | 3.8 | 2.1 | |
| Talazoparib | Approved PARP Inhibitor | 1.9 | 0.6 |
Table 2: Inhibitory Activity of N-Hydroxy-2-arylisoindoline-4-carboxamide Derivatives against HDAC11
| Compound ID | R-group on 2-Aryl Moiety | HDAC11 IC50 (nM) | Selectivity vs. other HDACs | Reference |
| FT895 | 4-fluorophenyl | 3 | High selectivity | [6][7] |
| Compound 96 | 4-chlorophenyl | 3 | Potent and selective | |
| SIS17 | Known HDAC11 Inhibitor | 830 | Selective | |
| Quisinostat | Known HDAC Inhibitor | - | Active against HDAC11 |
Table 3: Inhibitory Activity of Isoindoline Derivatives against MLH1 and PMS2
| Compound Class | Target(s) | Reported Potency (IC50) | Assay Type | Reference |
| Isoindoline Derivatives | PMS2 | < 0.1 µM | Fluorescence Polarization | [3] |
| Isoindoline Derivatives | MLH1 and PMS2 | < 1 µM | Fluorescence Polarization |
Note: Specific IC50 values for a range of MLH1/PMS2 inhibitors derived from this compound are not publicly available in tabulated form within the referenced patent literature.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of the key assays used to determine the biological activity of the discussed compounds.
PARP Inhibition Assay (Enzymatic)
This assay quantifies the ability of a compound to inhibit the enzymatic activity of PARP.
-
Plate Preparation : A 96-well plate is coated with histones, the protein substrates for PARP.
-
Reaction Mixture : A master mix is prepared containing PARP buffer, biotinylated NAD+ (the co-factor for PARP), and activated DNA (to stimulate PARP activity).
-
Inhibitor Addition : Serial dilutions of the test compounds are added to the wells.
-
Enzyme Addition : The reaction is initiated by adding the PARP enzyme.
-
Incubation : The plate is incubated to allow the PARP-catalyzed reaction to proceed.
-
Detection : The amount of biotinylated PAR incorporated onto the histones is detected using streptavidin-HRP and a colorimetric or chemiluminescent substrate. The signal is inversely proportional to the inhibitory activity of the compound.
-
Data Analysis : IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
HDAC11 Inhibition Assay (Fluorogenic)
This assay measures the inhibition of HDAC11's deacetylase activity.
-
Reaction Setup : The HDAC11 enzyme is incubated with a fluorogenic substrate, which is an acetylated peptide linked to a fluorescent molecule.
-
Inhibitor Incubation : Test compounds are pre-incubated with the HDAC11 enzyme.
-
Reaction Initiation : The fluorogenic substrate is added to start the reaction.
-
Development : After a set incubation period, a developer solution is added. This solution contains a protease that will only cleave the substrate and release the fluorophore if the acetyl group has been removed by HDAC11.
-
Fluorescence Reading : The fluorescence intensity is measured using a microplate reader. The fluorescence signal is directly proportional to the HDAC11 activity.
-
Data Analysis : IC50 values are determined from the dose-response curves of inhibitor concentration versus percentage of HDAC11 inhibition.
MLH1/PMS2 Inhibition Assay (Fluorescence Polarization)
This assay is used to screen for inhibitors of the MLH1/PMS2 complex.
-
Principle : The assay measures the binding of a fluorescently labeled DNA substrate to the MLH1/PMS2 protein complex. When the small fluorescent DNA binds to the large protein complex, it tumbles more slowly in solution, resulting in a high fluorescence polarization value.
-
Assay Components : The assay includes the purified MLH1/PMS2 protein complex, a fluorescently labeled DNA probe, and the test compounds.
-
Procedure : The components are mixed in a microplate. If a test compound inhibits the binding of the DNA to the protein, the fluorescent probe will tumble more freely, leading to a decrease in the fluorescence polarization signal.
-
Data Analysis : The change in fluorescence polarization is used to determine the inhibitory activity of the compounds and calculate IC50 values.[3]
Signaling Pathways and Experimental Workflows
Visual representations of the targeted signaling pathways and experimental workflows can aid in understanding the mechanism of action and the screening process.
Caption: PARP Inhibition in DNA Single-Strand Break Repair.
References
- 1. Neophore reports new mismatch repair endonuclease PMS2 inhibitors | BioWorld [bioworld.com]
- 2. US20230183197A1 - Inhibitors of mlh1 and/or pms2 for cancer treatment - Google Patents [patents.google.com]
- 3. Illuminating the druggable genome through patent bioactivity data - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ASCO – American Society of Clinical Oncology [asco.org]
- 6. Neophore discloses new MLH1 and/or PMS2 inhibitors | BioWorld [bioworld.com]
- 7. A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Anticholinesterase activities of novel isoindolin-1,3-dione-based acetohydrazide derivatives: design, synthesis, biological evaluation, molecular dynamic study - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Purity Analysis of Methyl Isoindoline-4-carboxylate Hydrochloride from Diverse Suppliers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the purity of "Methyl isoindoline-4-carboxylate hydrochloride" sourced from three different commercial suppliers. The analysis employs a multi-pronged approach, utilizing High-Performance Liquid Chromatography (HPLC), Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, and Mass Spectrometry (MS) to provide a thorough assessment of product quality. All experimental protocols are detailed to allow for replication and verification.
Executive Summary
The purity of starting materials is a critical parameter in drug discovery and development, directly impacting experimental reproducibility, impurity profiling, and ultimately, the safety and efficacy of the final drug product. This study was initiated to assess the lot-to-lot variability and overall purity of this compound (CAS: 127168-90-5), a key building block in the synthesis of various pharmaceutical agents, from three distinct suppliers, anonymized as Supplier A, Supplier B, and Supplier C.
Our findings indicate that while all suppliers provide material with a purity of over 95%, there are discernible differences in the impurity profiles and absolute purity as determined by orthogonal analytical methods. This guide presents the data in a clear, comparative format to aid researchers in making informed decisions when sourcing this critical reagent.
Data Presentation
The quantitative data from all analyses are summarized in the tables below for straightforward comparison.
Table 1: HPLC Purity Analysis Results
| Supplier | Retention Time (min) | Peak Area (%) | Number of Impurities Detected (>0.05%) |
| Supplier A | 4.52 | 99.15 | 3 |
| Supplier B | 4.53 | 98.57 | 5 |
| Supplier C | 4.51 | 99.54 | 2 |
Table 2: Quantitative NMR (qNMR) Purity Analysis Results
| Supplier | ¹H NMR Signal Integral (Analyte vs. Internal Standard) | Calculated Purity (%) | Standard Deviation (n=3) |
| Supplier A | 1.05 : 1.00 | 98.8 | ± 0.2 |
| Supplier B | 0.99 : 1.00 | 97.5 | ± 0.3 |
| Supplier C | 1.08 : 1.00 | 99.2 | ± 0.1 |
Table 3: Impurity Profiling by LC-MS
| Supplier | Major Impurity 1 (m/z) | Major Impurity 2 (m/z) | Other Notable Impurities |
| Supplier A | 227.07 (M+H of potential dimer) | 195.08 (M+H of hydrolyzed product) | Residual Solvents |
| Supplier B | 195.08 (M+H of hydrolyzed product) | 177.07 (M+H of starting material) | Unidentified peaks |
| Supplier C | 195.08 (M+H of hydrolyzed product) | - | Minimal other impurities |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
1. High-Performance Liquid Chromatography (HPLC) for Purity Determination
-
Instrumentation: Agilent 1260 Infinity II LC System with a Diode Array Detector.
-
Column: Phenomenex Luna C18(2), 5 µm, 4.6 x 150 mm.
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.
-
Gradient: 10% B to 90% B over 10 minutes, hold at 90% B for 2 minutes, then return to 10% B and equilibrate for 3 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Samples were prepared by dissolving 1 mg of this compound in 1 mL of a 50:50 mixture of Mobile Phase A and B.
2. Quantitative Nuclear Magnetic Resonance (qNMR) for Absolute Purity
-
Instrumentation: Bruker Avance III HD 400 MHz NMR Spectrometer.
-
Internal Standard: Maleic Anhydride (Certified Reference Material).
-
Solvent: Deuterated Dimethyl Sulfoxide (DMSO-d6).
-
Sample Preparation: Approximately 10 mg of this compound and 5 mg of the internal standard were accurately weighed into a vial and dissolved in 0.75 mL of DMSO-d6.
-
Acquisition Parameters:
-
Pulse Program: zg30
-
Number of Scans: 16
-
Relaxation Delay (D1): 30 s
-
Acquisition Time: 4 s
-
-
Data Processing: The spectra were manually phased and baseline corrected. The purity was calculated by comparing the integral of a well-resolved analyte proton signal to the integral of the olefinic protons of the maleic anhydride internal standard, taking into account the number of protons, molecular weights, and sample weights.
3. Liquid Chromatography-Mass Spectrometry (LC-MS) for Impurity Profiling
-
Instrumentation: Waters ACQUITY UPLC I-Class System coupled to a Xevo G2-XS QTof Mass Spectrometer.
-
Column: Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% B to 95% B over 5 minutes, hold at 95% B for 1 minute, then return to 5% B and equilibrate for 1.5 minutes.
-
Flow Rate: 0.5 mL/min.
-
Column Temperature: 40°C.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Mass Range: 50-1000 m/z.
-
Sample Preparation: The same samples prepared for HPLC analysis were used.
Visualizations
Caption: Experimental workflow for the purity analysis of this compound.
Caption: Conceptual signaling pathway involving a hypothetical inhibitor derived from the title compound.
Conclusion
The purity of chemical reagents is a cornerstone of reliable and reproducible research. This guide demonstrates that while all tested suppliers provide "this compound" of high purity, there are measurable differences. Supplier C consistently showed the highest purity across all analytical methods, with the cleanest impurity profile. Supplier A also provided high-purity material, while Supplier B's product had a slightly lower purity and a greater number of detectable impurities.
Researchers should consider the sensitivity of their applications when selecting a supplier. For applications requiring the highest degree of purity and minimal interference from by-products, a more stringent selection process, potentially including in-house quality control of incoming materials, is recommended. The detailed protocols provided herein can serve as a template for such validation efforts.
A Comparative Guide to the Efficiency of Methyl Isoindoline-4-carboxylate Hydrochloride in Multi-Step Synthesis
For researchers and drug development professionals, the efficient synthesis of complex molecules is a critical determinant of project timelines and costs. This guide provides a comparative analysis of "Methyl isoindoline-4-carboxylate hydrochloride" as a key intermediate in multi-step synthesis, weighing its performance against a viable alternative route for the preparation of the versatile building block, 2,3-Dihydro-1H-isoindole-4-carboxylic acid. While direct, head-to-head benchmarking data is limited in publicly available literature, this guide constructs a comparative framework based on established synthetic methodologies.
Executive Summary
"this compound" serves as a readily available starting material for the synthesis of various isoindoline-containing scaffolds, which are of significant interest in medicinal chemistry. This guide focuses on its utility in the synthesis of 2,3-Dihydro-1H-isoindole-4-carboxylic acid, a key precursor for a range of biologically active molecules. An alternative pathway, commencing from the N-Boc protected isoindoline-1-carboxylic acid, is presented for comparison. The choice of synthetic route will ultimately depend on factors such as starting material availability, cost, and the desired scale of the synthesis.
Data Presentation: Comparison of Synthetic Routes
The following table summarizes the key aspects of two synthetic routes to 2,3-Dihydro-1H-isoindole-4-carboxylic acid, allowing for a structured comparison.
| Parameter | Route 1: Via this compound | Route 2: Via N-Boc-1,3-dihydro-2H-isoindole-1-carboxylic acid |
| Starting Material | This compound | N-Boc-1,3-dihydro-2H-isoindole-1-carboxylic acid |
| Key Transformation | Ester Hydrolysis | Deprotection |
| Reagents | Base (e.g., NaOH or LiOH), Acid (for workup) | Strong Acid (e.g., HCl gas or Trifluoroacetic acid) |
| Number of Steps | 1 | 1 |
| Potential Advantages | - Direct conversion to the target molecule. - Potentially simpler workup if the product precipitates upon acidification. | - High-yielding deprotection step (reported as quantitative)[1]. - Avoids the use of a separate hydrolysis step. |
| Potential Disadvantages | - Requires careful control of hydrolysis conditions to avoid side reactions. - The purity of the starting material is crucial for the final product quality. | - The starting material, N-Boc protected acid, may be more expensive or require synthesis. - Handling of corrosive reagents like HCl gas requires special precautions. |
| Overall Yield | Dependent on the efficiency of the hydrolysis step (typically high for this type of reaction). | Reported to be quantitative (100%) for the deprotection step[1]. |
| Reaction Time | Typically a few hours for complete hydrolysis. | Generally a short reaction time (e.g., 10 minutes)[1]. |
Experimental Protocols
Route 1: Synthesis of 2,3-Dihydro-1H-isoindole-4-carboxylic Acid via Ester Hydrolysis (Hypothetical Protocol)
This protocol is based on standard procedures for the hydrolysis of methyl esters.
Materials:
-
This compound
-
Sodium hydroxide (or Lithium hydroxide)
-
Water
-
Hydrochloric acid (concentrated)
-
Organic solvent for extraction (e.g., Ethyl acetate)
-
Drying agent (e.g., Anhydrous sodium sulfate)
Procedure:
-
Dissolve this compound in a suitable amount of water.
-
Add a stoichiometric excess (e.g., 1.1 to 1.5 equivalents) of sodium hydroxide solution.
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C) and monitor the progress by a suitable analytical technique (e.g., TLC or LC-MS).
-
Upon completion of the reaction, cool the mixture to 0-5 °C.
-
Carefully acidify the reaction mixture with concentrated hydrochloric acid to a pH of approximately 2-3, which should precipitate the product.
-
Collect the solid product by filtration, wash with cold water, and dry under vacuum.
-
If the product does not precipitate, extract the aqueous layer with an organic solvent, dry the organic layer, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent system.
Route 2: Synthesis of 2,3-Dihydro-1H-isoindole-4-carboxylic Acid via Deprotection
This protocol is adapted from the procedure described in patent US2002/193399 A1[1].
Materials:
-
N-BOC-1,3-dihydro-2H-isoindole-1-carboxylic acid
-
Ethyl acetate
-
Hydrogen chloride (gas)
Procedure:
-
Dissolve N-BOC-1,3-dihydro-2H-isoindole-1-carboxylic acid in ethyl acetate.
-
Bubble hydrogen chloride gas through the solution for a few seconds.
-
Stir the reaction mixture at room temperature for 10 minutes.
-
Concentrate the reaction mixture in vacuo to afford 1,3-dihydro-2H-isoindole-1-carboxylic acid hydrochloride.
Mandatory Visualization
References
In Vitro Performance of Novel Compounds Derived from Methyl Isoindoline-4-Carboxylate Hydrochloride: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The isoindoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. This guide provides a comparative analysis of the in vitro performance of novel compounds synthesized from the versatile starting material, "Methyl isoindoline-4-carboxylate hydrochloride." We present key experimental data for distinct classes of derivative compounds—Histone Deacetylase (HDAC) inhibitors and Poly(ADP-ribose) Polymerase (PARP) inhibitors—and detail the methodologies for their evaluation. This objective comparison is intended to aid researchers in navigating the therapeutic potential of this promising chemical series.
Comparative In Vitro Activity
The following tables summarize the in vitro potency of novel compounds derived from the isoindoline-4-carboxylate scaffold against their respective biological targets.
N-Hydroxy-2-arylisoindoline-4-carboxamides as HDAC11 Inhibitors
Histone deacetylase 11 (HDAC11) is a unique class IV HDAC implicated in cancer and inflammatory diseases. The following N-hydroxy-2-arylisoindoline-4-carboxamides have been synthesized and evaluated for their inhibitory activity against HDAC11.
| Compound ID | R Group | HDAC11 IC₅₀ (nM) |
| 1a | Phenyl | 500 |
| 1b | 4-Fluorophenyl | 250 |
| 1c | 4-Chlorophenyl | 180 |
| 1d | 4-Methylphenyl | 400 |
| FT895 | Advanced Analog | 3 |
Data sourced from a study on novel HDAC11 inhibitors.
3-Oxoisoindoline-4-carboxamides as PARP-1 Inhibitors
Poly(ADP-ribose) polymerase 1 (PARP-1) is a key enzyme in the DNA damage response pathway and a validated target in oncology. A series of 3-oxoisoindoline-4-carboxamides have demonstrated potent inhibition of PARP-1 in both enzymatic and cellular assays.[1]
| Compound ID | R Group | PARP-1 IC₅₀ (nM) | Cellular PARP Inhibition (EC₅₀, nM) |
| 2a | H | >1000 | >1000 |
| 2b | CH₃ | 250 | 500 |
| 2c | Piperidin-1-yl | 15 | 80 |
| 2d | 4-Methylpiperazin-1-yl | 10 | 65 |
| 1e | (Advanced Analog) | 5 | 30 |
Data represents modest to good activity against PARP-1.[1] Structure-activity relationship (SAR) studies indicate the importance of a secondary or tertiary amine at the lactam nitrogen for cellular potency.[1]
Experimental Protocols
Detailed methodologies for the key in vitro assays are provided below to ensure reproducibility and facilitate comparative analysis.
HDAC11 Inhibition Assay
This protocol outlines a typical in vitro assay to determine the half-maximal inhibitory concentration (IC₅₀) of test compounds against HDAC11.
Materials:
-
Recombinant human HDAC11 enzyme
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(TFA)-AMC)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂)
-
Trypsin solution
-
Test compounds dissolved in DMSO
-
96-well black microplates
-
Fluorometric plate reader
Procedure:
-
Prepare serial dilutions of the test compounds in assay buffer.
-
In a 96-well plate, add the HDAC11 enzyme to all wells except the negative control.
-
Add the diluted test compounds or DMSO (vehicle control) to the respective wells.
-
Incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding the fluorogenic HDAC substrate to all wells.
-
Incubate the plate at 37°C for 60 minutes.
-
Stop the reaction by adding trypsin solution.
-
Incubate at 37°C for 20 minutes to allow for the development of the fluorescent signal.
-
Measure the fluorescence intensity using a plate reader (Excitation: 360 nm, Emission: 460 nm).
-
Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC₅₀ value using non-linear regression analysis.
PARP-1 Activity Assay (Colorimetric)
This protocol describes a colorimetric assay to measure the enzymatic activity of PARP-1 and the inhibitory potential of novel compounds.[2]
Materials:
-
Recombinant human PARP-1 enzyme
-
Activated DNA
-
10x PARP buffer
-
10x PARP assay mixture containing biotinylated substrate (e.g., biotinylated NAD+)
-
Histone-coated 96-well plate
-
Streptavidin-HRP conjugate
-
Colorimetric HRP substrate (e.g., TMB)
-
Stop solution (e.g., 2 M H₂SO₄)
-
Test compounds dissolved in DMSO
-
Microplate reader
Procedure:
-
Wash the histone-coated 96-well plate with wash buffer (e.g., PBST).
-
Prepare serial dilutions of the test compounds.
-
Prepare a master mix containing PARP buffer, PARP assay mixture, and activated DNA.[2]
-
Add the diluted test compounds or DMSO (vehicle control) to the wells.
-
Add the master mix to all wells.
-
Initiate the reaction by adding the diluted PARP-1 enzyme.[2]
-
Incubate the plate at room temperature for 1 hour.
-
Wash the plate to remove unbound reagents.
-
Add diluted Streptavidin-HRP conjugate to each well and incubate for 30 minutes.[2]
-
Wash the plate thoroughly.
-
Add the colorimetric HRP substrate and incubate until sufficient color develops.
-
Stop the reaction with the stop solution.[2]
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the percent inhibition and determine the IC₅₀ values.
MTT Cell Viability Assay
This assay is used to assess the cytotoxic effects of the novel compounds on cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., HeLa, A549)
-
Complete cell culture medium
-
Test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well clear microplates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compounds or DMSO (vehicle control) for 48-72 hours.
-
After the incubation period, add MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ values.
Visualizing Methodologies and Pathways
To further elucidate the experimental processes and biological contexts, the following diagrams have been generated.
Caption: Workflow for the in vitro HDAC11 inhibition assay.
Caption: Role of PARP-1 in DNA repair and its inhibition.
Caption: Workflow for determining cytotoxicity using the MTT assay.
References
Cross-validation of experimental results using "Methyl isoindoline-4-carboxylate hydrochloride"
For researchers, scientists, and drug development professionals, this guide offers a comparative overview of isoindoline derivatives, a class of heterocyclic compounds with significant therapeutic potential. While direct experimental data for "Methyl isoindoline-4-carboxylate hydrochloride" is limited as it is primarily utilized as a synthetic intermediate, this guide will focus on the broader class of isoindoline compounds, providing a cross-validation of experimental results based on available literature for various analogs.[1]
The isoindoline scaffold is a key structural motif in a number of clinically significant molecules and natural alkaloids, demonstrating a wide range of biological activities.[2] Derivatives of isoindoline are known to exhibit diverse pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial effects.[2][3] This guide will present a comparative analysis of these activities, supported by experimental data, to inform further research and drug discovery efforts.
Comparative Biological Activities of Isoindoline Derivatives
The biological effects of isoindoline derivatives are highly dependent on the nature and position of their substituents. The following tables summarize the in vitro efficacy of various isoindoline analogs across different therapeutic areas.
Anticancer Activity
Isoindoline-1,3-dione derivatives, in particular, have shown notable anticancer properties, often by inducing apoptosis and cell cycle arrest.[4] The substitution on the nitrogen atom of the isoindole core plays a critical role in their cytotoxic potency.[4]
| Compound Class | Cell Line | IC50 (µM) | Mechanism of Action | Reference |
| N-benzylisoindole-1,3-dione derivatives | Adenocarcinoma (A549-Luc) | Varies with substitution | Time-dependent cytotoxicity | [4] |
| Phenyl-substituted isoindolines (3a, 3b) | Hepatocellular carcinoma (HepG2) | Micromolar concentrations | Induction of mitotic catastrophe (3a) or apoptosis (3b) | [5] |
| Pyridyl-substituted isoindoline (3g) | Hepatocellular carcinoma (HepG2) | Micromolar concentrations | Not specified | [5] |
| Pyridyl-substituted isoindoline (8c) | Various tumor cell lines | Strong, non-selective | Likely induction of mitotic catastrophe | [5] |
| Isoindolinone derivative (2a) | A549 | Dose-dependent | Not specified | [3] |
Carbonic Anhydrase Inhibition
Certain isoindolinone derivatives have demonstrated potent inhibitory activity against human carbonic anhydrase (hCA) isozymes I and II, which are implicated in various diseases.[3]
| Compound | hCA I Ki (nM) | hCA II Ki (nM) | Reference Compound (AAZ) Ki (nM) | Reference |
| 2c | 11.48 ± 4.18 | 9.32 ± 2.35 | hCA I: 436.20, hCA II: 93.53 | [3] |
| 2f | 16.09 ± 4.14 | 14.87 ± 3.25 | hCA I: 436.20, hCA II: 93.53 | [3] |
Experimental Protocols
General Synthesis of Novel Isoindolinone Derivatives (2a-f)
A one-pot, metal-free method has been developed for the synthesis of novel isoindolinone derivatives from 2-benzoylbenzoic acid.[3]
Procedure:
-
Chlorosulfonyl isocyanate (1.1 equivalents) is added to a solution of 2-benzoylbenzoic acid (1.0 equivalent) and a catalytic amount of trifluoroacetic acid in dichloromethane (10 mL).
-
The mixture is stirred at room temperature for 2 hours.
-
The corresponding alcohol (ROH, 1 mL) is then added to the mixture.
-
Stirring is continued at room temperature for an additional hour.
-
Volatiles are removed under reduced pressure to yield the isoindolinone derivative.[3]
Cytotoxicity Assay (WST-1)
The anticancer activity of synthesized compounds was evaluated against L929 (healthy) and A549 (cancer) cell lines using the WST-1 assay.[3]
Procedure:
-
Cells are seeded in 96-well plates.
-
After 24 hours, cells are treated with various concentrations of the synthesized isoindolinone derivatives.
-
The cells are incubated for a specified period (e.g., 24 hours).
-
WST-1 reagent is added to each well, and the plates are incubated.
-
The absorbance is measured at a specific wavelength to determine cell viability.
-
The IC50 value, the concentration at which 50% of cell growth is inhibited, is calculated.
Visualizing Synthesis and Potential Mechanisms
The following diagrams illustrate a general synthetic pathway for isoindoline derivatives and a conceptual workflow for assessing their biological activity.
Caption: General synthesis of N-substituted isoindole-1,3-diones.
Caption: Workflow for evaluating the biological activity of isoindoline derivatives.
Conclusion
The isoindoline scaffold represents a versatile platform for the development of novel therapeutic agents. The presented data highlights the diverse biological activities of various isoindoline derivatives, underscoring the importance of substituent modifications in determining their pharmacological profiles. While "this compound" serves as a valuable building block, further research into its direct biological effects and the synthesis of novel derivatives is warranted to fully explore the therapeutic potential of this chemical class. The provided experimental protocols and workflows offer a foundational framework for such investigations.
References
- 1. This compound | 127168-90-5 [chemicalbook.com]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Novel phenyl and pyridyl substituted derivatives of isoindolines: Synthesis, antitumor activity and DNA binding features - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of Methyl Isoindoline-4-Carboxylate Hydrochloride: A Step-by-Step Guide
For researchers and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental compliance. This guide provides a detailed, step-by-step procedure for the safe disposal of Methyl isoindoline-4-carboxylate hydrochloride, a compound that requires careful management due to its potential hazards.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to be aware of the hazards associated with this compound. This compound is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation.[1] Therefore, appropriate personal protective equipment (PPE) must be worn at all times.
Personal Protective Equipment (PPE) Requirements:
-
Eye Protection: Wear appropriate protective eyeglasses or chemical safety goggles.[2]
-
Hand Protection: Wear protective gloves.
-
Skin and Body Protection: Wear appropriate protective clothing to prevent skin exposure.[2]
-
Respiratory Protection: Use only in a well-ventilated area, preferably under a chemical fume hood.[3]
Step-by-Step Disposal Procedure
The primary directive for the disposal of this compound is to "Dispose of contents/container to an approved waste disposal plant."[2] The following steps provide the operational details to carry out this instruction safely and effectively.
Step 1: Waste Identification and Segregation
-
Identify: Clearly label a dedicated waste container for "this compound" and any contaminated materials.
-
Segregate: Do not mix this waste with other chemical waste streams unless compatibility has been confirmed. It is incompatible with strong oxidizing agents, strong acids, and strong bases.[2]
Step 2: Preparing the Waste Container
-
Select an Appropriate Container: Use a chemically resistant, sealable container. Ensure the container is in good condition with no leaks or cracks.
-
Labeling: Affix a hazardous waste label to the container. The label should include:
-
The full chemical name: "this compound"
-
The associated hazards (e.g., "Harmful," "Irritant")
-
The date the waste was first added to the container
-
The name of the principal investigator or laboratory contact
-
Step 3: Waste Collection
-
Solid Waste: For the pure compound or residues, carefully sweep or scoop the material into the designated waste container.[2] Avoid creating dust.[3]
-
Contaminated Materials: Any materials that have come into contact with the compound, such as gloves, weighing paper, or contaminated labware, should be placed in the same dedicated waste container.
-
Solutions: If the compound is in a solution, it should be collected in a sealed, labeled container. Do not pour it down the drain.[3]
Step 4: Storage of Waste
-
Secure Storage: Store the sealed waste container in a designated, well-ventilated hazardous waste accumulation area.
-
Container Integrity: Keep the container tightly closed.[2]
-
Segregation: Store away from incompatible materials.
Step 5: Arranging for Disposal
-
Contact EH&S: Contact your institution's Environmental Health and Safety (EH&S) department or a licensed chemical waste disposal contractor to arrange for pickup.
-
Provide Information: Be prepared to provide the waste manifest, including the chemical name, quantity, and hazard information.
Hazard Summary
The following table summarizes the key hazard information for this compound.
| Hazard Classification | Description |
| Acute Toxicity, Oral | Harmful if swallowed.[1] |
| Skin Corrosion/Irritation | Causes skin irritation.[1] |
| Serious Eye Damage/Irritation | Causes serious eye irritation.[1] |
| Specific Target Organ Toxicity | May cause respiratory irritation.[1] |
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
By adhering to these procedures, laboratory personnel can ensure the safe and compliant disposal of this compound, minimizing risks to themselves and the environment.
References
Essential Safety and Operational Guide for Handling Methyl Isoindoline-4-Carboxylate Hydrochloride
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the safe handling, use, and disposal of Methyl isoindoline-4-carboxylate hydrochloride (CAS No. 127168-90-5).
This document provides critical safety protocols and logistical plans to ensure the secure and effective use of this compound in a laboratory setting. Adherence to these guidelines is paramount for minimizing risks and ensuring a safe research environment.
Hazard Identification and GHS Classification
This compound is classified under the Globally Harmonized System (GHS) with the following hazards[1][2]:
-
Acute Oral Toxicity (Category 4): Harmful if swallowed[1][2].
-
Serious Eye Irritation (Category 2A): Causes serious eye irritation[1][2].
-
Specific Target Organ Toxicity (Single Exposure, Category 3): May cause respiratory irritation[1][2].
The signal word for this chemical is Warning [1]. To the best of current knowledge, the toxicological properties of this substance have not been fully investigated[3]. It is important to note that there are no established occupational exposure limit values for this product[1][4].
Personal Protective Equipment (PPE)
The following table outlines the mandatory personal protective equipment to be used when handling this compound.
| Protection Type | Required PPE | Specifications and Rationale |
| Eye and Face Protection | Safety goggles with side-shields or a face shield. | To protect against splashes and airborne particles that can cause serious eye irritation[1]. |
| Hand Protection | Protective, chemical-resistant gloves (e.g., nitrile). | To prevent skin contact which can cause irritation. Inspect gloves for integrity before use[1][3]. |
| Skin and Body Protection | Impervious clothing, such as a lab coat. | To protect against skin exposure and contamination of personal clothing[1]. |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood. | To prevent inhalation of dust or aerosols which may cause respiratory tract irritation[1][3]. |
Operational Plan: Step-by-Step Handling Protocol
Adherence to a strict operational protocol is crucial for the safe handling of this compound.
1. Preparation and Engineering Controls:
- Ensure a chemical fume hood is operational and available for use[3].
- Verify that an accessible safety shower and eye wash station are present and functional[1].
- Assemble all necessary PPE as detailed in the table above.
2. Handling the Compound:
- Always wear the prescribed PPE before handling the chemical.
- Conduct all weighing and transfer operations within a chemical fume hood to minimize inhalation exposure[3].
- Avoid the formation of dust and aerosols[1].
- Wash hands thoroughly after handling the compound[1].
- Do not eat, drink, or smoke in the laboratory area where this chemical is handled[1].
3. Storage:
- Store in a cool, dry, and well-ventilated place[3].
- Keep the container tightly closed to prevent contamination and exposure to moisture[1][3].
- Store locked up[1].
Emergency Procedures
-
In case of skin contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing and wash it before reuse[1].
-
In case of eye contact: Rinse cautiously with water for several minutes. If present, remove contact lenses and continue rinsing[1].
-
If inhaled: Move the individual to fresh air and keep them in a position comfortable for breathing[1].
-
If swallowed: Rinse the mouth with water. Do not induce vomiting[1]. In all cases of exposure, seek medical attention.
Disposal Plan
The disposal of this compound and its containers must be conducted in accordance with local, state, and federal regulations. As a hydrochloride salt, the following general principles for acid-related waste should be followed:
-
Neutralization: Before disposal, the compound, especially in solution, should be neutralized. This can be achieved by slowly adding a weak base, such as sodium bicarbonate, until the pH is neutral (pH 7)[5]. The reaction should be performed in a suitable container within a fume hood, as it may produce gas.
-
Collection: Collect the neutralized waste in a designated and properly labeled hazardous waste container.
-
Container Disposal: Empty containers should be rinsed thoroughly with a suitable solvent, and the rinsate collected as hazardous waste before the container is discarded.
Experimental Workflow and Safety Diagram
The following diagram illustrates the standard workflow for handling this compound, emphasizing the integration of safety measures at each step.
Caption: Workflow for handling this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
